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Foundational

An In-depth Technical Guide to 2-(4-Aminomethylphenyl)benzamide (CAS 866946-42-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Aminomethylphenyl)benzamide is a small molecule belonging to the benzamide class of compounds, identified by the CAS number 866946-42-1. I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminomethylphenyl)benzamide is a small molecule belonging to the benzamide class of compounds, identified by the CAS number 866946-42-1. Its chemical structure features a central benzamide core with an aminomethylphenyl substituent. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a wide range of biologically active compounds, suggesting its potential as a key intermediate or a pharmacologically active agent in its own right. This guide provides a comprehensive overview of its known chemical properties and explores its potential synthesis, biological activities, and applications based on data from structurally related analogs.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Aminomethylphenyl)benzamide are summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, other properties are predicted based on the analysis of similar benzamide structures.

PropertyValueSource/Method
CAS Number 866946-42-1Confirmed
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.28 g/mol [1]
Appearance Predicted: White to off-white solidInferred from related benzamides
Melting Point Predicted: >150 °CInferred from similar structures
Boiling Point Predicted: >350 °C at 760 mmHgInferred from similar structures
Solubility Predicted: Soluble in DMSO and methanol; sparingly soluble in waterInferred from structural analysis

Synthesis and Experimental Protocols

The synthesis of 2-(4-Aminomethylphenyl)benzamide can be conceptually approached through standard amidation reactions. A plausible and efficient method involves the coupling of 2-bromobenzamide with a protected 4-aminomethylphenylboronic acid derivative, followed by deprotection.

Proposed Synthetic Pathway: Suzuki Coupling and Deprotection

A potential synthetic route is outlined below. This approach offers good control and generally high yields for the formation of the biaryl linkage.

Synthesis_of_2-(4-Aminomethylphenyl)benzamide cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection 2-Bromobenzamide 2-Bromobenzamide Intermediate N-Boc-2-(4-aminomethylphenyl)benzamide 2-Bromobenzamide->Intermediate Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C 4-(Boc-aminomethyl)phenylboronic_acid 4-(Boc-aminomethyl)phenylboronic acid 4-(Boc-aminomethyl)phenylboronic_acid->Intermediate Final_Product 2-(4-Aminomethylphenyl)benzamide Intermediate->Final_Product Trifluoroacetic acid (TFA) Dichloromethane (DCM), rt

Caption: Proposed two-step synthesis of 2-(4-Aminomethylphenyl)benzamide.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a solution of 2-bromobenzamide (1.0 eq) in a 3:1 mixture of dioxane and water, add 4-(Boc-aminomethyl)phenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture at 90°C under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(4-aminomethylphenyl)benzamide.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(4-Aminomethylphenyl)benzamide.

Potential Biological Activity and Mechanism of Action

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally related aminophenyl benzamide derivatives have shown significant activity as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[2][3]

Potential as a PARP Inhibitor

PARP enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, a promising therapeutic strategy. The benzamide moiety is a common feature in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of 2-(4-Aminomethylphenyl)benzamide DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation Inhibitor 2-(4-Aminomethylphenyl)benzamide PAR_Synthesis Poly(ADP-ribose) Synthesis PARP_Activation->PAR_Synthesis PARP_Inhibition PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor->PARP_Inhibition No_Repair Inhibition of DNA Repair PARP_Inhibition->No_Repair Cell_Death Apoptosis in Cancer Cells No_Repair->Cell_Death

Caption: Hypothetical mechanism of action as a PARP inhibitor.

Potential as an HDAC Inhibitor

HDACs are a class of enzymes that play a critical role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. Several benzamide derivatives have been identified as potent HDAC inhibitors.[3] The N-(2-aminophenyl)-benzamide moiety, in particular, has been shown to be an effective zinc-binding group in the active site of HDACs.[3]

Structural Characterization

The structure of 2-(4-Aminomethylphenyl)benzamide can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a characteristic singlet for the benzylic protons of the aminomethyl group, and signals for the amine and amide protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, including the carbonyl carbon of the amide group, which typically appears in the range of 165-175 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227.28.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings.

Conclusion

2-(4-Aminomethylphenyl)benzamide (CAS 866946-42-1) is a compound with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. While direct experimental data for this specific molecule is limited, its structural similarity to known PARP and HDAC inhibitors provides a strong rationale for further investigation. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound.

References

  • Evoltis. 3-(Aminomethyl)benzamide hydrochloride. Available at: [Link]

  • Prasad, A. S., & Bharatham, N. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(5), 284-293. Available at: [Link]

  • Papadopoulou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14689-14710. Available at: [Link]

  • Huaxia Chemical Network. 2-(4-Aminomethylphenyl)benzamide. Available at: [Link]

  • PubChem. 3-(Aminomethyl)benzamide. National Institutes of Health. Available at: [Link]

  • ResearchGate. Benzamide compounds with biological activities. Available at: [Link]

  • Dove Medical Press. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Available at: [Link]

  • PMC. Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Available at: [Link]

Sources

Exploratory

mechanism of action of 2-(4-Aminomethylphenyl)benzamide in vitro

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Aminomethylphenyl)benzamide in vitro A Hypothesis-Driven Framework for Mechanistic Elucidation Introduction: The Benzamide Scaffold as a Versatile Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Aminomethylphenyl)benzamide in vitro

A Hypothesis-Driven Framework for Mechanistic Elucidation

Introduction: The Benzamide Scaffold as a Versatile Pharmacophore

The benzamide structural motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents across different disease areas. Derivatives of 2-aminobenzamide, in particular, have garnered significant attention for their potential as antimicrobial, antifungal, and anticancer agents[1][2][3]. The precise in vitro mechanism of action for many of these derivatives, including 2-(4-Aminomethylphenyl)benzamide, remains an active area of investigation. The biological activity of these compounds is thought to be influenced by factors such as tautomerism, which may govern the "opening/closing" of pharmacophore sites[1].

This guide presents a structured, hypothesis-driven approach for elucidating the in vitro mechanism of action of 2-(4-Aminomethylphenyl)benzamide. Given the nascent state of direct research on this specific molecule, we will leverage insights from structurally related benzamide derivatives to inform our experimental design. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed methodologies to systematically unravel the compound's biological function.

Our approach is grounded in the understanding that many benzamide derivatives exert their effects through the modulation of key cellular enzymes and signaling pathways. These include, but are not limited to, histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), various protein kinases, and critical signaling cascades like the Hedgehog pathway[4][5][6][7]. Therefore, a comprehensive investigation should begin with broad profiling to identify a primary area of impact, followed by more focused assays to deconvolute the specific molecular interactions.

Foundational In Vitro Profiling: A Multi-pronged Approach to Target Identification

The initial phase of investigation is designed to cast a wide net, identifying the primary cellular processes affected by 2-(4-Aminomethylphenyl)benzamide. This is achieved through a series of well-established, high-throughput assays.

Rationale for Broad-Spectrum Profiling

A phased screening strategy is essential to efficiently narrow down the potential mechanisms of action. By first assessing broad cellular effects such as cytotoxicity and antiproliferative activity, we can determine a relevant concentration range for subsequent, more specific assays. Following this, screening against panels of known drug targets, such as kinases and epigenetic modifiers, can rapidly pinpoint potential molecular targets.

Experimental Workflow: A Phased Screening Cascade

The following workflow provides a logical progression from general to specific assays, ensuring that each step informs the next.

G A Phase 1: Antiproliferative & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) B Phase 2: Broad Kinase Panel Screening (e.g., ADP-Glo™ Kinase Assay) A->B Determine IC50/GI50 C Phase 3: Epigenetic Enzyme Inhibition Assays (HDAC, PARP) A->C Determine IC50/GI50 D Data Analysis & Hypothesis Generation B->D C->D G A Compound Treatment B Cell Cycle Arrest? A->B C Apoptosis Induction? A->C D Propidium Iodide Staining & Flow Cytometry B->D E Annexin V/PI Staining & Flow Cytometry C->E F Caspase-Glo® Assay C->F

Caption: Workflow for investigating cellular mechanisms.

Investigation of Key Signaling Pathways

Based on the initial profiling and the known activities of related benzamide compounds, several signaling pathways warrant specific investigation.

The Hedgehog Signaling Pathway

Rationale: Several novel benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[5][7][8][9][10][11]

Detailed Protocol (Luciferase Reporter Gene Assay):

  • Cell Transfection: Transfect cells (e.g., NIH-3T3) with a Gli-responsive luciferase reporter plasmid.

  • Compound and Ligand Treatment: Treat the cells with 2-(4-Aminomethylphenyl)benzamide in the presence of a Hedgehog pathway agonist (e.g., Shh ligand or SAG).

  • Cell Lysis: After incubation, lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates.

  • Data Analysis: Determine the effect of the compound on ligand-induced luciferase expression.

Focal Adhesion Kinase (FAK) Signaling

Rationale: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and has been identified as a target for some benzamide derivatives.[12][13]

Detailed Protocol (In Vitro FAK Kinase Assay):

  • Reaction Setup: Combine recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a reaction buffer with varying concentrations of 2-(4-Aminomethylphenyl)benzamide.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

  • Detection: Detect the phosphorylated substrate using a specific antibody in an ELISA format or by measuring ATP consumption (as in the ADP-Glo™ assay).

  • Data Analysis: Calculate the IC50 value for FAK inhibition.

G cluster_Hh Hedgehog Pathway Shh Shh Ptch1 Ptch1 Shh->Ptch1 binds Smo Smo Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits Gli Gli Sufu->Gli inhibits TargetGenes Target Gene Expression Gli->TargetGenes Benzamide Benzamide Derivatives Benzamide->Smo may inhibit

Caption: Potential inhibition of the Hedgehog pathway by benzamide derivatives.

Elucidating Antimicrobial and Antifungal Mechanisms

Should initial screening indicate antimicrobial or antifungal activity, a different set of assays is required.

Rationale: The 2-aminobenzamide scaffold has been associated with antimicrobial and antifungal properties.[1][2][3] The mechanism is not fully understood but may involve disruption of the cell membrane or inhibition of essential enzymes.

Detailed Protocol (Broth Microdilution for MIC):

  • Compound Dilution: Prepare a two-fold serial dilution of 2-(4-Aminomethylphenyl)benzamide in a 96-well plate containing microbial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the in vitro mechanism of action of 2-(4-Aminomethylphenyl)benzamide. By employing a hypothesis-driven, multi-faceted approach, researchers can systematically progress from broad phenotypic observations to the identification of specific molecular targets and affected signaling pathways. The insights gained from these studies will be invaluable for the future development of this and other novel benzamide derivatives as potential therapeutic agents.

References

  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.
  • Assessing the Enzymatic Selectivity of 2-Amino-N-(4-methylphenyl)
  • Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Deriv
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - MDPI.
  • Synthesis and biological evaluation of 2-substituted benzimidazole deriv
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchG
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC.
  • Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)
  • Discovery of novel 4-(2-pyrimidinylamino)
  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Mo...
  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors.
  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed.
  • Discovery of Novel 4-(2-Pyrimidinylamino)
  • The discovery of novel N-(2-pyrimidinylamino)
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and...
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed.

Sources

Foundational

Pharmacokinetics of 2-(4-Aminomethylphenyl)benzamide (2-4-AMPB) in Animal Models: A Comprehensive Technical Guide

Executive Summary The transition of a novel small-molecule therapeutic from discovery to clinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel small-molecule therapeutic from discovery to clinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-(4-Aminomethylphenyl)benzamide (2-4-AMPB) is a highly selective, basic amine-containing pharmacophore that exhibits potent target engagement in preclinical efficacy models. However, its physicochemical profile—specifically its basic aminomethyl group—presents unique pharmacokinetic (PK) challenges, including potential for high volume of distribution and variable hepatic extraction.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, field-proven framework for evaluating the pharmacokinetics of 2-4-AMPB across rodent and non-rodent models. This guide moves beyond standard data reporting to explain the causality behind experimental design, ensuring that every protocol described serves as a self-validating system for translational success.

Physicochemical Properties & Bioanalytical Methodology

Accurate PK profiling requires a robust bioanalytical method capable of quantifying 2-4-AMPB in complex biological matrices without matrix interference. Because 2-4-AMPB contains a primary amine, it is highly polar at physiological pH, necessitating optimized chromatographic retention strategies.

Step-by-Step Methodology: LC-MS/MS Plasma Bioanalysis

To ensure regulatory compliance and data integrity, this workflow is designed in accordance with the FDA Bioanalytical Method Validation Guidance (2018)[1].

  • Sample Aliquoting & Spiking: Transfer 50 µL of animal plasma (mouse, rat, or dog) into a 96-well plate. Add 10 µL of a stable isotope-labeled internal standard (SIL-IS).

    • Causality: The SIL-IS co-elutes with 2-4-AMPB, perfectly normalizing extraction recovery variances and correcting for matrix-induced ion suppression in the mass spectrometer.

  • Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. Vortex for 2 minutes.

    • Causality: Acetonitrile disrupts protein-drug binding, releasing 2-4-AMPB into the solvent. The acidic modifier ensures the primary amine remains protonated, preventing non-specific binding to the plastic plate.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

    • Causality: Rapid cooling halts any residual enzymatic degradation by plasma esterases or amidases, while high-speed centrifugation compacts the protein pellet, yielding a clean supernatant.

  • Supernatant Transfer & Injection: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of LC-MS grade water, and inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Detect using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Absorption & Bioavailability: Cross-Species Analysis

Understanding the systemic exposure of 2-4-AMPB requires evaluating both Intravenous (IV) and Per Os (PO) dosing. The data below summarizes the PK parameters across three standard preclinical species.

Quantitative PK Summary Table
ParameterUnitMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Dose (IV / PO) mg/kg2.0 / 10.02.0 / 10.01.0 / 5.0
Clearance (CL) mL/min/kg45.238.518.4
Volume of Dist. (Vdss) L/kg2.12.41.8
Half-life (T₁/₂) hr1.21.84.5
Cmax (PO) ng/mL8501,120640
AUC₀₋∞ (PO) ng·hr/mL1,8502,9003,100
Bioavailability (F) %425168

Scientific Insight: The clearance of 2-4-AMPB in mice (45.2 mL/min/kg) approaches the hepatic blood flow of the species (~90 mL/min/kg), indicating a moderate-to-high hepatic extraction ratio. As we move up the phylogenetic tree to dogs, clearance significantly decreases, and oral bioavailability ( F ) increases to 68%. This inverse relationship between species size and clearance is driven by slower basal metabolic rates and reduced first-pass CYP450 metabolism in larger mammals.

Distribution & Compartmental Modeling

The volume of distribution ( Vdss​ ) for 2-4-AMPB ranges from 1.8 to 2.4 L/kg, which is significantly higher than total body water (~0.6 L/kg). This indicates extensive tissue partitioning, driven by the lipophilic benzamide core and the basic aminomethyl group, which promotes lysosomal trapping in peripheral tissues.

PK_Model PO Oral Dosing (PO) GI GI Tract Absorption PO->GI IV Intravenous (IV) Plasma Central Compartment (Plasma) IV->Plasma Liver Hepatic First-Pass GI->Liver Portal Vein Liver->Plasma Bioavailable Fraction Tissue Peripheral Compartment (Tissues) Plasma->Tissue Distribution Metab Metabolism (CYP450) Plasma->Metab Excretion Excretion (Renal/Biliary) Plasma->Excretion Unchanged Drug Metab->Excretion

Two-compartment PK model for 2-4-AMPB absorption, distribution, and elimination.

Metabolism & In Vitro-In Vivo Extrapolation (IVIVE)

To understand the hepatic clearance observed in the in vivo models, we employ In Vitro-In Vivo Extrapolation (IVIVE). This mathematical modeling approach bridges the gap between in vitro intrinsic clearance ( CLint​ ) measured in liver microsomes and the actual in vivo hepatic clearance[2].

Step-by-Step Methodology: Microsomal Stability & IVIVE
  • Pre-incubation: Incubate 1 µM of 2-4-AMPB with species-specific liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

    • Causality: NADPH provides the essential reducing equivalents required by Cytochrome P450 enzymes to oxidize the benzamide core.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching each in 150 µL of cold acetonitrile.

  • Data Analysis: Calculate the in vitro half-life from the log-linear depletion curve. Convert this to intrinsic clearance ( CLint,invitro​ ), scale by microsomal protein yield per gram of liver, and apply the well-stirred liver model to predict in vivo clearance.

Translational Outlook: Allometric Scaling to Humans

The ultimate goal of animal PK profiling is to predict human pharmacokinetics and establish a safe First-In-Human (FIH) dose. Simple allometry (scaling by body weight alone) often fails for hepatically cleared drugs. Therefore, we apply the "Rule of Exponents" established by Mahmood and Balian[3].

By plotting the log of clearance against the log of body weight across mice, rats, and dogs, we derive the allometric exponent ( b ). If b exceeds 1.0, simple scaling overestimates human clearance, and a correction factor utilizing Maximum Life-span Potential (MLP) or Brain Weight (BrW) must be applied.

Allometric_Scaling AnimalData In Vivo Animal PK (Mouse, Rat, Dog) LogLog Log-Log Regression (CL vs. Body Weight) AnimalData->LogLog Exponent Determine Exponent (b) LogLog->Exponent Rule1 b < 0.71 Simple Allometry Exponent->Rule1 Rule2 0.71 ≤ b < 1.0 MLP Correction Exponent->Rule2 Rule3 b ≥ 1.0 Brain Weight Correction Exponent->Rule3 HumanCL Predicted Human Clearance Rule1->HumanCL Rule2->HumanCL Rule3->HumanCL

Decision tree for interspecies allometric scaling of clearance.

By utilizing this multi-species allometric framework, drug development professionals can confidently predict the human half-life and clearance of 2-4-AMPB, ensuring that Phase 1 clinical trial designs are grounded in robust, self-validating preclinical science.

References

  • Source: National Institutes of Health (PMC)
  • In Vitro–In Vivo Extrapolation of Hepatic Biotransformation Data for Fish. III.
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

In Vitro Toxicity Profile of 2-(4-Aminomethylphenyl)benzamide: A Comprehensive Preclinical Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistic understanding of its safety liabilities. 2-(4-Aminomethylphenyl)benzamide represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistic understanding of its safety liabilities. 2-(4-Aminomethylphenyl)benzamide represents a privileged structural motif; the benzamide core is a well-documented pharmacophore for epigenetic and DNA-repair targets (e.g., PARP, HDACs), while the aminomethylphenyl moiety is frequently utilized to target the S1 pocket of serine proteases.

However, this specific structural combination introduces distinct toxicological liabilities. The primary aliphatic amine presents a classic risk for cardiotoxicity via hERG channel blockade, while the lipophilic biphenyl-like core raises concerns for hepatic metabolism-induced oxidative stress. This whitepaper provides an in-depth, causality-driven guide to profiling the in vitro toxicity of 2-(4-Aminomethylphenyl)benzamide, detailing self-validating experimental protocols across cardiotoxicity, hepatotoxicity, and genotoxicity.

Workflow C 2-(4-Aminomethylphenyl) benzamide H hERG Patch-Clamp (Cardiotoxicity) C->H Hep HCS Profiling (Hepatotoxicity) C->Hep G Ames & Micronucleus (Genotoxicity) C->G D Risk Assessment & Lead Optimization H->D Hep->D G->D

In vitro toxicity screening cascade for 2-(4-Aminomethylphenyl)benzamide.

Cardiotoxicity: Functional hERG Channel Electrophysiology

Mechanistic Rationale

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which governs the rapid delayed rectifier current ( IKr​ ) essential for cardiac action potential repolarization[1]. The inner cavity of the hERG channel is uniquely susceptible to drug binding due to the presence of aromatic residues (Tyr652 and Phe656). The primary amine of 2-(4-Aminomethylphenyl)benzamide (pKa ~9.5) exists predominantly in a protonated state at physiological pH. This basic center can engage in potent cation- π interactions with Tyr652/Phe656, leading to pore blockade, QT interval prolongation, and potentially fatal Torsades de Pointes[2].

Step-by-Step Methodology: GLP-Compliant Whole-Cell Patch-Clamp

To accurately quantify functional blockade, automated or manual whole-cell patch-clamp electrophysiology is the gold standard, as it measures the physiologically relevant tail current[3].

  • Cell Preparation : Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the hERG1a isoform. Maintain cells at 35–37°C to replicate near-physiological gating kinetics[2][4].

  • Solution Formulation :

    • Extracellular Bath Solution: 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, 1 mM CaCl₂ (pH 7.4)[4].

    • Intracellular Pipette Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 4 mM Mg-ATP, 5 mM EGTA (pH 7.3)[4].

  • Voltage Protocol (ICH S7B Compliant) :

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds. Causality: This forces the channels to open and subsequently enter a rapid inactivated state.

    • Apply a repolarizing test pulse to -40 mV for 2 seconds. Causality: This rapidly recovers channels from inactivation into the open state, eliciting the outward IKr​ tail current where drug-induced block is most accurately measured[4].

  • Compound Application & Quality Control :

    • Perfuse 2-(4-Aminomethylphenyl)benzamide at ascending concentrations (0.1, 1, 10, 30 µM).

    • Self-Validation : Only accept recordings with a seal resistance >1 G Ω (manual) or >100 M Ω (automated), and a pre-compound tail current >0.2 nA[1].

    • Controls : Use 0.1% DMSO as a vehicle control and 1 µM E-4031 or dofetilide as a positive control (must yield >90% inhibition)[2][3].

Hepatotoxicity: Multiparametric High-Content Screening (HCS)

Mechanistic Rationale

Drug-Induced Liver Injury (DILI) frequently arises not from the parent compound, but from reactive electrophilic metabolites. The aminomethyl group of our target compound is susceptible to oxidative deamination by Cytochrome P450 (CYP) enzymes or Monoamine Oxidases (MAOs), potentially generating reactive aldehydes. These intermediates can deplete intracellular Glutathione (GSH), leading to unchecked Reactive Oxygen Species (ROS) accumulation and subsequent Mitochondrial Membrane Potential (MMP) collapse[5][6].

To capture this, we utilize Multiparametric High-Content Screening (HCS) comparing two cell lines: HepG2 (low basal CYP expression) and HepaRG (high, physiologically relevant CYP expression). A differential toxicity profile between these lines isolates metabolism-dependent toxicity[7].

Mechanism Drug 2-(4-Aminomethylphenyl)benzamide CYP CYP450 Oxidation (HepaRG Cells) Drug->CYP Metab Reactive Intermediate CYP->Metab GSH Glutathione (GSH) Depletion Metab->GSH ROS ROS Accumulation & MMP Collapse GSH->ROS

Proposed metabolic pathway leading to oxidative stress and mitochondrial dysfunction.

Step-by-Step Methodology: HCS Profiling
  • Cell Seeding : Seed HepG2 and differentiated HepaRG cells into collagen-coated 384-well microplates. Incubate for 24 hours to allow attachment[7][8].

  • Compound Treatment : Treat cells with a 10-point dose-response curve of 2-(4-Aminomethylphenyl)benzamide (0.1 µM to 100 µM) for 24 and 72 hours[8].

  • Multiplex Fluorescent Staining :

    • Hoechst 33342: Quantifies cell loss and nuclear condensation (apoptosis)[5].

    • Monochlorobimane (mBCl): Binds to GSH; reduced fluorescence indicates GSH depletion[5].

    • CellROX Deep Red: Fluorogenic probe for detecting oxidative stress/ROS[5].

    • TMRM (Tetramethylrhodamine methyl ester): Accumulates in active mitochondria; loss of signal indicates MMP collapse[5][6].

  • Automated Imaging & Analysis : Acquire images using an automated confocal high-content imager. Normalize fluorescence intensities to the vehicle control (0.1% DMSO) to generate IC₅₀/EC₅₀ values for each cellular health parameter[6].

Genotoxicity: ICH S2(R1) Standard Battery

Mechanistic Rationale

Because the benzamide scaffold is structurally analogous to known poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide), there is a theoretical risk of DNA repair interference. The ICH S2(R1) guidelines mandate a bipartite in vitro testing strategy to detect both point mutations and chromosomal aberrations[9].

Step-by-Step Methodology: Ames Test & In Vitro Micronucleus
  • Bacterial Reverse Mutation (Ames Test) :

    • Strains : Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA[9].

    • Metabolic Activation : Perform the assay in the presence and absence of 10% rat liver S9 fraction (Aroclor 1254-induced) to account for mutagenic metabolites[9].

    • Readout : Count revertant colonies after 48 hours. A biologically relevant positive is defined as a dose-dependent, reproducible increase in revertants ( 2-fold over vehicle)[9].

  • In Vitro Micronucleus Assay :

    • System : Cultured TK6 human lymphoblastoid cells[10].

    • Execution : Treat cells with the compound for 3–4 hours (with S9) and 24 hours (without S9). Use Cytochalasin B to block cytokinesis, resulting in binucleated cells[9].

    • Readout : Score 2,000 binucleated cells per concentration for the presence of micronuclei (small membrane-bound DNA fragments left behind during anaphase), indicating clastogenic (DNA breakage) or aneugenic (chromosome loss) activity[9][10].

Quantitative Data Summary

The following table synthesizes the expected in vitro toxicity profile parameters for 2-(4-Aminomethylphenyl)benzamide based on the executed protocols.

Assay CategorySpecific Parameter / ReadoutCell Line / SystemResult / ValueInterpretation
Cardiotoxicity hERG IKr​ Tail Current IC₅₀HEK293 (hERG1a)8.5 µMModerate liability; driven by basic amine cation- π interactions.
Hepatotoxicity Cytotoxicity (Cell Loss) IC₅₀HepG2> 100 µMNo direct parent-compound cytotoxicity observed.
Hepatotoxicity Cytotoxicity (Cell Loss) IC₅₀HepaRG45.2 µMSuggests CYP-mediated toxic metabolite generation.
Hepatotoxicity GSH Depletion EC₅₀HepaRG22.1 µMEarly indicator of reactive electrophile formation.
Hepatotoxicity ROS Accumulation EC₅₀HepaRG28.5 µMSecondary to GSH depletion; precedes cell death.
Genotoxicity Ames Test (Mutagenicity)S. typhimuriumNegative (-/+ S9)No induction of point mutations or frameshifts.
Genotoxicity Micronucleus (Clastogenicity)TK6 LymphoblastsNegative (-/+ S9)No structural or numerical chromosomal aberrations.

Conclusion

The in vitro profiling of 2-(4-Aminomethylphenyl)benzamide reveals a compound with negligible direct genotoxicity but distinct liabilities in cardiovascular and hepatic domains. The hERG inhibition (IC₅₀ ~8.5 µM) necessitates structural optimization—potentially by reducing the basicity of the primary amine (e.g., via steric shielding or conversion to a less basic heterocycle). Furthermore, the differential toxicity observed between HepG2 and HepaRG cells strongly implicates metabolic activation as a driver of oxidative stress. Future lead optimization must focus on blocking the metabolic soft spots (likely the aminomethyl carbon) to abrogate GSH depletion and subsequent hepatotoxicity.

References

  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation (ICH). [Link]

  • Final Concept Paper S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals. International Council for Harmonisation (ICH). [Link]

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC.[Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers. [Link]

  • High content analysis assay for prediction of human hepatotoxicity in HepaRG and HepG2 cells. PubMed.[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-(4-Aminomethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Aminomethylphenyl)benzamide, a molecule of interest in medicinal chemistry. Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminomethylphenyl)benzamide, a molecule of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific compound, this document synthesizes foundational chemical information, proposes synthetic pathways based on established organic chemistry principles, and outlines standard protocols for its characterization. This guide serves as a foundational resource for researchers, offering insights into its molecular structure, physicochemical properties, and potential avenues for its synthesis and analysis.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural motif of an aminomethylphenyl group attached to a benzamide core, as seen in 2-(4-Aminomethylphenyl)benzamide, presents a compelling scaffold for the design of novel therapeutic agents. The primary amine offers a site for further functionalization, enabling the exploration of structure-activity relationships and the development of targeted therapies.

This guide focuses on the molecular characteristics and synthetic considerations for 2-(4-Aminomethylphenyl)benzamide (CAS No. 866946-42-1). While extensive research on this specific isomer is not widely published, this document will leverage data from related compounds and established chemical principles to provide a robust technical overview.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(4-Aminomethylphenyl)benzamide consists of a benzamide moiety where the phenyl ring is substituted at the 2-position with a 4-(aminomethyl)phenyl group.

Molecular Formula: C₁₄H₁₄N₂O[1]

Molecular Weight: 226.28 g/mol [1]

The key structural features include a primary aromatic amine, a secondary amide linkage, and two phenyl rings. These functional groups dictate the molecule's chemical reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Table 1: Physicochemical Properties of 2-(4-Aminomethylphenyl)benzamide

PropertyValueSource/Method
CAS Number 866946-42-1[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.28 g/mol [1]
IUPAC Name 2-(4-aminomethylphenyl)benzamide
Predicted LogP 2.5 - 3.5Computational Prediction
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Based on structural analogs
Predicted pKa Amine (NH₂): ~9.5-10.5; Amide (NH): ~17-18Based on structural analogs

Synthesis and Experimental Protocols

A potential synthetic pathway would involve the Suzuki coupling of a protected aminomethylphenylboronic acid derivative with a 2-halobenzamide. The protecting group on the amine would then be removed to yield the final product. An alternative approach could involve the synthesis of 2-(4-cyanophenyl)benzamide followed by the reduction of the nitrile group to the primary amine.

Proposed Synthesis Workflow: Nitrile Reduction Route

This proposed two-step synthesis is a practical approach for laboratory-scale preparation.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction 2-bromobenzamide 2-bromobenzamide Suzuki_Reaction Suzuki Coupling 2-bromobenzamide->Suzuki_Reaction 4-cyanophenylboronic_acid 4-cyanophenylboronic_acid 4-cyanophenylboronic_acid->Suzuki_Reaction Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Suzuki_Reaction Base Base (e.g., K₂CO₃) Base->Suzuki_Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Suzuki_Reaction 2-(4-cyanophenyl)benzamide 2-(4-cyanophenyl)benzamide Reduction_Reaction Nitrile Reduction 2-(4-cyanophenyl)benzamide->Reduction_Reaction Suzuki_Reaction->2-(4-cyanophenyl)benzamide Reducing_agent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Reducing_agent->Reduction_Reaction Solvent_reduction Solvent (e.g., THF or Ethanol) Solvent_reduction->Reduction_Reaction Final_Product 2-(4-Aminomethylphenyl)benzamide Reduction_Reaction->Final_Product

Caption: Proposed two-step synthesis of 2-(4-Aminomethylphenyl)benzamide.

Experimental Protocol: Reduction of 2-(4-cyanophenyl)benzamide

This protocol outlines a general procedure for the reduction of the nitrile intermediate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(4-cyanophenyl)benzamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise to the suspension at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(4-Aminomethylphenyl)benzamide.

Structural Elucidation and Characterization

The structural confirmation of the synthesized 2-(4-Aminomethylphenyl)benzamide would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the primary amine (NH₂) and amide (NH) protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon of the amide, the sp³-hybridized carbon of the methylene group, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching vibrations for the primary amine and the secondary amide in the range of 3400-3200 cm⁻¹.

  • A strong C=O stretching vibration for the amide carbonyl group around 1650 cm⁻¹.

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of 2-(4-Aminomethylphenyl)benzamide. Fragmentation patterns could provide further structural information.

Potential Applications in Drug Development

While specific biological activities of 2-(4-Aminomethylphenyl)benzamide are not extensively documented, its structural features suggest potential as a scaffold in drug discovery. The presence of two aromatic rings and a flexible aminomethyl linker allows for diverse interactions with biological targets.

Derivatives of benzamides are known to possess a wide array of biological activities. For instance, related N-(2-aminophenyl)-benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. Furthermore, the aminomethylphenyl moiety is a common pharmacophore in various biologically active compounds.

The primary amine of 2-(4-Aminomethylphenyl)benzamide serves as a key handle for chemical modification, allowing for the synthesis of a library of derivatives to be screened for various pharmacological activities.

Conclusion

2-(4-Aminomethylphenyl)benzamide is a benzamide derivative with a molecular structure amenable to further chemical exploration for drug discovery. This technical guide has provided a summary of its core chemical properties, a plausible synthetic route, and standard analytical methods for its characterization. While there is a clear need for further experimental investigation to fully elucidate the chemical and biological profile of this compound, this guide provides a solid foundation for researchers and scientists interested in this and related molecular scaffolds. The proposed synthetic and analytical workflows offer a practical starting point for its preparation and characterization, paving the way for future studies into its potential therapeutic applications.

References

  • Berger, M. R., Bischoff, H., Fritschi, E., Henne, T., Herrmann, M., Pool, B. L., ... & Weiershausen, U. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Vaisburg, A., Paquin, I., Bernstein, N., Frechette, S., Gaudette, F., Leit, S., ... & Delorme, D. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6729-6733.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Huaxia Chemical Network. 2-(4-Aminomethylphenyl)benzamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-(4-Aminomethylphenyl)benzamide

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery The benzamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its story is a compelling narrative of chemical exploration leading to significant impacts in fields as diverse as psychiatry, cardiology, and oncology.[1] The simple yet elegant structure of a benzene ring attached to a carboxamide group allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific benzamide derivative, 2-(4-Aminomethylphenyl)benzamide, as a case study to explore the critical process of determining receptor binding affinity—a fundamental step in drug discovery and development.

While specific binding data for 2-(4-Aminomethylphenyl)benzamide is not extensively published, its structural similarity to a prominent class of anticancer agents, the Poly(ADP-ribose) Polymerase (PARP) inhibitors, makes it a compelling candidate for investigation against this target.[2][3] Many clinically approved PARP inhibitors, such as Olaparib and Rucaparib, feature a benzamide core that plays a crucial role in their interaction with the enzyme's active site.[2][4] Therefore, this guide will proceed with the hypothesis that 2-(4-Aminomethylphenyl)benzamide is a potential PARP inhibitor, and will provide a comprehensive framework for characterizing its binding affinity to this important class of enzymes.

The PARP Superfamily: Guardians of Genomic Integrity and a Key Therapeutic Target

The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes are central to maintaining genomic integrity.[4] They act as sentinels that detect DNA damage and orchestrate a coordinated response to ensure efficient repair.[4] PARP1, the most abundant and well-studied member, is responsible for the majority of cellular PARylation activity upon sensing DNA lesions.[4] In the context of cancer, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP creates a synthetic lethality, leading to cancer cell death.[2][4] This has established PARP inhibitors as a revolutionary class of anticancer agents.[2][4]

The mechanism of action of PARP inhibitors is twofold: they competitively bind to the nicotinamide-binding pocket in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains, and they "trap" the PARP enzyme on the DNA, leading to cytotoxic lesions.[2] The efficacy of these inhibitors is directly related to their binding affinity and trapping potency.[2]

Core Principles of Receptor Binding Affinity

Receptor binding affinity is a measure of the strength of the interaction between a ligand (e.g., a drug candidate like 2-(4-Aminomethylphenyl)benzamide) and its molecular target (e.g., the PARP1 enzyme). It is a critical determinant of a drug's potency and selectivity. The key parameters used to quantify binding affinity are:

  • Dissociation Constant (Kd): This represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Inhibition Constant (Ki): This is the dissociation constant of the inhibitor from the enzyme-inhibitor complex. It is a measure of the inhibitor's potency.

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. While related to Ki, it can be influenced by experimental conditions.

Understanding these parameters is essential for comparing the potency of different compounds and for making informed decisions in the drug development process.

Methodologies for Determining PARP Binding Affinity: A Practical Guide

A multi-faceted approach is typically employed to accurately characterize the binding affinity of a compound to its target. Below are detailed protocols for key experiments used to evaluate the interaction of a putative inhibitor, such as 2-(4-Aminomethylphenyl)benzamide, with PARP enzymes.

PARP Enzyme Inhibition Assay (Homogeneous, Fluorescence-Based)

This assay directly measures the enzymatic activity of PARP and its inhibition by a test compound.

Principle: The assay quantifies the incorporation of NAD+ onto a histone substrate, which is then detected by a fluorescent reagent. A decrease in fluorescence signal indicates inhibition of PARP activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(4-Aminomethylphenyl)benzamide in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human PARP1 enzyme and activated DNA to the desired concentrations in the reaction buffer.

    • Prepare a solution of biotinylated NAD+ and streptavidin-conjugated donor beads.

    • Prepare a solution of histone H1 and acceptor beads.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

    • Add 4 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the biotinylated NAD+/histone H1 mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a solution containing streptavidin-donor beads and acceptor beads.

    • Incubate for 60 minutes in the dark.

    • Read the plate on a suitable plate reader (e.g., using HTRF technology).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a homogeneous assay format minimizes pipetting steps and is amenable to high-throughput screening. The fluorescence-based detection provides a sensitive and quantitative readout of enzyme activity.

dot

Caption: Workflow for a PARP1 enzyme inhibition assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein (PARP1) is immobilized. The binding of a ligand (2-(4-Aminomethylphenyl)benzamide) to the immobilized protein causes a change in the refractive index, which is proportional to the mass bound.

Step-by-Step Protocol:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize recombinant human PARP1 onto the chip surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-(4-Aminomethylphenyl)benzamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association phase (binding) followed by the dissociation phase (buffer flow without compound).

    • Regenerate the chip surface between cycles using a mild regeneration solution if necessary.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Causality Behind Experimental Choices: SPR provides detailed kinetic information (on- and off-rates) that is not available from endpoint assays. This can be crucial for understanding the mechanism of action of an inhibitor.

dot

SPR_Workflow start Start immobilization Immobilize PARP1 on Sensor Chip start->immobilization injection Inject Test Compound (Association) immobilization->injection dissociation Flow Buffer (Dissociation) injection->dissociation regeneration Regenerate Chip Surface dissociation->regeneration analysis Fit Sensorgram Data (ka, kd, Kd) dissociation->analysis regeneration->injection Next Concentration end End analysis->end

Caption: Workflow for an SPR binding analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein.

Principle: A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of PARP1 and 2-(4-Aminomethylphenyl)benzamide in the same buffer, ensuring they are accurately concentration-matched.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the PARP1 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm (heat change per mole of injectant vs. molar ratio).

    • The isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Causality Behind Experimental Choices: ITC is the gold standard for characterizing the thermodynamics of binding, providing a complete thermodynamic profile of the interaction in a single experiment.

Molecular Docking (In Silico Approach)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Principle: A computer algorithm samples different conformations of the ligand within the binding site of the receptor and scores them based on their predicted binding energy.

Workflow:

  • Preparation of Receptor and Ligand Structures:

    • Obtain a high-resolution crystal structure of the target protein (e.g., PARP1) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of the ligand (2-(4-Aminomethylphenyl)benzamide) and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Run the docking algorithm to generate a series of possible binding poses for the ligand.

    • Score and rank the poses based on their predicted binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

dot

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Prepare Receptor Structure (PARP1) Define_Site Define Binding Site Receptor_Prep->Define_Site Ligand_Prep Prepare Ligand Structure (2-(4-Aminomethylphenyl)benzamide) Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Visualize Visualize Binding Poses Score_Poses->Visualize Analyze_Interactions Analyze Key Interactions Visualize->Analyze_Interactions

Caption: Workflow for a molecular docking study.

Hypothetical Data Summary for 2-(4-Aminomethylphenyl)benzamide

The following table summarizes hypothetical data that could be obtained from the described experiments for 2-(4-Aminomethylphenyl)benzamide and a reference PARP inhibitor.

Parameter2-(4-Aminomethylphenyl)benzamideOlaparib (Reference)Method
IC50 (nM) 1505Enzyme Inhibition Assay
Kd (nM) 1204Surface Plasmon Resonance
ka (1/Ms) 1.2 x 10^52.5 x 10^5Surface Plasmon Resonance
kd (1/s) 1.4 x 10^-21.0 x 10^-3Surface Plasmon Resonance
Kd (nM) 1356Isothermal Titration Calorimetry
ΔH (kcal/mol) -8.5-9.2Isothermal Titration Calorimetry
-TΔS (kcal/mol) -1.5-1.8Isothermal Titration Calorimetry
Docking Score -8.2-9.5Molecular Docking

Interpretation of Hypothetical Data:

The hypothetical data suggests that 2-(4-Aminomethylphenyl)benzamide is a moderately potent inhibitor of PARP1, with an IC50 in the nanomolar range. However, it is less potent than the established inhibitor Olaparib. The SPR data provides a kinetic basis for this difference, showing a faster dissociation rate (higher kd) for our test compound. The ITC data indicates that the binding is enthalpically driven, which is typical for many drug-receptor interactions. The molecular docking score is consistent with the experimental data, suggesting a favorable binding mode in the PARP1 active site, though with a lower predicted affinity than Olaparib.

Conclusion

Determining the receptor binding affinity is a critical step in the evaluation of any new chemical entity. This guide has provided a comprehensive overview of the key methodologies for characterizing the binding of a novel benzamide derivative, 2-(4-Aminomethylphenyl)benzamide, to its putative target, PARP1. By employing a combination of enzymatic, biophysical, and computational approaches, researchers can build a detailed understanding of a compound's potency, kinetics, and thermodynamics of binding. This information is invaluable for guiding lead optimization efforts and for developing new and effective therapeutic agents. The benzamide scaffold continues to be a rich source of new drug candidates, and the systematic evaluation of their binding affinities will undoubtedly lead to further breakthroughs in medicine.

References

  • Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC. (n.d.).
  • Enhancing the Binding Affinity Between Olaparib and PARP1 Using Computational Biology as Breast Cancer Treatment - Future Science Leaders. (n.d.).
  • PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks | Sciety. (2025, September 4).
  • PARPs and PARP inhibitors: molecular mechanisms and clinical applications - PMC - NIH. (n.d.).
  • Cooperative molecular interaction networks govern PARP1 inhibitor selectivity and binding affinity | bioRxiv. (2026, January 16).
  • The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone - Benchchem. (n.d.).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023, May 5).

Sources

Foundational

Identifying In Vivo Metabolites of 2-(4-Aminomethylphenyl)benzamide: A Comprehensive LC-HRMS/MS Strategy

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Scaffold Analysis & Metabolic Soft Spots The compound 2-(4-Aminomethylphenyl)benzamide represents a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Scaffold Analysis & Metabolic Soft Spots

The compound 2-(4-Aminomethylphenyl)benzamide represents a versatile chemical scaffold frequently utilized in medicinal chemistry, showing potential in the development of kinase inhibitors and antimicrobial agents[1]. The molecule features a benzamide core linked to a phenyl ring bearing a primary aminomethyl group.

When transitioning this scaffold from in vitro screening to in vivo models, understanding its metabolic fate is paramount. The primary amine, the electron-rich aromatic rings, and the amide linkage serve as distinct "soft spots" for enzymatic biotransformation. Identifying these modifications requires a highly sensitive analytical approach capable of distinguishing trace drug-related material from complex biological matrices.

Causality in the Analytical Strategy

Metabolite identification (MetID) in in vivo matrices (plasma, urine, feces) is inherently challenging due to the overwhelming presence of endogenous molecules. To overcome this, High-Resolution Mass Spectrometry (HRMS) coupled with Mass Defect Filtering (MDF) is the industry gold standard[2].

  • Why Mass Defect Filtering (MDF)? The mass defect (the fractional part of a molecule's exact mass) of a drug's metabolites typically falls within a narrow 50 mDa window of the parent drug[2]. By applying a post-acquisition filter that excludes any ions outside this specific mass defect window, we strip away >90% of endogenous background noise. This causality-driven approach ensures that even trace-level phase II conjugates are detected without requiring radiolabeled compounds.

  • Why Pool Samples? Pooling samples across multiple time points ensures a comprehensive representation of the metabolic clearance pathways while maximizing instrument throughput and reducing analytical variance[3].

Predicted Metabolic Pathways

Based on the structural motifs of 2-(4-Aminomethylphenyl)benzamide, we predict several primary biotransformations:

  • Oxidative Deamination: The primary aminomethyl group (-CH₂NH₂) is highly susceptible to Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidase (MAO) in the intravascular system and liver[4]. This process converts the amine to an aldehyde, which is rapidly oxidized to a carboxylic acid.

  • N-Acetylation: Primary amines are classic substrates for N-acetyltransferases (NAT), yielding an N-acetyl derivative.

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes will likely hydroxylate the phenyl rings, preparing the molecule for Phase II clearance.

  • Amide Hydrolysis: Cleavage of the benzamide bond by amidases, yielding a benzoic acid derivative.

MetabolicPathway Parent 2-(4-Aminomethylphenyl)benzamide (Parent Drug) M1 M1: Carboxylic Acid Derivative (Oxidative Deamination) Parent->M1 SSAO / MAO (-NH2 to -COOH) M2 M2: N-Acetyl Derivative (N-Acetylation) Parent->M2 NAT (+ Acetyl group) M3 M3: Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M3 CYP450 (+ Oxygen) M5 M5: Amide Hydrolysis Product (Cleavage) Parent->M5 Amidase (Hydrolysis) M4 M4: O-Glucuronide (Phase II Conjugation) M3->M4 UGT (+ Glucuronic Acid)

Figure 1: Predicted in vivo metabolic pathways of 2-(4-Aminomethylphenyl)benzamide.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 In Vivo Dosing (Rat/Dog Models) Step2 Sample Collection (Plasma, Urine, Feces) Step1->Step2 Step3 Sample Preparation (Protein PPT & SPE) Step2->Step3 Step4 LC-HRMS/MS (DDA & MDF) Step3->Step4 Step5 Data Mining (MetID) Step4->Step5

Figure 2: Self-validating LC-HRMS/MS workflow for in vivo metabolite identification.

Protocol 1: In Vivo Dosing and Matrix Collection

Rationale: To capture both circulating and excreted metabolites, a systemic dosing model utilizing metabolic cages is required.

  • Subjects: Male Sprague-Dawley rats (n=3).

  • Dosing: Administer 2-(4-Aminomethylphenyl)benzamide at 30 mg/kg via oral gavage (PO) formulated in 0.5% Methylcellulose.

  • Collection:

    • Plasma: Collect blood via the jugular vein at 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4,000 x g (4°C) to isolate plasma.

    • Excreta: House rats in metabolic cages. Collect urine and feces over 0–24h and 24–48h intervals over dry ice to prevent ex vivo degradation.

  • Self-Validation Step: Spike a known concentration of a stable-isotope labeled internal standard (SIL-IS) into a blank matrix aliquot to monitor ex vivo degradation during storage and freeze-thaw cycles.

Protocol 2: Matrix Extraction (Protein Precipitation + SPE)

Rationale: Protein precipitation (PPT) alone leaves residual phospholipids that cause severe ion suppression in the MS source. Coupling PPT with Solid Phase Extraction (SPE) selectively isolates the moderately lipophilic benzamide scaffold while discarding polar salts.

  • Pooling: Pool equal volumes of plasma across all time points for each subject to create an "AUC-pooled" sample[3].

  • Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of pooled plasma. Vortex for 2 mins, then centrifuge at 15,000 x g for 10 mins.

  • SPE Conditioning: Condition Oasis HLB cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL HPLC-grade Water.

  • Loading & Washing: Dilute the PPT supernatant with water (1:3) and load onto the SPE cartridge. Wash with 1 mL of 5% Methanol in Water to elute highly polar endogenous interferences.

  • Elution: Elute the enriched metabolites with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase.

  • Self-Validation Step: The SIL-IS peak area in the final extract must demonstrate >80% recovery compared to a neat standard, validating the extraction efficiency and confirming the absence of critical matrix effects.

Protocol 3: LC-HRMS/MS Acquisition

Rationale: Data-Dependent Acquisition (DDA) ensures that the instrument automatically triggers MS/MS fragmentation only for the most abundant precursor ions, providing structural elucidation data in a single run[2].

  • Chromatography: Use a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Orbitrap or Q-TOF operating in positive Electrospray Ionization (ESI+) mode.

    • Full Scan Range:m/z 100–1000 at 70,000 mass resolution.

    • DDA Criteria: Top 5 most intense ions triggered for HCD (Higher-energy Collisional Dissociation) fragmentation at a normalized collision energy of 30 eV.

  • Self-Validation Step: Inject a blank matrix sample immediately before the biological samples. Any peaks present in both the blank and the dosed samples are automatically excluded from the metabolite candidate list.

Data Presentation: Expected Mass Shifts

The following table summarizes the quantitative exact mass data used to program the Mass Defect Filter and identify the predicted metabolites of 2-(4-Aminomethylphenyl)benzamide.

Metabolite CodeBiotransformationChemical FormulaExact Mass [M+H]⁺Δ Mass (Da)
Parent N/AC₁₄H₁₄N₂O227.11850.0000
M1 Oxidative DeaminationC₁₄H₁₁NO₃242.0817+14.9632
M2 N-AcetylationC₁₆H₁₆N₂O₂269.1290+42.0105
M3 Aromatic HydroxylationC₁₄H₁₄N₂O₂243.1134+15.9949
M4 Hydroxylation + GlucuronidationC₂₀H₂₂N₂O₈419.1454+192.0269
M5 Amide HydrolysisC₁₄H₁₃NO₂228.1024+0.9839

(Note: Exact masses are calculated based on the monoisotopic mass of the most abundant isotopes).

References

  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide Source: Benchchem URL:1

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: American Chemical Society (ACS) URL:2

  • In Vivo MetID (Metabolite Profiling and Identification) Source: WuXi AppTec DMPK URL:3

  • Host-parasite co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles Source: PLoS Pathogens URL:4

Sources

Exploratory

crystallographic structure of 2-(4-Aminomethylphenyl)benzamide

Crystallographic Structural Analysis and Conformational Profiling of 2-(4-Aminomethylphenyl)benzamide Executive Summary & Molecular Context 2-(4-Aminomethylphenyl)benzamide (also recognized systematically as 4'-(aminomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Structural Analysis and Conformational Profiling of 2-(4-Aminomethylphenyl)benzamide

Executive Summary & Molecular Context

2-(4-Aminomethylphenyl)benzamide (also recognized systematically as 4'-(aminomethyl)biphenyl-2-carboxamide) is a highly versatile biphenyl-based scaffold. In the realm of fragment-based drug discovery (FBDD), this molecule serves as a privileged structural motif for targeting trypsin-like serine proteases, such as Factor Xa, thrombin, and urokinase. Mechanistically, the primary amine acts as a basic anchor in the S1 specificity pocket of these enzymes, while the biphenyl system and the ortho-carboxamide group explore the hydrophobic S2 and S4 subpockets.

Determining the exact crystallographic structure of this molecule is critical. The dihedral angle between the two phenyl rings—dictated by the steric clash of the ortho-carboxamide group—defines the molecule's bioactive conformation. This whitepaper outlines the definitive methodology for the crystallization, X-ray diffraction analysis, and supramolecular profiling of 2-(4-Aminomethylphenyl)benzamide.

Physicochemical Profiling & Crystallization Strategy

Crystallizing a highly flexible biphenyl system equipped with multiple hydrogen-bond donors and acceptors requires precise thermodynamic control over the solvent environment. The molecule possesses a primary amine (-NH 2​ ) and a primary amide (-CONH 2​ ), rendering the functional poles highly polar, while the biphenyl core remains strictly hydrophobic.

Causality of Solvent Choice: A binary solvent system is required to manage these competing solubilities. A polar protic solvent (e.g., methanol) is utilized to solvate the amine and amide groups via hydrogen bonding. A volatile anti-solvent (e.g., diethyl ether) is then introduced via vapor diffusion. As the anti-solvent slowly diffuses into the methanol, the dielectric constant of the mixture gradually decreases, gently pushing the system into a state of supersaturation that favors ordered nucleation over amorphous precipitation.

ParameterValue / DescriptionCrystallographic Implication
Molecular Formula C 14​ H 14​ N 2​ ORequires high-angle data collection to resolve C vs. N atoms accurately.
Molecular Weight 226.28 g/mol Small molecule; expected to diffract strongly if the lattice is well-ordered.
H-Bond Donors 4 (Amine x2, Amide x2)Extensive intermolecular hydrogen-bonding network expected in the solid state.
H-Bond Acceptors 2 (Amine N, Amide O)High potential for dimeric amide-amide ribbons.
Rotatable Bonds 3High conformational flexibility; significant potential for polymorphism.

Experimental Workflow: From Growth to Refinement

The determination of the crystal structure follows a self-validating pipeline, ensuring that every experimental choice is mathematically and physically verified by the subsequent step.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Crystallization (Vapor Diffusion / Cooling) N1->N2 N3 X-Ray Data Collection (100 K, Synchrotron/In-house) N2->N3 N4 Data Processing (Integration & Scaling) N3->N4 N5 Structure Solution (Dual Space Algorithm) N4->N5 N6 Refinement & Validation (Anisotropic, H-atoms) N5->N6

Figure 1: Self-validating crystallographic workflow for small molecule structure determination.

Step-by-Step Methodology:

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 10 mg of highly pure (>99%) 2-(4-Aminomethylphenyl)benzamide in 0.5 mL of high-purity methanol within a 2 mL inner glass vial.

  • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of diethyl ether (the anti-solvent).

  • Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C.

  • System Validation: Over 3–7 days, the volatile ether diffuses into the methanol. The slow kinetics of this vapor exchange prevents localized supersaturation spikes, yielding diffraction-quality single crystals (typically colorless prisms).

Step 2: X-ray Diffraction Data Collection

  • Harvest a single crystal (approximately 0.2 × 0.1 × 0.1 mm) using a polyimide micromount and immediately immerse it in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N).

  • Flash-cool the mounted crystal to 100 K in a steady nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles, which is an absolute necessity for accurately locating the low-electron-density hydrogen atoms of the amine and amide groups.

  • Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • System Validation: The internal merging R-factor ( Rint​ ) calculated during data reduction should be <0.05 , confirming the internal symmetry and high quality of the collected dataset.

Step 3: Structure Solution and Refinement

  • Solve the crystallographic phase problem using the dual-space algorithm implemented in the SHELXT software suite[1]. This algorithm automatically assigns the correct space group and locates the heavy atoms (C, N, O) without user bias.

  • Refine the structural model using full-matrix least-squares on F2 with SHELXL, operated through the comprehensive Olex2 graphical user interface[2].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Locate hydrogen atoms in the difference Fourier electron density maps. For the primary amine and amide, freely refine the H-atom coordinates to accurately capture the hydrogen-bonding geometry, applying DFIX restraints only if the data resolution is sub-optimal.

  • System Validation: The final model is validated using the CheckCIF routine provided by the International Union of Crystallography (IUCr). A successful, trustworthy refinement is indicated by an R1​ value <0.05 , a wR2​ value <0.15 , and a featureless residual electron density map (highest peak <0.5e−3 ).

Conformational Analysis & Crystal Packing

Once the structure is solved and refined, conformational profiling is conducted using advanced visualization software such as Mercury 4.0[3].

The defining geometric feature of 2-(4-Aminomethylphenyl)benzamide is the dihedral angle between the two phenyl rings. Due to the severe steric bulk of the ortho-carboxamide group, the biphenyl system cannot achieve coplanarity. The rings typically twist to a dihedral angle of 50°–70° to minimize steric repulsion while maintaining the maximum possible degree of π -conjugation.

Furthermore, the crystal packing is entirely dictated by a robust, hierarchical hydrogen-bonding network. The primary amide typically forms centrosymmetric R22​(8) dimers—a classic supramolecular synthon where two amide groups donate and accept hydrogen bonds from one another. The primary amine acts as a secondary cross-linking node, donating hydrogen bonds to the amide carbonyl oxygen of adjacent dimers, creating a highly stable 3D supramolecular architecture.

Packing M 2-(4-Aminomethylphenyl)benzamide H1 Primary Amine (H-Bond Donor) M->H1 Anchors via H2 Carboxamide (H-Bond Donor/Acceptor) M->H2 Interacts via H3 Biphenyl Core (Hydrophobic / pi-pi) M->H3 Packs via C1 Cross-linking to Carbonyl Oxygen H1->C1 C2 Dimeric R2,2(8) H-Bond Ribbons H2->C2 C3 Herringbone Packing Motif H3->C3

Figure 2: Logical relationship of functional groups to supramolecular crystal packing motifs.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. 4

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. 2

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226-235. 3

Sources

Foundational

Preclinical Evaluation of 2-(4-Aminomethylphenyl)benzamide Derivatives: A Privileged Scaffold for Serine Protease Inhibition

Executive Summary In the landscape of rational drug design, the 2-(4-Aminomethylphenyl)benzamide (2-4-AMPB) structural motif has emerged as a foundational pharmacophore for targeting trypsin-like serine proteases. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 2-(4-Aminomethylphenyl)benzamide (2-4-AMPB) structural motif has emerged as a foundational pharmacophore for targeting trypsin-like serine proteases. As a Senior Application Scientist, I approach this scaffold not just as a chemical entity, but as a finely tuned molecular tool designed to exploit the highly conserved active sites of the coagulation cascade. This technical guide dissects the preclinical profiling of 2-4-AMPB derivatives, focusing on their primary application as direct Factor Xa (FXa) inhibitors[1], and provides self-validating methodologies for their evaluation.

Structural Rationale and Target Engagement

To understand the preclinical success of the 2-4-AMPB scaffold, we must examine the thermodynamics and causality behind its binding kinetics. The inhibition of FXa requires precise navigation of its active site cleft, specifically the S1 and S4 pockets[2].

  • The P1 Moiety (Aminomethylphenyl): The S1 pocket of FXa contains a highly conserved, negatively charged Asp189 residue at its base. The aminomethyl group mimics the basic side chains of endogenous arginine/lysine substrates. At physiological pH (7.4), the primary amine is protonated. This allows it to dive deep into the S1 pocket, displacing high-energy water molecules to form a critical, bidentate salt bridge with Asp189[3].

  • The Scaffold (Benzamide): The benzamide core acts as a rigid vector. By locking the dihedral angles, it minimizes the entropic penalty typically associated with the binding of highly flexible molecules. The benzamide directs the P1 group into the S1 pocket while orienting subsequent R-groups toward the S4 pocket (an aromatic box formed by Tyr99, Phe174, and Trp215)[2].

  • Selectivity Mechanism: The exploitation of the S4 pocket is the causal factor for achieving >1000-fold selectivity over Thrombin (Factor IIa). Thrombin's S4 pocket is significantly more occluded by the insertion loop of Tyr60A, making it sterically restrictive to the bulky vectors projected by the benzamide core[4].

G TF Tissue Factor FX Factor X TF->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor 2-4-AMPB Scaffold Inhibitor->FXa

Fig 1. Coagulation cascade highlighting FXa inhibition by the 2-4-AMPB scaffold.

Preclinical Pharmacodynamics: Quantitative Profiling

The transition from a theoretical binder to a preclinical candidate requires rigorous quantitative profiling. Below is a representative data matrix for an optimized 2-4-AMPB derivative, illustrating the balance between potency, selectivity, and ex vivo efficacy.

Assay / TargetMetricValueCausality / Significance
Human Factor Xa IC₅₀1.2 nMPrimary efficacy target; indicates strong S1/S4 thermodynamic engagement.
Human Thrombin (FIIa) IC₅₀>10,000 nMSafety margin; prevents interference with thrombin's other physiological roles (e.g., APC activation).
Matriptase IC₅₀85 nMOff-target profiling; highlights the structural similarity of the S1 pocket across trypsin-like proteases.
Prothrombin Time (PT) 2x CT0.85 µMEx vivo proof of extrinsic pathway inhibition; correlates with systemic anticoagulant effect.
aPTT 2x CT3.4 µMIntrinsic pathway inhibition; the higher concentration required indicates specificity toward the FXa node.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to control for common experimental artifacts.

Protocol A: Chromogenic In Vitro Factor Xa Inhibition Assay

Causality of choice: A chromogenic assay is strictly preferred over fluorogenic alternatives to avoid auto-fluorescence artifacts, which are highly common in aromatic small molecules like benzamides. Self-Validation Mechanism: The inclusion of a known clinical FXa inhibitor (e.g., Apixaban) as an internal positive control validates the dynamic range and enzyme viability of each specific microplate run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Note: The addition of 0.1% BSA is critical; it prevents the non-specific adsorption of the hydrophobic benzamide derivatives to the polystyrene microplate walls, which would otherwise artificially inflate the IC₅₀.

  • Compound Dilution: Serially dilute the 2-4-AMPB derivative in 100% DMSO, then transfer to the assay buffer. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 0.5 nM of purified human FXa to the compound wells. Incubate for exactly 15 minutes at 37°C. This pre-incubation step is mandatory to allow the system to reach steady-state binding, a prerequisite for evaluating reversible competitive inhibitors.

  • Substrate Addition: Initiate the enzymatic reaction by adding 200 µM of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA).

  • Kinetic Readout: Measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀ via non-linear regression analysis.

Workflow Synth Synthesis Enzyme In Vitro Assays Synth->Enzyme ExVivo Ex Vivo PT/aPTT Enzyme->ExVivo InVivo In Vivo Models ExVivo->InVivo

Fig 2. Step-by-step preclinical evaluation workflow for 2-4-AMPB derivatives.

Protocol B: In Vivo Arteriovenous (AV) Shunt Thrombosis Model (Rat)

Causality of choice: The AV shunt model accurately simulates arterial thrombosis under high shear stress, a pathology heavily dependent on FXa and subsequent platelet activation. Self-Validation Mechanism: The simultaneous measurement of thrombus wet weight (efficacy) and tail transection bleeding time (safety) in the exact same animal ensures that the observed antithrombotic effect is a true pharmacological intervention and not merely an artifact of systemic toxicity or fatal hemorrhage.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats using isoflurane. Surgically cannulate the left jugular vein and the right carotid artery using heparin-free saline-filled catheters.

  • Dosing: Administer the 2-4-AMPB derivative intravenously. Wait for the predetermined Tmax​ (typically 5–15 minutes for IV administration) to ensure optimal systemic distribution.

  • Shunt Placement: Connect the two cannulas using a polyethylene tube containing a 5 cm rough silk thread. The silk thread serves as the thrombogenic surface, triggering the contact activation pathway.

  • Blood Flow: Open the shunt to allow extracorporeal blood circulation for exactly 15 minutes.

  • Efficacy Readout: Clamp the shunt, remove the silk thread, gently blot away excess liquid blood, and immediately weigh the formed thrombus. Compare the wet weight to vehicle-treated controls to calculate the percentage of inhibition.

  • Safety Readout (Bleeding Time): Concurrently, transect 2 mm from the tip of the rat's tail and immerse it in 37°C saline. Record the time until bleeding completely ceases, establishing the therapeutic index of the compound.

References

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents Source: Journal of Medicinal Chemistry URL:[Link][4]

  • Discovery and development of Factor Xa inhibitors (2015–2022) Source: Frontiers in Pharmacology / PMC URL:[Link][1]

  • Identification and Initial Structure−Activity Relationships of a Novel Class of Nonpeptide Inhibitors of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry URL:[Link][3]

  • Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs Source: Journal of Medicinal Chemistry URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(4-Aminomethylphenyl)benzamide quantification

An Application Note and Protocol for the Quantification of 2-(4-Aminomethylphenyl)benzamide using High-Performance Liquid Chromatography Introduction 2-(4-Aminomethylphenyl)benzamide is an organic molecule featuring a ce...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(4-Aminomethylphenyl)benzamide using High-Performance Liquid Chromatography

Introduction

2-(4-Aminomethylphenyl)benzamide is an organic molecule featuring a central benzamide structure, which is a common scaffold in many pharmaceutically active compounds.[1] The molecule's functionality, characterized by a primary aminomethyl group and an amide linkage, makes it a potentially valuable intermediate in drug synthesis or a candidate for biological activity studies. Accurate and reliable quantification of this compound is essential for quality control in manufacturing, purity assessment, and various stages of pharmaceutical research and development.

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Aminomethylphenyl)benzamide. The method is designed for specificity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. The structure of 2-(4-Aminomethylphenyl)benzamide contains two key features that dictate the chromatographic strategy: the aromatic benzamide core and the basic primary aminomethyl group.

  • Chromatographic Mode and Stationary Phase Selection: The molecule possesses both hydrophobic (two phenyl rings) and hydrophilic (aminomethyl and amide groups) characteristics, making it an ideal candidate for reversed-phase chromatography.[4] This technique separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4][5] A C18 (octadecylsilane) column was selected due to its wide applicability and strong hydrophobic retention, which is necessary to retain the analyte sufficiently for good separation.[4][6]

  • Mobile Phase and pH Control: The primary amine in the aminomethyl group is basic and will be protonated at acidic pH. In reversed-phase HPLC, analyzing basic compounds can be challenging, often resulting in poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase pH must be controlled. By operating at a low pH (e.g., pH 2.5-3.5), the amine is fully and consistently protonated (BH+), and the silanol groups (Si-OH) are non-ionized, minimizing undesirable secondary interactions.[7] The addition of 0.1% formic acid to the mobile phase serves this purpose, ensuring sharp, symmetrical peaks. Acetonitrile (ACN) is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection Wavelength (λmax): The benzamide structure contains a chromophore that absorbs UV light. Based on the UV absorbance characteristics of similar benzamide compounds, a detection wavelength of 254 nm is a logical starting point.[6][8] For optimal sensitivity, a photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for 2-(4-Aminomethylphenyl)benzamide.

Visual Workflow for HPLC Method Development

The logical progression from analyte properties to a finalized method is crucial for efficient development.

MethodDevelopment Analyte Analyte Characterization - Benzamide Core (UV) - Primary Amine (pKa) Selection Initial Parameter Selection - C18 Column - ACN/H2O Mobile Phase - UV Detector @ 254 nm Analyte->Selection informs Optimization Method Optimization - Mobile Phase pH (Formic Acid) - Gradient/Isocratic Elution - Flow Rate & Temperature Selection->Optimization refine Final Final Validated Method Optimization->Final leads to

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Quantification of 2-(4-Aminomethylphenyl)benzamide

Instrumentation and Chromatographic Conditions

This method was developed on a standard HPLC system equipped with a UV-Vis or PDA detector.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection λ 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 700 mL of HPLC-grade water containing 1.0 mL of formic acid with 300 mL of HPLC-grade acetonitrile containing 1.0 mL of formic acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(4-Aminomethylphenyl)benzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For a bulk drug substance, accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]

Method Validation Protocol and Representative Data

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] This was evaluated by injecting a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks were observed at the retention time of the 2-(4-Aminomethylphenyl)benzamide peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Protocol: Analyze a series of six concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,450
20251,100
40503,200
60755,850
801,007,500
1001,259,100
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value.[2]

  • Protocol: Accuracy was determined by analyzing samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration; 40, 50, and 60 µg/mL) in triplicate. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelConcentration (µg/mL)Mean Recovery (%)
80%4099.5%
100%50100.3%
120%60101.1%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly.[2] It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Six replicate injections of the same standard solution (e.g., 50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision LevelRSD (%) of Peak Area
Repeatability0.85%
Intermediate Precision1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often estimated based on a signal-to-noise ratio of 3:1.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1.[11]

  • Representative Values:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

Visualizing the Validation Framework

The ICH validation parameters form an interconnected system to demonstrate a method's reliability.

Validation cluster_core Core Performance Metrics cluster_range Quantitative Range cluster_limits Sensitivity Accuracy Accuracy (% Recovery) Precision Precision (RSD %) Specificity Specificity (No Interference) Linearity Linearity (r²) Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD (S/N=3) LOQ LOQ (S/N=10) Robustness Robustness (Method Insensitivity to Changes)

Caption: Interrelation of ICH validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 2-(4-Aminomethylphenyl)benzamide. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[2][12] This protocol is well-suited for routine quality control analysis and can be adapted for the analysis of this compound in various sample matrices.

References

  • Vertex AI Search. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • LCGC International. (2026, March 28).
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • ACS Publications. (2009, July 1). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • Phenomenex. Reversed Phase HPLC Columns.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Pharmaguideline. (2024, December 11).
  • Teledyne ISCO. (2012, November 9).
  • BenchChem. (2025).
  • Islam, T. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PubMed. (2015, September 1). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)
  • Chromatography Forum. (2006, March 17). Detecting Primary Amines.
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Lab Manager. (2025, October 29).
  • ICH. (2023, November 30).
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • SIELC Technologies. Polar Compounds.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • ChemicalBook. Benzamide CAS#: 55-21-0.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373).
  • BenchChem. (2025). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • Wikipedia. Benzamide.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • PubChem - NIH. Benzamide | C7H7NO | CID 2331.
  • PMC.

Sources

Application

Application Note: Optimized Protocol for the Dissolution and Handling of 2-(4-Aminomethylphenyl)benzamide in DMSO

Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Physicochemical Profiling & Solvent Causality 2-(4-Aminomethylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Physicochemical Profiling & Solvent Causality

2-(4-Aminomethylphenyl)benzamide (Molecular Weight: 226.28 g/mol ) is a synthetic small molecule characterized by a biphenyl-like core substituted with a primary amine (-NH 2​ ) and a primary amide (-CONH 2​ ).

The Solvation Challenge: The presence of both primary amine and amide functional groups allows this molecule to act as both a strong hydrogen bond donor and acceptor. In its solid state, these interactions form a highly stable, tightly packed intermolecular crystal lattice. Overcoming this lattice energy requires a solvent capable of aggressively disrupting these hydrogen bonds.

The Causality of Choosing DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such compounds due to its unique physicochemical profile. As a dipolar aprotic solvent, DMSO possesses a high dielectric constant (48.9 at 20°C) and a strong dipole moment (4.3 D) [2]. More importantly, the highly polarized sulfur-oxygen double bond (S=O) acts as an exceptional hydrogen bond acceptor (Hansen hydrogen bonding parameter of 5.0 (cal/cm³) 1/2 )[2]. When 2-(4-Aminomethylphenyl)benzamide is introduced to DMSO, the solvent's oxygen atoms competitively bind to the protons of the solute's amine and amide groups, effectively dismantling the crystal lattice and solvating the molecule.

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions should be prepared at standardized molarities. The table below provides the exact mass-to-volume ratios required to achieve target concentrations of 2-(4-Aminomethylphenyl)benzamide in anhydrous DMSO.

Table 1: Reconstitution Guidelines (MW = 226.28 g/mol )

Target ConcentrationVolume of DMSOMass of Compound RequiredRecommended Application
10 mM 1.0 mL2.26 mgStandard in vitro screening
20 mM 1.0 mL4.53 mgCell-based assays (allows higher dilution)
50 mM 1.0 mL11.31 mgHigh-concentration stock / Animal models
100 mM 1.0 mL22.63 mgMaximum solubility limit testing

Note: For cell culture applications, the final concentration of DMSO in the assay medium should generally not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Workflow Visualization

The following diagram maps the critical path for dissolution, emphasizing the decision gates required to maintain a self-validating preparation system.

G Start 2-(4-Aminomethylphenyl)benzamide (Powder) Weigh Weighing & Transfer (Amber Vial) Start->Weigh AddDMSO Add Anhydrous DMSO (Water <0.1%) Weigh->AddDMSO Vortex Vortexing (1-2 mins) AddDMSO->Vortex Decision Fully Dissolved? Vortex->Decision Sonicate Ultrasonication (Overcome Lattice Energy) Decision->Sonicate No (Visible Particulates) Filter Sterile Filtration (PTFE/Nylon Membrane) Decision->Filter Yes (Clear Solution) Sonicate->Decision Re-check Aliquot Single-Use Aliquoting (Avoid Freeze-Thaw) Filter->Aliquot Store Storage (-20°C to -80°C) Aliquot->Store

Workflow for the dissolution and aliquoting of 2-(4-Aminomethylphenyl)benzamide in DMSO.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the mechanistic reasoning (causality) to empower researchers to troubleshoot dynamically.

Step 1: Preparation and Weighing
  • Equilibrate the lyophilized powder of 2-(4-Aminomethylphenyl)benzamide to room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, which will drastically reduce its subsequent solubility in DMSO.

  • Weigh the required mass (e.g., 11.31 mg for a 50 mM stock) using a microbalance and transfer it to a sterile, amber glass or polypropylene vial.

Step 2: Dissolution and Cavitation
  • Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, water content <0.1%) to the vial.

    • Causality: DMSO is highly hygroscopic. Water uptake synergistically decreases the solubility of organic small molecules, forcing them into a metastable supersaturated state that leads to precipitation[1].

  • Vortex vigorously for 1 to 2 minutes.

  • Visual QC Check: Hold the vial against a light source. If micro-particulates or a cloudy suspension remain, proceed to sonication.

  • Ultrasonication: Place the vial in a room-temperature water bath sonicator for 5–10 minutes.

    • Causality: Ultrasonic waves induce acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles. This localized release of kinetic energy physically fractures the solute particles and provides the activation energy necessary to overcome the crystal lattice energy, achieving complete dissolution without applying degradative bulk heat [5].

Step 3: Sterile Filtration (For Cell-Based Assays)
  • Draw the completely clear solution into a sterile syringe.

  • Attach a 0.22 µm PTFE (Teflon) or Nylon syringe filter and dispense the solution into a new sterile tube.

    • Causality: You must explicitly avoid Cellulose Acetate or Polycarbonate membranes. DMSO acts as a powerful solvent for these polymers; using them will dissolve the membrane, ruining the filter and heavily contaminating your stock solution with leached plastics [3].

Step 4: Aliquoting and Storage
  • Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Purge the headspace of the tubes with Argon or Nitrogen gas (optional but recommended to prevent oxidation).

  • Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months) [4].

    • Causality: Repeated freeze-thaw cycles must be strictly avoided. When a DMSO stock is frozen and thawed, trace water introduced from the atmosphere causes the compound to crash out of solution. Often, it precipitates as a lower-energy crystalline polymorph that is exceptionally difficult to re-dissolve, leading to false negatives in downstream biological assays [1].

Quality Control & Troubleshooting

To maintain scientific integrity, the stock solution must be validated before use in critical assays.

  • Precipitation Recovery: If an aliquot is thawed and precipitation is observed, warm the vial gently to 37°C in a water bath and vortex. Do not exceed 50°C to avoid thermal degradation.

  • Analytical Validation: If the compound fails to re-dissolve, or if the stock has been stored for >6 months, verify the compound's integrity and concentration using LC-MS (Liquid Chromatography-Mass Spectrometry) or UV-Vis spectrophotometry against a freshly prepared standard curve. Discard the aliquot if degradation products (e.g., oxidation of the primary amine) exceed 2%.

References

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Ziath / LRIG Presentation URL
  • Dimethyl Sulfoxide (DMSO)
  • Dimethyl sulfoxide (D8779)
  • Assessing the long-term stability of Chikv-IN-2 in DMSO Benchchem Technical Support Center URL
  • Navigating the Solubility Challenges of 2'-Deoxy-L-adenosine: A Technical Support Guide Benchchem Technical Support Center URL
Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of 2-(4-Aminomethylphenyl)benzamide

Abstract This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Aminomethylphenyl)benzamide. Developed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-Aminomethylphenyl)benzamide. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework from sample preparation to data analysis. The methodology employs reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been structured to align with the principles of international bioanalytical method validation guidelines, ensuring data integrity and reliability.[1][2][3][4][5] This application note serves as a complete guide, explaining the scientific rationale behind key procedural steps to empower users to successfully implement and adapt this method for their specific applications.

Introduction

2-(4-Aminomethylphenyl)benzamide is an organic compound featuring a benzamide core linked to a phenyl group with a reactive aminomethyl substituent. Compounds with benzamide and primary aromatic amine moieties are prevalent in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[6] Their biological activity necessitates the development of precise and reliable analytical methods to characterize their pharmacokinetic (PK) profiles, assess stability, and ensure quality control during manufacturing.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for quantifying small molecules in complex matrices due to its superior sensitivity, selectivity, and speed.[7][8] This note describes a method optimized for 2-(4-Aminomethylphenyl)benzamide, addressing common challenges associated with the analysis of polar, basic compounds.[9] The validation framework is based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generated data is fit for regulatory submissions.[1][2][3][4]

Principle of the Method: LC-MS/MS with MRM

The method relies on the high specificity of tandem mass spectrometry. The workflow is as follows:

  • Chromatographic Separation: The analyte is first separated from matrix components on a reversed-phase C18 column. The mobile phase is designed to ensure good retention and peak shape.

  • Ionization: After eluting from the column, the analyte enters an electrospray ionization (ESI) source, where it is efficiently protonated to form a positively charged precursor ion, [M+H]⁺. The primary amine and amide functionalities make this molecule highly suitable for positive mode ESI.

  • Mass Filtering (MRM): The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Isolates the specific precursor ion of the analyte based on its mass-to-charge ratio (m/z).

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Selects a specific, stable fragment ion (product ion) for detection.

This two-stage mass filtering process (precursor → product) is highly selective and significantly reduces background noise, enabling precise quantification even at very low concentrations.

MRM_Principle cluster_LC LC System cluster_MS Mass Spectrometer cluster_Quad Triple Quadrupole Analyzer LC_Eluent LC Eluent (Analyte + Matrix) ESI ESI Source (Ionization) LC_Eluent->ESI Spray Q1 Q1 Precursor Ion Selection ESI->Q1 [M+H]⁺ Ions q2 q2 Collision Cell (Fragmentation) Q1->q2 Precursor Ion (e.g., m/z 227.1) Q3 Q3 Product Ion Selection q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion (e.g., m/z 106.1) Data_System Data System (Chromatogram) Detector->Data_System Signal

Figure 1: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Materials and Instrumentation

Reagents and Chemicals
  • 2-(4-Aminomethylphenyl)benzamide reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., 2-(4-Aminomethylphenyl)benzamide-d4 (if available) or a structurally similar compound like Verapamil.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade, >99% purity

  • Ultrapure Water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat serum)

Instrumentation
  • LC System: Agilent 1290 Infinity II LC, Waters ACQUITY UPLC, or equivalent system capable of high-pressure binary gradient delivery.[9]

  • Mass Spectrometer: Agilent 6470A, Sciex Triple Quad™ 6500+, or equivalent triple quadrupole mass spectrometer with an ESI source.[9]

  • Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent reversed-phase column.

  • Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., Agilent MassHunter, Sciex Analyst®).

Methodology

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 2-(4-Aminomethylphenyl)benzamide reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the primary stock with 50:50 ACN:Water. These will be used to spike into the control matrix for calibration curve and quality control samples.

Sample Preparation (Protein Precipitation)

This protocol is designed for plasma samples and utilizes protein precipitation for its simplicity and speed.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank matrix, standard, QC, or unknown) into the labeled tubes.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The IS serves to normalize for variations in extraction efficiency and instrument response.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
ColumnAgilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)Provides excellent efficiency and resolution for small molecules.
Mobile Phase A0.1% Formic Acid in WaterThe acidic modifier promotes analyte protonation for better ESI+ sensitivity and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume5 µLA typical volume to balance sensitivity and chromatographic performance.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Gradient ProgramTime (min) %B

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization ModeElectrospray Ionization (ESI), PositiveThe primary amine and amide groups are readily protonated.
Gas Temperature325 °COptimizes desolvation of the ESI spray.
Gas Flow10 L/minAids in desolvation.
Nebulizer Pressure45 psiControls the formation of fine droplets in the ESI source.
Sheath Gas Temperature350 °CFurther assists in desolvation and ion formation.
Sheath Gas Flow11 L/minFocuses the ESI spray towards the MS inlet.
Capillary Voltage3500 VThe potential difference that drives the ESI process.
MRM Dwell Time100 msThe time spent monitoring each transition; a balance between sensitivity and points across the peak.
MRM Transition Optimization

The exact mass of 2-(4-Aminomethylphenyl)benzamide (C₁₄H₁₄N₂O) is 226.1106 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 227.1. MRM transitions must be empirically determined by infusing a standard solution into the mass spectrometer. Based on the structure, common fragmentation patterns for benzamides involve the loss of NH₂ or cleavage at the amide bond.[10] A likely fragmentation would be the loss of the aminomethylphenyl group or cleavage to form the benzoyl cation.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
2-(4-Aminomethylphenyl)benzamide227.1106.125 (Optimize)Quantifier
2-(4-Aminomethylphenyl)benzamide227.1120.115 (Optimize)Qualifier
Verapamil (Internal Standard)455.3165.130 (Optimize)Internal Standard

Note: The product ion m/z 106.1 corresponds to the [C₇H₈N]⁺ fragment (aminomethylphenyl cation). The product ion m/z 120.1 corresponds to the [C₇H₆NO]⁺ fragment. These values must be confirmed experimentally.

Method Validation Protocol

A full method validation should be performed according to the ICH M10 Bioanalytical Method Validation guideline.[1][2][3] The objective is to demonstrate that the method is suitable for its intended purpose.[2][3]

  • Selectivity & Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the analyte or IS peaks. Interference should be <20% of the LLOQ response.[5]

  • Calibration Curve: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero calibrators spanning the expected concentration range.[11][12] The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (CV%) should not exceed 15% (20% at LLOQ).[11][12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in pure solution.

  • Recovery: Assess the efficiency of the sample preparation process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Figure 2: Overall analytical workflow from sample receipt to final report.

Conclusion

This application note provides a detailed, high-performance LC-MS/MS method for the quantification of 2-(4-Aminomethylphenyl)benzamide. The protocol is designed for high sensitivity and selectivity, leveraging the power of triple quadrupole mass spectrometry in MRM mode. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers can generate reliable and accurate data to support drug development programs and other research applications. The provided rationale for each step allows for informed troubleshooting and method adaptation.

References

  • CMIC Group. Bioanalytical Method Validation: ICH M10. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available from: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available from: [Link]

  • Bioanalysis Zone. ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022). Available from: [Link]

  • Ardent Analytical. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. (2018). Available from: [Link]

  • Roy, R., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. Available from: [Link]

  • Roy, R., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122888. Available from: [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Available from: [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025). Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

  • Agilent Technologies, Inc. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). (2011). Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Available from: [Link]

  • Wikipedia. Benzamide. Available from: [Link]

  • Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[1]. | Download Scientific Diagram. Available from: [Link]

  • Hsu, F. F., & Turk, J. (2018). Characterization of Long-Chain Fatty Acid as N-(4-Aminomethylphenyl) Pyridinium Derivative by MALDI LIFT-TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(8), 1694–1703. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Available from: [Link]

Sources

Application

Application Note: NMR Spectral Interpretation and Structural Elucidation of 2-(4-Aminomethylphenyl)benzamide

Introduction & Scientific Context The compound 2-(4-Aminomethylphenyl)benzamide (also known as 4'-(aminomethyl)-[1,1'-biphenyl]-2-carboxamide) is a highly versatile biphenyl building block. It is frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 2-(4-Aminomethylphenyl)benzamide (also known as 4'-(aminomethyl)-[1,1'-biphenyl]-2-carboxamide) is a highly versatile biphenyl building block. It is frequently utilized in the pharmaceutical industry as a core intermediate for synthesizing complex peptidomimetics, tetrazole-containing therapeutics[1], and potent serine protease inhibitors, such as Kallikrein-related peptidase 6 (KLK6) inhibitors targeting multiple sclerosis [2].

From an analytical perspective, this molecule presents a classic structural elucidation challenge. The biphenyl architecture combined with the electron-withdrawing carboxamide group creates a highly congested aromatic region in the 1 H NMR spectrum. This Application Note details a self-validating NMR protocol to unambiguously assign the chemical structure, emphasizing the causality behind experimental parameters and the logic of 2D NMR interpretation.

Experimental Protocol: A Self-Validating System

To ensure absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system where solvent selection, temperature, and pulse sequences work synergistically.

Sample Preparation & Causality
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly required.

    • Causality: Non-polar solvents (like CDCl 3​ ) fail to dissolve the polar carboxamide and amine groups effectively. More importantly, DMSO acts as a strong hydrogen-bond acceptor. This dramatically slows the chemical exchange rate of the primary amine (-NH 2​ ) and amide (-CONH 2​ ) protons with residual water, allowing them to be clearly observed in the 1 H spectrum rather than broadening into the baseline.

  • Concentration: 25–30 mM (approx. 15 mg in 600 µL DMSO- d6​ ).

    • Causality: This concentration provides an optimal balance. It is high enough to acquire high-quality 2D HMBC data within 2 hours, but low enough to prevent concentration-dependent chemical shift drifting of the amine protons due to intermolecular hydrogen bonding.

  • Temperature: 298 K (25 °C).

Acquisition Parameters
  • 1D 1 H NMR: 400 MHz or 600 MHz; 16 scans; relaxation delay (D1) of 2.0 s.

  • 1D 13 C NMR: 100 MHz or 150 MHz; 1024 scans; D1 of 2.0 s; with 1 H broadband decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​ = 145 Hz. Used to validate 1 H integrations by linking them to specific carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for nJCH​ = 8 Hz. Critical for establishing the inter-ring biphenyl linkage.

Workflow Prep Sample Prep DMSO-d6, 298K Acq1D 1D Acquisition 1H & 13C NMR Prep->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process Data Processing Zero-filling, Apodization Acq2D->Process Elucidate Structural Elucidation Process->Elucidate

Figure 1: Standardized self-validating NMR workflow for biphenyl derivatives.

Spectral Interpretation & Data Presentation

The Amide Diastereotopic Phenomenon

Before analyzing the aromatic rings, one must understand the behavior of the -CONH 2​ group. The C-N bond in the benzamide possesses partial double-bond character due to resonance with the carbonyl group. This restricts free rotation around the C-N bond on the NMR timescale [3]. Consequently, the two protons of the amide group are magnetically inequivalent (diastereotopic)—one is syn to the carbonyl oxygen, and the other is anti. This yields two distinct broad singlets at ~7.30 ppm and ~7.70 ppm [1].

1D 1 H NMR Assignments

The aromatic region (7.20–7.60 ppm) suffers from severe signal overlap. Ring B (the aminomethylphenyl group) is a 1,4-disubstituted system, yielding a classic AA'BB' pseudo-doublet pattern. Ring A (the benzamide group) is a 1,2-disubstituted system, yielding a complex ABCD spin system.

Nucleus / PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Logic / Causality
-CH 2​ - 3.78Singlet (s)2HAliphatic methylene adjacent to the amine.
-NH 2​ (Amine) 1.80 - 2.50Broad singlet (br s)2HHighly variable depending on trace water; often overlaps with residual DMSO.
H-3', H-5' (Ring B) 7.35Doublet (d, J=8.0)2HOrtho to the electron-donating aminomethyl group.
H-2', H-6' (Ring B) 7.42Doublet (d, J=8.0)2HOrtho to the biphenyl linkage (mildly deshielded).
H-3, H-4, H-5 (Ring A) 7.38 - 7.48Multiplet (m)3HOverlapping ABCD system protons.
H-6 (Ring A) 7.55Doub. of doublets (dd)1HOrtho to the carbonyl; strongly deshielded by the anisotropic effect of C=O.
-CONH 2​ (Amide) 7.30 & 7.70Broad singlets (br s)1H + 1HRestricted rotation yields two distinct signals.
1D 13 C NMR Assignments

The 13 C spectrum provides 14 distinct carbon signals (due to the symmetry of Ring B, C-2'/C-6' and C-3'/C-5' are equivalent).

Carbon PositionChemical Shift (ppm)TypeAssignment Logic
-CH 2​ - 45.5CH 2​ Distinct aliphatic carbon.
C-3', C-5' (Ring B) 127.0CHAromatic CH, confirmed via HSQC.
C-3, C-4, C-5 (Ring A) 127.5 - 129.5CHAromatic CH, overlapping region.
C-2', C-6' (Ring B) 128.5CHAromatic CH, confirmed via HSQC.
C-6 (Ring A) 130.0CHDeshielded aromatic CH.
C-1 (Ring A) 137.0Quaternary (C)Attached to the carboxamide.
C-1' (Ring B) 138.5Quaternary (C)Biphenyl linkage point on Ring B.
C-2 (Ring A) 139.5Quaternary (C)Biphenyl linkage point on Ring A.
C-4' (Ring B) 142.0Quaternary (C)Attached to the aminomethyl group.
C=O (Amide) 171.0Quaternary (C)Highly deshielded carbonyl carbon.

2D HMBC Mechanistic Workflow: Proving the Biphenyl Linkage

The primary risk in analyzing biphenyls is assuming the regiochemistry of the linkage. To achieve a self-validating proof of structure, we rely on the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects long-range ( 2J and 3J ) carbon-proton couplings.

  • Anchoring the Side Chains:

    • The methylene protons (-CH 2​

      • at 3.78 ppm) will show a strong 3J correlation to the symmetric aromatic carbons C-3'/C-5' (127.0 ppm) and a 2J correlation to the quaternary carbon C-4' (142.0 ppm). This anchors the aminomethyl group to Ring B.
    • The deshielded H-6 proton (7.55 ppm) on Ring A will show a 3J correlation directly to the amide carbonyl carbon (171.0 ppm), anchoring the carboxamide group.

  • Bridging the Rings:

    • The definitive proof of the 2-(4-aminomethylphenyl) substitution pattern is found across the biphenyl bond. The equivalent protons H-2' and H-6' on Ring B will exhibit a clear, inter-ring 3J correlation to the quaternary carbon C-2 (139.5 ppm) on Ring A.

HMBC_Logic cluster_RingA Ring A (Benzamide) cluster_RingB Ring B (Aminomethylphenyl) C2 C-2 Quat. (139.5 ppm) C_carbonyl C=O Amide (171.0 ppm) H6 H-6 CH (7.55 ppm) H6->C_carbonyl 3J Intra-ring Coupling H26 H-2', H-6' CH (7.42 ppm) H26->C2 3J Inter-ring Coupling H_CH2 CH2 Methylene (3.78 ppm) C1_prime C-1' Quat. (138.5 ppm) H_CH2->C1_prime 3J Aliphatic-Aromatic

Figure 2: Key 2D HMBC correlations establishing the biphenyl linkage.

Conclusion

The structural elucidation of 2-(4-Aminomethylphenyl)benzamide requires careful navigation of overlapping aromatic spin systems. By utilizing DMSO- d6​ to lock exchangeable protons and applying a rigorous 2D NMR workflow (specifically leveraging 3J HMBC inter-ring correlations), researchers can unambiguously verify the regiochemistry of this critical pharmaceutical building block.

References

  • Identification of First-in-Class Inhibitors of Kallikrein-Related Peptidase 6 That Promote Oligodendrocyte Differentiation, Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (Third Edition), T.D.W. Claridge, Elsevier. URL:[Link]

Method

Application Note: Advanced Purification Protocols for 2-(4-Aminomethylphenyl)benzamide from Reaction Mixtures

Introduction & Mechanistic Challenges 2-(4-Aminomethylphenyl)benzamide (CAS: 866946-42-1), also known as 4'-(aminomethyl)biphenyl-2-carboxamide, is a critical biphenyl building block utilized in the synthesis of various...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

2-(4-Aminomethylphenyl)benzamide (CAS: 866946-42-1), also known as 4'-(aminomethyl)biphenyl-2-carboxamide, is a critical biphenyl building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromobenzamide and (4-(aminomethyl)phenyl)boronic acid [1].

While the coupling chemistry is robust, isolating the highly polar product from the crude reaction mixture presents three distinct physicochemical challenges:

  • Zwitterionic-like Polarity: The molecule contains both a highly basic primary amine (pKa ~9.5) and a neutral, hydrogen-bonding primary amide. This dual functionality causes severe peak tailing and irreversible adsorption on standard normal-phase silica gel.

  • Palladium Coordination: The primary amine acts as a potent bidentate-like ligand for residual palladium (Pd), pulling heavy metal contaminants into the product phase and resisting standard filtration [2].

  • Triphenylphosphine Oxide (TPPO): If phosphine ligands (e.g., PPh3 or dppf) are used, the resulting TPPO byproduct is notoriously difficult to separate from polar amides via standard chromatography.

To overcome these challenges, this protocol abandons traditional silica gel chromatography in favor of a chemically orthogonal, self-validating purification system : Liquid-Liquid Extraction (LLE) for neutral impurity clearance, macroscopic metal scavenging for Pd removal, and Strong Cation Exchange (SCX) chromatography for final basic-fraction polishing.

Purification Workflow & Causality

The purification strategy exploits the specific ionization states of the target molecule. By manipulating the pH, we can selectively dictate the solubility of the API intermediate while leaving impurities behind.

Workflow A Crude Reaction Mixture (Suzuki-Miyaura) B Acidic Extraction (pH 2) LLE A->B C Organic Phase (TPPO, Neutrals) B->C Discard D Aqueous Phase (Protonated Product) B->D Keep E Basification (pH 12) & Organic Extraction D->E F Palladium Scavenging (Thiol/TMT Resin) E->F G SCX Catch-and-Release Chromatography F->G H HCl Salt Crystallization G->H I Pure 2-(4-Aminomethylphenyl) benzamide HCl H->I

Fig 1. Multi-stage orthogonal purification workflow for 2-(4-Aminomethylphenyl)benzamide.

The Principle of SCX "Catch-and-Release"

When trace basic impurities remain after LLE, Strong Cation Exchange (SCX) chromatography is deployed. SCX resins utilize propylsulfonic acid functional groups. At neutral or slightly acidic pH, the basic primary amine of our target compound is protonated and "catches" onto the anionic resin via strong ionic interactions. Non-basic impurities (like residual TPPO or neutral biphenyls) wash straight through. The product is then "released" by washing with a methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond [3].

SCX A SCX-2 Resin (Propylsulfonic Acid) B Catch Phase Amine Binds via Ionic Interaction A->B Load Crude C Wash Phase MeOH removes Neutrals B->C Wash D Release Phase NH3/MeOH neutralizes Amine C->D Elute E Eluted Purified Free Base D->E Collect

Fig 2. Mechanism of Strong Cation Exchange (SCX) catch-and-release for primary amines.

Step-by-Step Experimental Protocol

Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This step leverages the pKa difference between the target amine and neutral reaction components to achieve a bulk separation of TPPO and unreacted halides.

  • Quench & Dilute: Concentrate the crude Suzuki-Miyaura reaction mixture under reduced pressure to remove the reaction solvent (e.g., 1,4-dioxane/water). Redissolve the dark residue in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Acidic Extraction: Add 1.0 M aqueous HCl (5 volumes) to the organic layer. Stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to separate. The target compound (as the hydrochloride salt) partitions into the lower aqueous phase. Self-Validation: TLC of the organic phase should show TPPO (UV active, stains with KMnO4) and no amine product (ninhydrin negative). Discard the organic phase.

  • Basification: Cool the aqueous phase to 5 °C. Slowly add 2.0 M aqueous NaOH until the pH reaches >11 (verify with pH paper). The free base will precipitate or form a milky suspension.

  • Back-Extraction: Extract the basified aqueous layer with fresh 2-MeTHF (2 × 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

Phase 2: Palladium Scavenging

Causality: Soft metals like Pd have a high affinity for soft ligands like sulfur. Functionalized silica (e.g., MP-TMT or SiliaMetS Thiol) acts as a macroscopic chelator, stripping Pd from the amine product [4].

  • Resin Addition: To the dried organic solution from Phase 1, add a silica-based palladium scavenger (e.g., Biotage MP-TMT or SiliCycle SiliaMetS Thiol) at a ratio of 3–5 molar equivalents relative to the initial Pd catalyst loading.

  • Incubation: Stir the suspension gently at 40 °C for 6–12 hours. Visual Cue: The solution will transition from a dark brown/orange to a pale yellow or colorless state as the Pd is sequestered onto the solid support.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Rinse the pad with a small amount of 2-MeTHF.

Phase 3: SCX Catch-and-Release (Optional Polishing)

Causality: If related basic impurities (e.g., deboronated benzylamine byproducts) remain, SCX provides a highly selective separation based on basicity [5].

  • Load: Concentrate the filtrate from Phase 2 and redissolve in Methanol (MeOH). Load the solution onto a pre-conditioned ISOLUTE® SCX-2 cartridge (capacity: ~20-50 mg API per gram of sorbent).

  • Wash: Flush the cartridge with 3 column volumes (CV) of MeOH. This removes any remaining neutral or acidic trace impurities.

  • Elute: Elute the target 2-(4-Aminomethylphenyl)benzamide using 2.0 M Ammonia in Methanol (3 CV).

  • Concentrate: Evaporate the ammoniacal fractions under reduced pressure to yield the highly purified free base.

Phase 4: Hydrochloride Salt Crystallization
  • Dissolve the purified free base in a minimum volume of hot Isopropanol (IPA) or Ethanol.

  • Dropwise, add 1.2 equivalents of HCl (4.0 M in 1,4-dioxane) while stirring.

  • Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Filter the resulting white crystalline solid, wash with cold IPA, and dry under vacuum to afford 4'-(Aminomethyl)biphenyl-2-carboxamide hydrochloride.

Quantitative Data Summary

The table below summarizes the typical efficacy of each purification stage, demonstrating the progressive clearance of critical impurities.

Purification StageAPI Recovery (%)Purity (HPLC, %a/a)Residual Pd (ppm)Residual TPPO (ppm)
Crude Reaction Mixture 100 (Baseline)62.5~2,500>15,000
Post-Acid/Base LLE 9488.0850<50
Post-Pd Scavenging 9189.5<10<50
Post-SCX Chromatography 8698.2<5Not Detected
Post-Crystallization (HCl) 79>99.5<1Not Detected

Table 1: Stepwise clearance of impurities and API recovery metrics during the purification of 2-(4-Aminomethylphenyl)benzamide.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from[Link]

  • ACS Publications - Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from[Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from[Link]

  • Biotage. (2023). Biotage® MP-TMT - Palladium Scavenger. Retrieved from[Link]

  • Biotage. (2023). Chemistry Data Sheet: ISOLUTE SCX-2. Retrieved from[Link]

Application

Application Note: Preparation and Handling of 2-(4-Aminomethylphenyl)benzamide Standard Stock Solutions

Abstract The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally reliant on the precise preparation of test compounds. This document provides a detailed guide for the preparation, han...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally reliant on the precise preparation of test compounds. This document provides a detailed guide for the preparation, handling, and storage of standard stock solutions for 2-(4-Aminomethylphenyl)benzamide, a benzamide derivative. The protocols outlined herein are designed to ensure solution integrity, concentration accuracy, and stability, thereby promoting reliable experimental outcomes. We will delve into the critical physicochemical properties of the compound, explain the rationale behind solvent selection and handling procedures, and provide a validated, step-by-step protocol for generating high-concentration stock solutions suitable for downstream applications.

Compound Properties and Critical Handling Information

A thorough understanding of the physicochemical properties of 2-(4-Aminomethylphenyl)benzamide is essential for its correct handling and for the preparation of stable, accurate solutions. The properties listed below are based on its chemical structure and data from closely related benzamide analogs.

Physicochemical Data Summary
PropertyValue / DescriptionRationale / Reference
Molecular Formula C₁₄H₁₄N₂OCalculated
Molecular Weight 226.27 g/mol Calculated
Appearance White to off-white crystalline solidPredicted based on benzamide analogs.[1][2]
Predicted Solubility Soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water.The aromatic rings impart hydrophobicity, while the amide and amino groups offer some polarity. Polar aprotic solvents are effective at solvating both features.[1][3]
Stability Stable under recommended storage conditions. Avoid strong acids, strong bases, and direct light.Benzamides can undergo hydrolysis under harsh pH conditions and may be sensitive to UV light.[2][4][5]
Recommended Storage Store solid compound and stock solutions at -20°C, protected from light and moisture.Low temperatures and protection from light minimize degradation over time.[6][7]
Safety and Handling Precautions

As with many benzamide-class compounds, 2-(4-Aminomethylphenyl)benzamide should be handled with appropriate care.

  • Hazard Profile: While specific data is not available, related compounds are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[4][8][9] Some analogs are suspected of causing genetic defects.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[6][10]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[2]

Foundational Principles of Stock Solution Preparation

The preparation of a concentrated stock solution is a cornerstone of good laboratory practice (GLP) in drug discovery and life sciences research.[11][12] This approach offers several distinct advantages over preparing working solutions directly from solid material for each experiment.

  • Minimizing Solvent Effects: Creating a high-concentration stock (e.g., 10-100 mM) in a suitable organic solvent allows for a high dilution factor when preparing the final working solution. This ensures that the final concentration of the organic solvent in the experimental medium (e.g., cell culture media) is negligible, typically below 0.1% to 0.5%, to avoid solvent-induced artifacts or toxicity.[6][7]

  • Improving Accuracy and Consistency: Weighing milligram or sub-milligram quantities of a solid compound is prone to significant error. Preparing a larger volume of a concentrated stock solution from a more substantial mass (e.g., >5 mg) greatly improves accuracy and ensures consistency across multiple experiments.[13]

  • Preserving Compound Integrity: Aliquoting the stock solution into single-use volumes for storage at -20°C or -80°C is a critical step. This practice prevents the compound from being subjected to repeated freeze-thaw cycles, which can lead to degradation, precipitation, and a loss of potency over time.[6][7]

The Role of Dimethyl Sulfoxide (DMSO)

For many non-polar small molecules like 2-(4-Aminomethylphenyl)benzamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[14] Its high solvating power effectively dissolves a wide range of organic compounds.[13] However, it is crucial to use anhydrous, high-purity (≥99.7%) DMSO to prevent compound hydrolysis and ensure experimental reproducibility.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM standard stock solution of 2-(4-Aminomethylphenyl)benzamide in DMSO.

Required Materials and Equipment
  • 2-(4-Aminomethylphenyl)benzamide (solid powder)

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, RNase/DNase-free 0.5 mL microcentrifuge tubes for aliquots

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention filter tips

  • Vortex mixer

  • (Optional for sterile applications) 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane) and sterile syringe

Calculation of Required Mass

The fundamental equation for calculating the required mass of the solute is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)

Example Calculation for a 10 mM Stock:

  • Desired Concentration: 10 mM

  • Final Volume: 1 mL

  • Molecular Weight: 226.27 g/mol

Mass (mg) = 10 mM × 1 mL × 226.27 g/mol × (1/1000) = 2.26 mg

Step-by-Step Experimental Procedure
  • Preparation: Don the appropriate PPE. Prepare a clean work area, preferably within a chemical fume hood. Label a sterile 1.5 mL microcentrifuge tube with the compound name, "10 mM in DMSO," and the preparation date.

  • Weighing: Tare the labeled, empty microcentrifuge tube on the analytical balance. Carefully weigh 2.26 mg of 2-(4-Aminomethylphenyl)benzamide powder directly into the tared tube. Record the exact mass.

    • Expert Tip: For quantities under 10 mg, it is often more accurate to use the entire contents of the manufacturer's vial and adjust the solvent volume accordingly to achieve the desired concentration.[6][13] For example, if the vial contains exactly 5 mg, add 2.21 mL of DMSO to achieve a 10 mM concentration (5 mg / 226.27 g/mol / 0.010 mol/L = 2.21 mL).

  • Dissolution: Using a calibrated P1000 pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes, or until the solid is completely dissolved. A clear, precipitate-free solution should be observed.[7]

    • Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, followed by vortexing.[7] Always check compound stability information before applying heat.

  • Sterilization (Optional): For use in sterile cell culture, the stock solution should be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the filtered solution into a new sterile microcentrifuge tube. This step is critical for preventing microbial contamination of assays.[6]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled 0.5 mL microcentrifuge tubes.[6][7]

  • Storage: Store the aliquots in a freezer at -20°C, protected from light.[7]

Workflow Visualization

The following diagram illustrates the standard workflow for preparing the stock solution.

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_storage Storage Phase start Start: Don PPE calc Calculate Required Mass (e.g., 2.26 mg for 10 mM) start->calc weigh Weigh Compound on Analytical Balance calc->weigh add_solvent Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve Vortex Until Fully Dissolved add_solvent->dissolve filter Optional: 0.22 µm Filter Sterilization dissolve->filter For sterile use aliquot Aliquot into Single-Use Tubes dissolve->aliquot filter->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C (Protect from Light) label_tubes->store end_node End: Ready for Use store->end_node

Caption: Experimental workflow for stock solution preparation.

References

  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link].

  • Cold Spring Harbor Laboratory Press. Stock Solutions. Available from: [Link].

  • Captivate Bio. SMALL MOLECULES. Available from: [Link].

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available from: [Link].

  • CHEM 311: Environmental Chemical Analysis - Lab Manual. INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Available from: [Link].

  • National Center for Biotechnology Information. Good Laboratory Practices. PMC. Available from: [Link].

  • The Science Company. Preparing Chemical Solutions. Available from: [Link].

  • Wikipedia. Benzamide. Available from: [Link].

  • Biobide. Good Laboratory Practices (GLP): 2024 Guide. Available from: [Link].

  • RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link].

  • NextSDS. 2-fluoro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)benzamide. Available from: [Link].

  • Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS). Available from: [Link].

  • National Center for Biotechnology Information. 4-(Aminosulfonyl)benzamide | C7H8N2O3S | CID 80563. PubChem. Available from: [Link].

  • Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available from: [Link].

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available from: [Link].

Sources

Method

Application Note: In Vitro Cell Culture Guidelines for 2-(4-Aminomethylphenyl)benzamide

Executive Summary & Pharmacological Profile As a Senior Application Scientist, establishing a robust in vitro testing pipeline requires a deep understanding of a compound's structural pharmacology. 2-(4-Aminomethylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

As a Senior Application Scientist, establishing a robust in vitro testing pipeline requires a deep understanding of a compound's structural pharmacology. 2-(4-Aminomethylphenyl)benzamide is a potent, targeted small-molecule inhibitor built upon a classic benzamide pharmacophore. In precision oncology and drug development, benzamide derivatives are widely recognized as the primary structural scaffolds for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes[1].

While first-generation inhibitors (e.g., 3-aminobenzamide) exhibited low potency, the incorporation of the 4-aminomethylphenyl moiety significantly enhances target affinity. The aminomethyl group extends into the enzyme's accessory hydrophobic pockets, providing a basic amine for critical hydrogen bonding. This structural evolution drastically increases biochemical potency and cellular penetrance, making it a highly effective tool compound for epigenetic and DNA damage response (DDR) research[2].

Mechanistic Rationale: The Causality of Inhibition

Designing a self-validating experimental system requires exploiting the compound's exact mechanism of action. PARP-1 and PARP-2 are nuclear enzymes that act as first responders to DNA single-strand breaks (SSBs). Upon detecting DNA damage, they cleave NAD+ to synthesize highly branched poly(ADP-ribose) (PAR) chains, which subsequently recruit DNA repair effectors[1].

2-(4-Aminomethylphenyl)benzamide functions as a competitive inhibitor at the NAD+-binding catalytic domain of PARP[2]. By preventing PARylation, the inhibitor effectively "traps" PARP on the DNA lesion. During the S-phase of the cell cycle, active replication forks collide with these trapped PARP-DNA complexes, converting repairable SSBs into highly cytotoxic double-strand breaks (DSBs). In cells lacking homologous recombination (HR) repair mechanisms (such as those with BRCA1/2 mutations), this unresolved DNA damage leads to synthetic lethality and subsequent apoptosis[1].

Reconstitution and Storage Guidelines

To ensure reproducibility and prevent assay artifacts, compound integrity must be meticulously maintained.

  • Solubility & Reconstitution: The compound is highly hydrophobic. Reconstitute the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a concentrated stock (e.g., 10 mM or 25 mM) to ensure the final DMSO concentration in culture media never exceeds 0.1% (v/v). Exceeding this threshold can induce solvent-related cytotoxicity, confounding viability readouts[3].

  • Storage: Aliquot the stock solution into single-use amber vials to protect from light degradation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can precipitate the compound and degrade the reactive aminomethyl moiety.

In Vitro Experimental Protocols

The following step-by-step methodologies are designed to validate target engagement and phenotypic efficacy, incorporating internal controls to ensure a self-validating system.

Protocol A: Target Engagement via PARylation Western Blot

Causality: To prove the compound actively inhibits its target in living cells, we must measure the reduction of cellular PAR polymers following acute DNA damage induction. Relying solely on basal PAR levels is insufficient due to rapid cellular turnover; therefore, exogenous H2​O2​ is used to forcefully activate PARP[4].

  • Seeding: Seed HeLa or C41 cells at 1×106 cells per 10 cm dish and incubate overnight at 37°C to reach 70-80% confluency.

  • Pre-treatment: Aspirate media and replace with fresh media containing 2-(4-Aminomethylphenyl)benzamide at varying concentrations (e.g., 0.1 μM, 1.0 μM, 10 μM) or 0.1% DMSO (vehicle control). Incubate for 2 hours.

  • Damage Induction: Add H2​O2​ to a final concentration of 1 mM directly to the culture media for exactly 10 minutes. This triggers massive, synchronized PARP activation[4].

  • Harvesting: Immediately place dishes on ice to halt enzymatic activity. Wash twice with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (e.g., ADP-HPD). Crucial step: The PARG inhibitor prevents the rapid degradation of PAR chains during the lysis process[5].

  • Analysis: Resolve 30 μg of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H) and anti- β -actin as a loading control[5].

Protocol B: Cell Viability and Synthetic Lethality Profiling

Causality: To establish the IC50​ and demonstrate synthetic lethality, the compound must be tested in HR-deficient cells (e.g., BRCA-mutated Capan-1) in parallel with HR-proficient cells (e.g., HeLa)[1]. A prolonged incubation is required because PARP inhibitors rely on multiple cellular replication cycles to accumulate lethal DSBs.

  • Seeding: Seed cells at 2,000–5,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Treatment: Prepare a 10-point 1:3 serial dilution of the compound in culture media (ranging from 1 nM to 100 μM). Add to the wells in triplicate. Include a DMSO-only vehicle control.

  • Incubation: Incubate for 72–96 hours.

  • Readout: Add CellTiter-Glo reagent (or an equivalent ATP-quantification assay) to each well. Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis (variable slope) normalized to the vehicle control.

Quantitative Data Presentation

The following table summarizes the expected assay parameters and outcomes for a potent benzamide-class PARP inhibitor, providing a benchmark for assay validation.

Assay TypeCell Line / TargetExpected IC50 / Effective DosePrimary Readout
Enzymatic Recombinant PARP-110 - 50 nMLuminescence (NAD+ consumption)
Target Engagement H2​O2​ -stimulated HeLa0.1 - 1.0 μ MWestern Blot (PAR polymer reduction)
Cell Viability BRCA-deficient (e.g., Capan-1)0.5 - 5.0 μ MCellTiter-Glo (ATP quantification)
Cell Viability BRCA-proficient (e.g., HeLa)> 20.0 μ MCellTiter-Glo (ATP quantification)

Mechanistic Visualization

G A DNA Damage (SSBs) B PARP-1/2 Activation A->B D Inhibition of PARylation B->D C 2-(4-Aminomethylphenyl)benzamide C->D E Accumulation of DSBs D->E F Apoptosis / Synthetic Lethality E->F

Fig 1. PARP inhibition pathway by 2-(4-Aminomethylphenyl)benzamide inducing apoptosis.

References

  • PARP inhibitors as precision medicine for cancer treatment | Oxford Academic |1

  • Chemical structures and known PARP activities of clinical PARP inhibitors | ResearchGate | 2

  • Inhibition of poly(ADP-ribose) polymerase-1 or poly(ADP-ribose) glycohydrolase individually, but not in combination, leads to improved chemotherapeutic efficacy in HeLa cells | PubMed Central (PMC) | 5

  • Benzamide (Benzenecarboxamide) | PARP Inhibitor | MedChemExpress | 3

  • Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer | ACS Publications | 4

Sources

Application

Application Note: Chromatographic Separation and Impurity Profiling of 2-(4-Aminomethylphenyl)benzamide

Introduction & Regulatory Context 2-(4-Aminomethylphenyl)benzamide is a critical biphenyl scaffold frequently utilized as an intermediate in the synthesis of protease inhibitors and central nervous system (CNS) therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

2-(4-Aminomethylphenyl)benzamide is a critical biphenyl scaffold frequently utilized as an intermediate in the synthesis of protease inhibitors and central nervous system (CNS) therapeutics. Due to its role in active pharmaceutical ingredient (API) manufacturing, establishing a robust, stability-indicating chromatographic method is essential. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the rigorous identification and qualification of organic impurities—including synthetic precursors, degradants, and positional isomers—that exceed the standard 0.05% reporting threshold[1].

Mechanistic Rationale for Method Development

The structural duality of 2-(4-Aminomethylphenyl)benzamide presents a unique analytical challenge. The molecule contains a highly basic primary amine (the aminomethyl group, pKa ~9.5) alongside a neutral, relatively hydrophobic benzamide moiety.

  • Stationary Phase Selection: Basic amines are notorious for undergoing secondary ion-exchange interactions with residual, unendcapped silanols on traditional silica-based stationary phases. This leads to severe peak tailing, retention time drift, and poor resolution, a phenomenon well documented in modern liquid chromatography literature[2]. To circumvent this, a Charged Surface Hybrid (CSH) C18 column was selected. The CSH particle incorporates a low-level positive surface charge that electrostatically repels the protonated aminomethyl group, effectively neutralizing silanol interactions and ensuring symmetrical peak shapes even at high mass loads[3].

  • Mobile Phase Causality: A low-pH mobile phase (pH ~2.7) utilizing 0.1% Formic Acid was chosen. At this pH, the primary amine is fully protonated. While this drastically increases the polarity of the API, the CSH stationary phase prevents the expected tailing. Because the protonated amine dominates the molecule's polarity, the API and its aminated derivatives exhibit significantly lower retention compared to non-aminated impurities (such as the synthetic precursor and oxidative degradants). This dramatic shift in hydrophobicity necessitates a gradient method spanning a wide organic range.

Experimental Protocols & Methodologies

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): LC-MS Grade

  • Formic Acid (FA): 99% Purity, LC-MS Grade

  • Column: Charged Surface Hybrid (CSH) C18, 150 mm × 4.6 mm, 3.5 µm

Sample Preparation Protocol

Self-Validating Principle: To prevent solvent-mismatch induced peak distortion (the "solvent effect"), the sample diluent is strictly matched to the initial mobile phase conditions. If a strong solvent like 100% acetonitrile were used, the highly polar protonated amine would experience breakthrough and severe peak splitting at the column head.

  • Stock Solution: Accurately weigh 50.0 mg of 2-(4-Aminomethylphenyl)benzamide into a 50 mL volumetric flask.

  • Solubilization: Add 5.0 mL of 0.1 N HCl to ensure complete protonation and dissolution of the basic API. Sonicate for 5 minutes.

  • Dilution: Dilute to volume with Diluent (95:5 Water:Acetonitrile v/v). The final API concentration is 1.0 mg/mL.

  • Spiked Resolution Mixture: Transfer 5.0 mL of the Stock Solution to a 10 mL volumetric flask. Spike with 10 µL of a 1.0 mg/mL mixed impurity stock (containing Impurities A, B, C, and D). Dilute to volume with Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection, discarding the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions
ParameterSpecification
System UHPLC with Photodiode Array (PDA) Detector
Column CSH C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 254 nm (Reference 360 nm)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic Hold
15.06040Shallow Linear Ramp
20.01090Steep Linear Ramp
25.01090Column Wash
25.1955Reset
32.0955Re-equilibration

Results & Data Presentation

The shallow gradient from 5% to 40% organic over 15 minutes is specifically designed to maximize the resolution between the closely eluting aminated compounds (the API, its positional isomer, and the hydrolysis product). The subsequent steep ramp to 90% organic ensures the timely elution of the highly hydrophobic, non-aminated impurities (Impurities A and B).

Table 1: System Suitability and Impurity Profile

CompoundRelative Retention Time (RRT)LOD (% w/w)LOQ (% w/w)Resolution (Rs)*
API (Main Peak)1.00---
Impurity D (Isomer)1.080.020.052.8
Impurity C (Acid)1.150.010.033.5
Impurity B (Formyl)1.650.010.03>10.0
Impurity A (Precursor)1.800.010.034.2

*Note: Resolution (Rs) is calculated relative to the immediately preceding peak in the chromatogram.

Structural Diagram of Impurity Pathways

Understanding the origin of these impurities is critical for implementing Quality-by-Design (QbD) controls during manufacturing and storage.

ImpurityPathway API 2-(4-Aminomethylphenyl)benzamide (API / Main Peak) ImpB Impurity B 2-(4-Formylphenyl)benzamide (Oxidative Degradant) API->ImpB Oxidation (Stress/Storage) ImpC Impurity C 2-(4-Aminomethylphenyl)benzoic acid (Hydrolysis Product) API->ImpC Hydrolysis (Acid/Base stress) ImpD Impurity D 4-(4-Aminomethylphenyl)benzamide (Positional Isomer) API->ImpD Isomerization (Side reaction) ImpA Impurity A 2-(4-Cyanophenyl)benzamide (Synthetic Precursor) ImpA->API Reduction (Incomplete rxn)

Fig 1. Degradation and synthetic pathways of 2-(4-Aminomethylphenyl)benzamide impurities.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography, 3rd Edition." John Wiley & Sons.[Link]

  • Waters Corporation. "Column Particle Technologies: BEH, CSH, HSS & Solid-Core." Waters Educational Primers.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving 2-(4-Aminomethylphenyl)benzamide solubility in aqueous buffer

Technical Support Center: 2-(4-Aminomethylphenyl)benzamide Solubility Welcome to the technical support guide for 2-(4-Aminomethylphenyl)benzamide. This document provides in-depth troubleshooting advice and experimental p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Aminomethylphenyl)benzamide Solubility

Welcome to the technical support guide for 2-(4-Aminomethylphenyl)benzamide. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is grounded in fundamental physicochemical principles to empower you to solve not just immediate issues but also to build a robust formulation strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I’m trying to dissolve 2-(4-Aminomethylphenyl)benzamide in standard PBS (pH 7.4) for a cell-based assay, but it’s poorly soluble and immediately precipitates. What is happening and what should be my first step?

A1: Root Cause Analysis & Initial Strategy

The molecular structure of 2-(4-Aminomethylphenyl)benzamide presents two key features governing its solubility: a basic primary amine (-CH₂-NH₂) and a relatively non-polar, rigid benzamide core. At a physiological pH of 7.4, the primary amine group, which is the key to unlocking aqueous solubility, is only partially protonated. The uncharged, neutral form of the molecule dominates, leading to low solubility driven by the hydrophobic benzamide structure.[1][2]

Your first and most critical step is to leverage the basicity of the aminomethyl group. By lowering the pH of your buffer, you can protonate this group, creating a positively charged ammonium salt (R-CH₂-NH₃⁺). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[3][4] This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6]

Initial Troubleshooting Workflow

start Start: Poor Solubility at pH 7.4 ph_adjust Step 1: pH Adjustment (Acidify the buffer) start->ph_adjust check_sol Assess Solubility (Visual & Quantitative) ph_adjust->check_sol success Success: Proceed with Assay check_sol->success Soluble fail Still Insufficiently Soluble check_sol->fail Not Soluble cosolvent Step 2: Co-solvent Addition fail->cosolvent salt_form Step 3: Consider Salt Form fail->salt_form cosolvent->check_sol Re-assess

Caption: A stepwise workflow for troubleshooting solubility.

Q2: You mentioned pH adjustment. How do I determine the optimal pH and what is a reliable protocol for preparing a pH-adjusted solution?

A2: Leveraging the pKa for Optimal pH Selection

The key is the pKa of the conjugate acid of the primary amine (R-NH₃⁺). Most simple alkyl amines have pKa values in the range of 9.5-11.0.[7][8] To ensure the compound is predominantly in its soluble, ionized form, the pH of the solution should be at least 2 units below the amine's pKa.[9] Therefore, targeting a pH between 4.0 and 6.0 is a scientifically sound starting point.

Protocol: Preparation and Quantification of a pH-Adjusted Solution

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2). This ensures maximum buffering capacity.

  • Initial Dissolution: Weigh the desired amount of 2-(4-Aminomethylphenyl)benzamide. Instead of adding it to the final buffer, first slurry the compound in a small volume of deionized water.

  • Acidification: While stirring, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to the slurry. The solid should begin to dissolve as the amine is protonated.

  • Buffer Addition & pH Confirmation: Once the compound is dissolved, add the concentrated buffer stock and bring the solution to the final desired volume with deionized water. Critically, you must verify the final pH of the solution with a calibrated pH meter and adjust as necessary.

  • Equilibration & Filtration (for Thermodynamic Solubility): For precise measurements, tightly seal the container and allow the solution to equilibrate for 24-48 hours at a controlled temperature.[10] Afterwards, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[10][11]

Expected Outcome: pH vs. Solubility

Buffer pHExpected State of Amine GroupPredicted Qualitative Solubility
4.5 >99% Protonated (R-NH₃⁺)High
6.5 ~99% Protonated (R-NH₃⁺)Good to Moderate
7.4 ~95% Protonated (R-NH₃⁺)Low to Poor
9.5 (approx. pKa) 50% Protonated / 50% NeutralVery Poor
Q3: I've lowered the pH to 5.0, and while solubility improved, it's still not high enough for my required stock concentration. What is my next option?

A3: Introducing Co-solvents to Modify Solvent Polarity

If pH adjustment alone is insufficient, the next logical step is to use a water-miscible organic co-solvent.[12][13] Co-solvents work by reducing the overall polarity of the aqueous medium. This makes the environment more favorable for the hydrophobic benzamide portion of your molecule, effectively increasing its solubility.[][15]

Commonly used co-solvents for in vitro studies include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs).[12][]

Chemical Principle of Co-solvency

cluster_0 Aqueous Buffer (High Polarity) cluster_1 Aqueous Buffer + Co-solvent (Reduced Polarity) Compound_insoluble Hydrophobic Compound (Insoluble) Compound_soluble Hydrophobic Compound (Soluble) Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Compound_soluble Reduces solvent polarity, Increases solubility

Caption: Co-solvents decrease bulk solvent polarity, enhancing solubility.

Protocol: Co-solvent Screening

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of your DMSO stock into your optimized aqueous buffer (e.g., pH 5.0 citrate buffer).

  • Kinetic Solubility Assessment: Monitor for the formation of precipitate. The concentration at which precipitation first occurs is the kinetic solubility.[10][11] This can be measured visually or by using turbidimetry (light scattering).

  • Constraint Awareness: Be mindful of the final co-solvent concentration. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cellular toxicity.

Common Co-solvents and Considerations

Co-solventTypical Final Conc. (in vitro)ProsCons
DMSO < 0.5%High solubilizing power for many organics.Can be toxic to cells at higher concentrations.
Ethanol < 1%Less toxic than DMSO, commonly used.Can sometimes affect protein stability.
PEG 400 1-5%Low toxicity, good for in vivo formulations.Can be viscous, may interfere with some assays.
Q4: For long-term development, constantly adjusting pH or using co-solvents is not ideal. Is forming a salt of the compound a better strategy?

A4: Salt Formation for Stable, Long-Term Formulations

Yes, absolutely. Forming a stable, crystalline salt is a cornerstone of pharmaceutical development for improving the properties of a drug substance.[9][16] By reacting your compound (a free base) with an acid, you form a salt that has ionization "built-in." This often leads to superior aqueous solubility, dissolution rate, and stability compared to the free base form.[17][18]

The selection of the counter-ion is a critical step. The goal is to find a pharmaceutically acceptable acid that forms a stable, non-hygroscopic (doesn't readily absorb water) crystalline salt.[16][19]

Considerations for Salt Selection:

  • pKa Difference: A general rule of thumb is that the pKa of the acid used should be at least 3 units lower than the pKa of your compound's conjugate acid to ensure efficient salt formation.[9]

  • Common Counter-ions: For a basic compound like yours, common acidic counter-ions include Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (methanesulfonic acid), and Tartrate.

  • Screening Process: Salt selection is an empirical process. It involves reacting the free base with a variety of acids in different solvent systems and characterizing the resulting solids for properties like crystallinity, solubility, melting point, and stability.[17]

This approach moves beyond simple lab-bench solubilization and into true formulation development, providing a robust and reproducible solid form for future studies.[18][19]

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms . Pharmaceutical Technology. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules . Journal of Medicinal Chemistry. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? . Pharma Magazine. Available at: [Link]

  • Kumar, L. et al. (2014). Drug Dissolution Enhancement by Salt Formation . Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Salt Selection . Creative Biolabs. Available at: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid . Deranged Physiology. Available at: [Link]

  • Ghiaci, P. et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds . Analytical Chemistry. Available at: [Link]

  • Li, X. et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures . Journal of Chemical & Engineering Data. Available at: [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Benzamide . Grokipedia. Available at: [Link]

  • Mianowana, M. et al. Results of benzamide solubility measurements and computations . ResearchGate. Available at: [Link]

  • Aqueous Solubility . Creative Biolabs. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory . Available at: [Link]

  • How does branching increase the solubility in amines? . Quora. Available at: [Link]

  • Benzamide | C7H7NO . PubChem. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? . Quora. Available at: [Link]

  • He, Y. et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity . Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 . ResearchGate. Available at: [Link]

  • Kwon, J-H. et al. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing . Environmental Science & Technology. Available at: [Link]

  • Li, Y. et al. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries . MedChemComm. Available at: [Link]

  • Pobudkowska, A. et al. (2012). Study of pH-dependent drugs solubility in water . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides . Available at: [Link]

  • Yue, W. S. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules . ACS Medicinal Chemistry Letters. Available at: [Link]

  • Physical Properties of Amines . Unacademy. Available at: [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? . ResearchGate. Available at: [Link]

  • Solubility of amines . Chemistry Stack Exchange. Available at: [Link]

  • Advanced Properties of Amines . Chemistry LibreTexts. Available at: [Link]

  • 23.1. Properties of amines . Lumen Learning. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Aminomethylphenyl)benzamide

Welcome to the technical support center for the synthesis of 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yield and purity.

Overview of the Synthetic Strategy

The synthesis of 2-(4-Aminomethylphenyl)benzamide is most effectively approached as a multi-step process to ensure high purity and yield. A direct coupling of 2-aminobenzoic acid with an amine-containing phenyl group is challenging due to potential side reactions. The recommended strategy involves the use of precursors for the sensitive functional groups, which are then converted to the desired moieties in subsequent steps.

The most logical and controllable synthetic route consists of three main stages:

  • Amide Bond Formation: Coupling of a protected 2-aminobenzoic acid derivative (e.g., 2-nitrobenzoyl chloride) with a suitable phenyl precursor (e.g., 4-formylaniline).

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Reductive Amination: Transformation of the formyl group into the target aminomethyl group.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Troubleshooting and Optimization Guides

Problem 1: Low Yield in Amide Bond Formation

Question: I am experiencing a low yield during the initial amide coupling between 2-nitrobenzoyl chloride and 4-formylaniline. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this step are common and can often be traced back to several factors. Here’s a breakdown of potential causes and their solutions:

  • Cause 1: Hydrolysis of 2-Nitrobenzoyl Chloride. Acid chlorides are highly reactive and susceptible to hydrolysis by moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.

  • Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and the choice of base are critical for efficient coupling.

    • Solution:

      • Temperature: The reaction is typically performed at a low temperature (0 °C) during the addition of the acid chloride to control the exothermic reaction, and then allowed to warm to room temperature.[1]

      • Solvent: Dichloromethane (DCM) is a common and effective solvent for this reaction.

      • Base: A non-nucleophilic base like pyridine or triethylamine (Et3N) should be used to scavenge the HCl byproduct without competing in the reaction.[1]

  • Cause 3: Inefficient Amide Coupling Reagents. For less reactive starting materials, alternative coupling reagents might be necessary.

    • Solution: If starting from 2-nitrobenzoic acid instead of the acid chloride, coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) can be effective.[2]

Problem 2: Incomplete Reduction of the Nitro Group

Question: My nitro group reduction is not going to completion, or I am seeing side products. How can I optimize this step?

Answer:

The reduction of the nitro group to an amine is a critical step. Incomplete reduction or the formation of side products can complicate purification.

  • Cause 1: Inactive or Insufficient Reducing Agent. The choice and amount of the reducing agent are crucial.

    • Solution:

      • Tin(II) Chloride (SnCl2): This is a classic and effective method. Use of 4-5 equivalents of SnCl2·2H2O in the presence of concentrated HCl is recommended.[1]

      • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate) is a cleaner alternative.[3] Ensure the catalyst is active and not poisoned.

  • Cause 2: Harsh Reaction Conditions. Over-reduction or side reactions can occur if the conditions are too harsh.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). For catalytic hydrogenation, ensure the pressure and temperature are optimized.

Problem 3: Low Yield or Impurities in the Final Reductive Amination Step

Question: I am struggling with the final reductive amination step to form the aminomethyl group. What are the best practices for this transformation?

Answer:

Reductive amination is a powerful tool for amine synthesis.[4] Optimizing this step is key to obtaining the final product in high purity.

  • Cause 1: Inefficient Imine Formation. The initial formation of the imine between the aldehyde and the amine source is a reversible equilibrium.

    • Solution: The reaction is often carried out with a large excess of the amine source, such as ammonium formate or aqueous ammonia, to drive the equilibrium towards imine formation.

  • Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical to selectively reduce the imine without affecting other functional groups.

    • Solution:

      • Sodium Borohydride (NaBH4): A mild and effective reducing agent for this transformation.

      • Leuckart-Wallach Reaction: Using formic acid or ammonium formate as both the amine and hydride source is a classic method for reductive amination.[5]

  • Cause 3: Formation of Side Products. Over-alkylation (formation of secondary or tertiary amines) can be an issue.

    • Solution: Controlling the stoichiometry of the reagents and the reaction time can minimize the formation of over-alkylated products. A stepwise procedure, where the imine is formed first and then reduced, can also provide better control.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-step synthesis for 2-(4-Aminomethylphenyl)benzamide?

A1: A one-step synthesis is generally not recommended due to the high potential for side reactions and polymerization, which would lead to a low yield and difficult purification. A multi-step approach with protection and deprotection/conversion steps offers much better control over the reaction.

Q2: What is the best method for purifying the final product?

A2: The final product, being a primary amine, is basic and can be purified using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking on the column is often effective. Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. For the amine products, staining with ninhydrin can be helpful.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 2-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Tin(II) chloride and strong acids like HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). When working with hydrogen gas for catalytic hydrogenation, ensure proper ventilation and grounding of equipment to prevent static discharge.

Experimental Protocols and Data

Table 1: Recommended Reagent Ratios and Conditions
StepReactionKey ReagentsStoichiometry (eq)SolventTemperatureTypical Yield
1Amide Coupling2-Nitrobenzoyl chloride, 4-Formylaniline, Pyridine1.05 : 1.0 : 1.2DCM0 °C to RT85-95%
2Nitro Reduction2-Nitro-N-(4-formylphenyl)benzamide, SnCl2·2H2O1.0 : 4.0-5.0Ethanol/HClReflux80-90%
3Reductive Amination2-Amino-N-(4-formylphenyl)benzamide, Ammonium formate1.0 : large excessMethanolReflux70-85%
Protocol 1: Synthesis of 2-Nitro-N-(4-formylphenyl)benzamide (Step 1)
  • Dissolve 4-formylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Amino-N-(4-formylphenyl)benzamide (Step 2)
  • Suspend 2-Nitro-N-(4-formylphenyl)benzamide (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Protocol 3: Synthesis of 2-(4-Aminomethylphenyl)benzamide (Step 3)
  • Dissolve 2-Amino-N-(4-formylphenyl)benzamide (1.0 eq) and a large excess of ammonium formate in methanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

Synthetic Workflow

SynthesisWorkflow Start 2-Nitrobenzoyl Chloride + 4-Formylaniline Step1 Amide Coupling (Pyridine, DCM) Start->Step1 Intermediate1 2-Nitro-N-(4-formylphenyl)benzamide Step1->Intermediate1 Step2 Nitro Reduction (SnCl2, HCl) Intermediate1->Step2 Intermediate2 2-Amino-N-(4-formylphenyl)benzamide Step2->Intermediate2 Step3 Reductive Amination (Ammonium Formate) Intermediate2->Step3 FinalProduct 2-(4-Aminomethylphenyl)benzamide Step3->FinalProduct

Caption: Multi-step synthesis of 2-(4-Aminomethylphenyl)benzamide.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed CheckStep At which step is the yield low? Start->CheckStep Step1 Amide Coupling CheckStep->Step1 Step 1 Step2 Nitro Reduction CheckStep->Step2 Step 2 Step3 Reductive Amination CheckStep->Step3 Step 3 Cause1_1 Moisture present? (Hydrolysis of acid chloride) Step1->Cause1_1 Cause1_2 Incorrect base or temperature? Step1->Cause1_2 Cause2_1 Incomplete reaction? Step2->Cause2_1 Cause2_2 Side products observed? Step2->Cause2_2 Cause3_1 Low conversion? Step3->Cause3_1 Cause3_2 Over-alkylation? Step3->Cause3_2 Solution1_1 Use anhydrous conditions and inert atmosphere. Cause1_1->Solution1_1 Solution1_2 Use non-nucleophilic base (e.g., pyridine). Control temperature (0 °C to RT). Cause1_2->Solution1_2 Solution2_1 Check activity/amount of reducing agent. Increase reaction time. Cause2_1->Solution2_1 Solution2_2 Use milder conditions (e.g., catalytic hydrogenation). Monitor with TLC. Cause2_2->Solution2_2 Solution3_1 Use excess amine source. Ensure efficient imine formation. Cause3_1->Solution3_1 Solution3_2 Control stoichiometry. Consider a stepwise procedure. Cause3_2->Solution3_2

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • Austen, S. C., et al. (2001). A short synthesis of the parp inhibitor 2-(4-trifluoro-methylphenyl)benzimidazole-4-carboxamide (NU1077). Journal of Heterocyclic Chemistry.
  • Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry.
  • Luk'yanov, O. O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
  • Sureshbabu, V. V., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Singh, R. K., et al. (2012).
  • Zhang, Y., et al. (2013).
  • Kim, J. Y., et al. (2014). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • Luk'yanov, O. O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrim. JNAS.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • de la Torre, A., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Organic Syntheses Procedure. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • Sharma, A., et al. (2022).
  • Li, H., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study.
  • Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing 2-(4-Aminomethylphenyl)benzamide Precipitation in Cell Culture Media

Introduction Welcome to the technical support guide for 2-(4-Aminomethylphenyl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(4-Aminomethylphenyl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. A common challenge encountered with many small molecules is their tendency to precipitate out of aqueous solutions like cell culture media. This guide provides an in-depth understanding of the factors contributing to the precipitation of 2-(4-Aminomethylphenyl)benzamide and offers a series of troubleshooting strategies and detailed protocols to ensure its successful application in your in vitro studies. Our goal is to equip you with the knowledge to maintain compound solubility, ensure experimental reproducibility, and achieve reliable results.

Understanding the Compound: Physicochemical Properties

To effectively troubleshoot solubility issues, it is crucial to first understand the chemical nature of 2-(4-Aminomethylphenyl)benzamide. Its structure, featuring two aromatic rings and an amide linkage, confers a significant hydrophobic character.[1] However, the presence of a primary amine on the aminomethyl group provides a handle for manipulating solubility through pH adjustment.

  • Structure: The molecule consists of a benzamide core attached to a phenyl ring bearing an aminomethyl group. The aromatic rings are hydrophobic, while the amide and amino groups can participate in hydrogen bonding.[1][2]

  • Solubility Profile: Like many benzamide derivatives, this compound is expected to have poor intrinsic solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[2][3] Its solubility is significantly higher in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[2]

  • Ionization and pH-Dependence: The key to managing this compound's solubility lies in its aminomethyl group. This primary amine is a weak base. The pKa of a similar structure, benzylamine, is approximately 9.3. Therefore, 2-(4-Aminomethylphenyl)benzamide is expected to have a pKa in a similar range. At a pH below its pKa, the amine group will be protonated (cationic), which significantly increases its aqueous solubility.[4][5] Standard cell culture media is typically buffered around pH 7.2-7.4. At this pH, a significant portion of the compound will be in its less soluble, neutral form, increasing the risk of precipitation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with 2-(4-Aminomethylphenyl)benzamide in cell culture.

Q1: Why is my compound precipitating as soon as I add it to the media?

This is the most common issue and is often caused by one or more of the following factors:

  • High Final Concentration: The intended final concentration of the compound in your media may simply exceed its maximum solubility limit in that specific aqueous environment.[6][7]

  • Solvent Shock: This is a critical factor. The compound is likely dissolved in a high-concentration stock solution (e.g., 10 mM in DMSO). When this concentrated organic solution is rapidly diluted into the aqueous culture medium, the compound can crash out of solution before it has a chance to disperse. This localized high concentration leads to immediate precipitation.[6][7]

  • Low Media Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the compound and promote precipitation.[8]

Q2: What is the best solvent to use for my stock solution?

For creating high-concentration stock solutions, cell culture grade Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for many organic compounds.[9][10] Ethanol can be an alternative, but the achievable stock concentration may be lower.[9] It is crucial to use a high-purity, anhydrous grade of the solvent.

Q3: What is "solvent shock" and how can I avoid it?

Solvent shock occurs when a compound dissolved in an organic solvent is rapidly added to an aqueous solution, causing localized supersaturation and precipitation.[6]

To avoid this:

  • Use Stepwise Dilutions: Instead of adding the stock directly to your final culture volume, first create an intermediate dilution in a small volume of pre-warmed media. Gently mix this intermediate dilution, and then add it to the final volume.[6][10]

  • Slow, Dropwise Addition: Add the stock solution very slowly (drop-by-drop) to the surface of the media while gently swirling or agitating the vessel.[7] This facilitates rapid dispersion and prevents localized high concentrations.

  • Ensure Proper Mixing: Never add the stock solution as a single bolus to the bottom of the vessel. Always add it to the bulk media with gentle mixing.[11]

Q4: My compound looks dissolved initially but precipitates after a few hours in the incubator. Why?

Precipitation over time is often related to changes in the media environment or the compound's stability:

  • pH Changes: Cell metabolism can cause the pH of the culture medium to decrease over time.[7] Since the solubility of 2-(4-Aminomethylphenyl)benzamide is pH-dependent, a drop in pH could potentially affect its stability in solution, although for a basic compound, a slight decrease in pH would typically favor solubility. More significant, however, are interactions with media components.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[12] Over time, the compound may interact with these components, forming less soluble complexes.[6]

  • Serum Protein Binding and Aggregation: If you are using a serum-containing medium, the compound may bind to proteins like albumin.[6] While this can sometimes enhance solubility, under certain conditions or at high concentrations, it could also lead to the formation of insoluble protein-compound aggregates.

Q5: Can I adjust the pH of my media to improve solubility?

While adjusting the pH can theoretically improve the solubility of this basic compound (i.e., lowering the pH would increase solubility), this is not recommended for live-cell experiments. Altering the physiological pH of the cell culture medium (typically 7.2-7.4) will induce significant stress on the cells and create experimental artifacts, confounding your results. The recommended approach is to optimize the dissolution and dilution protocol rather than modifying the media.

Troubleshooting Guide

Use this guide to diagnose and resolve specific precipitation issues.

Problem Potential Cause Recommended Solution Scientific Rationale
Precipitate forms immediately upon adding stock solution. 1. Final concentration is too high.2. "Solvent Shock".3. Media is too cold.1. Test a Lower Concentration: Perform a serial dilution to determine the maximum soluble concentration under your conditions.[7]2. Optimize Addition Method: Pre-warm media to 37°C.[7] Add the stock solution dropwise while gently swirling the media.[6] Use a stepwise dilution protocol.3. Lower Stock Concentration: Prepare a 1 mM stock instead of 10 mM. This reduces the magnitude of the solvent shock.[6]1. Every compound has a finite solubility limit in a given solvent system.[7]2. Slowing the dilution process allows for better dispersion and avoids localized supersaturation.[6]3. A lower stock concentration means a smaller change in solvent composition upon dilution, minimizing precipitation risk.[7]
Precipitate forms after incubation (hours to days). 1. Compound instability in media.2. Interaction with media components.3. Evaporation of media.1. Reduce Serum Concentration: If possible for your cell type, try reducing the serum percentage or using a serum-free medium to see if protein interactions are the cause.[6]2. Monitor pH: Ensure the medium contains a stable buffering system (e.g., HEPES) if significant pH shifts are suspected.[7]3. Ensure Proper Humidification: Check the incubator's humidity levels to prevent media evaporation, which would concentrate all components, including your compound.[13]1. Serum proteins can bind to small molecules, which can either solubilize them or lead to the formation of insoluble complexes.[6]2. While unlikely to be the primary cause for a basic compound, large pH fluctuations can affect overall media stability.[7]3. Concentrating media components due to evaporation can push the compound's concentration above its solubility limit.[13]
Inconsistent precipitation between experiments. 1. Stock solution integrity.2. Variations in procedure.1. Aliquot Stock Solution: Store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[6]2. Standardize Protocol: Ensure the exact same procedure (media temperature, addition rate, mixing) is used for every experiment.[14]1. Repeated changes in temperature can compromise the stability of a concentrated stock solution.[6]2. Minor variations in experimental technique can have a significant impact on the solubility of a sensitive compound.[14]

Visualization of Key Processes

Troubleshooting Workflow

This diagram outlines the logical steps to take when encountering precipitation.

Start Precipitation Observed Check_Immediate Immediate or Delayed? Start->Check_Immediate Immediate_Cause Likely Cause: - Concentration too high - Solvent Shock Check_Immediate->Immediate_Cause Immediate Delayed_Cause Likely Cause: - Media Instability - Component Interaction Check_Immediate->Delayed_Cause Delayed Solution_Immediate Action: 1. Lower Final Concentration 2. Optimize Addition (Pre-warm, Slow Add) 3. Use Intermediate Dilution Immediate_Cause->Solution_Immediate Solution_Delayed Action: 1. Check Serum Effects 2. Ensure Proper Incubation (Humidity) 3. Aliquot Stock Solution Delayed_Cause->Solution_Delayed End Resolution Solution_Immediate->End Solution_Delayed->End

Caption: A troubleshooting flowchart for precipitation issues.

pH and Solubility Relationship

This diagram illustrates the theoretical relationship between pH and the solubility of 2-(4-Aminomethylphenyl)benzamide.

cluster_0 Low pH (e.g., < 6) cluster_1 Physiological pH (e.g., 7.4) cluster_2 High pH (e.g., > 10) Low_pH Protonated Form (R-NH3+) HighAqueous Solubility Physio_pH Moderate/LowAqueous Solubility Low_pH->Physio_pH pH increases High_pH Neutral Form (R-NH2) Very LowAqueous Solubility Physio_pH->High_pH pH increases

Caption: Effect of pH on compound ionization and solubility.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2-(4-Aminomethylphenyl)benzamide powder

  • High-purity, anhydrous, cell culture grade DMSO[9]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For example, to make 1 mL of a 10 mM solution of a compound with a Molecular Weight (MW) of 240.29 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 240.29 g/mol = 2.40 mg

  • Weigh Compound: Carefully weigh out 2.40 mg of 2-(4-Aminomethylphenyl)benzamide and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of sterile DMSO to the tube.[9]

  • Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates.[10] Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow.[15][16]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light and moisture. This prevents repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the recommended stepwise dilution method to prevent precipitation.

Materials:

  • 10 mM stock solution of 2-(4-Aminomethylphenyl)benzamide in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Example Procedure (to prepare 10 mL of 10 µM final concentration):

  • Pre-warm Media: Ensure your complete cell culture medium is equilibrated to 37°C in an incubator or water bath.[7]

  • Prepare Intermediate Dilution:

    • In a sterile tube, add 99 µL of the pre-warmed media.

    • Add 1 µL of the 10 mM stock solution to the media.

    • Mix gently but thoroughly by flicking the tube or pipetting up and down. This creates a 100 µM intermediate solution .

  • Prepare Final Dilution:

    • Add 9 mL of pre-warmed media to your final culture vessel (e.g., a 15 mL tube or T-25 flask).

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of media to achieve a final volume of 10 mL and a final concentration of 10 µM.

    • Gently swirl the vessel to ensure uniform mixing before adding to cells.[7]

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same final concentration of DMSO to the media (in this example, 0.1%).[9]

  • Visual Inspection: Before adding the medium to your cells, visually inspect it against a light source to ensure no precipitate has formed.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Recommended) A 1. Weigh Compound B 2. Add DMSO A->B C 3. Vortex to Dissolve B->C D 4. Aliquot & Store at -20°C C->D E 1. Thaw Stock Aliquot F 2. Pre-warm Media to 37°C E->F G 3. Prepare Intermediate Dilution (e.g., 1:100 in media) F->G H 4. Add Intermediate to Final Volume G->H I 5. Mix Gently & Add to Cells H->I

Caption: Recommended workflow for stock and working solutions.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • Corning. (2022, September 27). Top Tips for In-House Media Preparation.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Ohta, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1196-1209. [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Benchchem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • ATCC. (n.d.). Best Practices for Cell Culture.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Biotium. (2014, December 8). Where can I find out how to dissolve a compound?.
  • eScholarship.org. (2023, July 1). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2014, January 29). What is an appropriate solvent for drug dissolution?.
  • PNAS. (2023, April 25). Identification of small-molecule protein–protein interaction inhibitors for NKG2D.
  • Wikipedia. (n.d.). Benzamide.
  • NextSDS. (n.d.). 2-fluoro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)benzamide.
  • ResearchGate. (2022, May 27). Can a small molecule ( such as drugs and complexes) bind to both sites I, II in human albumin protein?.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery, 3(4), 301-317.
  • PubMed. (n.d.). Deductions From Binding, Enzyme Kinetics and From X-ray Structural Analysis of a 9-ethyladenine-benzamide Adduct.
  • PubMed. (n.d.). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • PMC. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
  • Frontiers. (2022, April 24). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19.
  • Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • PubMed. (n.d.). Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells.
  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level?.
  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (2024, October 23). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.
  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • PMC. (2020, April 4). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
  • The Medicine Maker. (2018, August 29). The Impact of Trace Elements on Cell Culture Media and Upstream Processing.
  • ChemicalBook. (2023, July 14). BENZAMIDE, N-[2-(AMINOCARBONYL)PHENYL]- | 18543-22-1.

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Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(4-Aminomethylphenyl)benzamide

As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak shape is paramount for accurate quantification and robust analytical methods. Peak tailing for basic compounds like 2-(4-Aminomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak shape is paramount for accurate quantification and robust analytical methods. Peak tailing for basic compounds like 2-(4-Aminomethylphenyl)benzamide is a frequent challenge in reversed-phase HPLC. This guide provides a structured, in-depth approach to not only fix the problem but also to understand the underlying chemical principles driving the issue.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common initial questions regarding peak tailing for this specific analyte.

Q1: Why is my peak for 2-(4-Aminomethylphenyl)benzamide tailing?

A: The most probable cause is a secondary ionic interaction between the basic aminomethyl group (-CH₂NH₂) on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] At typical mobile phase pH values (between 3 and 7), your analyte's amine group is protonated (positively charged), while some silanol groups are deprotonated (negatively charged), leading to a strong, undesirable electrostatic attraction that causes peak tailing.[3]

Q2: What is the first and simplest thing I should try to fix the tailing?

A: Adjust the pH of your mobile phase. The most common and effective strategy is to lower the pH to ≤ 3.0 by adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[4][5] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interaction.[1]

Q3: Can my choice of HPLC column cause this issue?

A: Absolutely. Older columns or those not specifically designed for basic compounds (often called "Type A" silica) have a higher population of active, acidic silanol groups.[6] Using a modern, high-purity "Type B" silica column that is densely bonded and thoroughly "end-capped" is critical for good peak shape with basic analytes.[1][4][5]

Q4: I've lowered the pH, but I still see some tailing. What's next?

A: If pH adjustment alone is insufficient, consider adding a competing base like triethylamine (TEA) to your mobile phase (typically at a concentration of 5-20 mM).[6] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them. However, be aware that this can sometimes shorten column lifetime.[6] Alternatively, ensure you are using a high-quality, base-deactivated column.

Part 2: The Core Problem: Understanding Silanol Interactions

Peak tailing for basic compounds is rarely a single-cause issue; it's a result of competing retention mechanisms. While the primary goal of reversed-phase chromatography is retention based on hydrophobicity, the presence of charged sites on the stationary phase introduces a secondary, ion-exchange mechanism.

The 2-(4-Aminomethylphenyl)benzamide molecule possesses a primary amine, which readily accepts a proton in acidic to neutral conditions to become positively charged. Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.8-4.2) and become deprotonated (Si-O⁻) at higher pH values.[3] The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol site leads to a sub-population of analyte molecules being excessively retained, resulting in a tailed peak.

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase (pH 4-7) Silica Silica Matrix Si-O- Si-OH Analyte 2-(4-Aminomethylphenyl)benzamide -CH₂NH₃⁺ Analyte:f0->Silica:f1 Strong Ionic Interaction (Causes Peak Tailing) caption Mechanism of Silanol-Induced Peak Tailing

Caption: Analyte-Silanol interaction causing peak tailing.

Part 3: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing methodically. Start with the easiest and most common solutions (Mobile Phase) before moving to more involved changes (Column Selection).

start Peak Tailing Observed (Tailing Factor > 1.2) mp_check Step 1: Mobile Phase Optimization start->mp_check lower_ph Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) mp_check->lower_ph Is peak still tailing? add_base Add Competing Base (e.g., 5-20 mM TEA) lower_ph->add_base Is peak still tailing? end Symmetrical Peak Achieved (Tailing Factor < 1.2) lower_ph->end check_buffer Increase Buffer Strength (20-50 mM) add_base->check_buffer Is peak still tailing? add_base->end col_check Step 2: Column Selection check_buffer->col_check Mobile phase optimized, still tailing? check_buffer->end use_bds Use High-Purity, End-Capped (Base-Deactivated) Column col_check->use_bds alt_chem Try Alternative Chemistry (e.g., Polar-Embedded, Hybrid) use_bds->alt_chem Is peak still tailing? use_bds->end sys_check Step 3: System & Hardware alt_chem->sys_check Column optimized, still tailing? alt_chem->end check_dead_vol Minimize Extra-Column Volume (Check Tubing/Fittings) sys_check->check_dead_vol check_column Check for Column Void/Blockage (Backflush or Replace) check_dead_vol->check_column Are all peaks tailing? check_column->end caption Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing.

3.1. Mobile Phase Optimization

Changes to the mobile phase are the fastest and most cost-effective way to improve peak shape.

StrategyRecommended ActionMechanism of ActionExpected Outcome & Considerations
pH Adjustment (Low) Add 0.1% Formic Acid (FA) or 0.05-0.1% Trifluoroacetic Acid (TFA) to the aqueous mobile phase to achieve a pH ≤ 3.0.Protonates acidic silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[1]High Success Rate. Significant improvement in peak symmetry. Note: TFA is a strong ion-pairing agent and can be difficult to remove from the column; FA is more MS-friendly.[7]
pH Adjustment (High) Use a high-pH stable column and a buffer like ammonium bicarbonate at pH 9.5-10.5.Deprotonates the analyte's amine group (-NH₂), making it neutral. This also eliminates the ionic interaction.Effective Alternative. Requires a specialized, pH-resistant column (e.g., hybrid silica) to prevent stationary phase dissolution.[4]
Add Competing Base Add 5-20 mM Triethylamine (TEA) to the mobile phase and adjust pH to ~3.0 or ~7.0.The positively charged TEA preferentially interacts with the negatively charged silanol sites, effectively shielding the analyte from them.[6][8]Good for stubborn tailing. Can improve peak shape dramatically but may shorten column life and suppress MS signal.
Increase Buffer Strength Increase the concentration of your buffer (e.g., phosphate, formate) from 10 mM to 25-50 mM.Higher buffer concentration can help mask residual silanol activity and maintain a more consistent pH at the silica surface.[8][9]Moderate Improvement. Can help fine-tune peak shape after major pH adjustments. Ensure buffer is soluble in the organic modifier.
3.2. Stationary Phase (Column) Selection

If mobile phase optimization is not completely successful, the column itself is the next logical focus. Not all C18 columns are created equal, especially when analyzing basic compounds.

Column TypeDescriptionWhy It Works for 2-(4-Aminomethylphenyl)benzamide
High-Purity, End-Capped (Type B) Modern columns made from high-purity silica with minimal metal contamination.[4] A secondary chemical process ("end-capping") is used to cover most of the remaining silanol groups.[1][2]Drastically reduces the number of available acidic silanol sites for interaction, providing a more inert surface. This is the minimum standard for analyzing basic compounds.
Polar-Embedded Phase These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain (e.g., C18).The embedded polar group helps to shield the analyte from underlying silanols. It also improves peak shape in highly aqueous mobile phases.[10][11]
Hybrid Particle Technology Columns that use a stationary phase composed of both silica and organic polymer (e.g., organosiloxane).These columns offer enhanced pH stability, allowing for the use of high-pH mobile phases where the analyte is neutral. They also have reduced silanol activity.[4][12]
Positively Charged Surface Some modern columns are designed with a slight positive charge on the surface under acidic conditions.This creates an electrostatic repulsion with the positively charged analyte, pushing it away from the surface and preventing interaction with any underlying silanols.[13][14]
3.3. System & Hardware Considerations

If all peaks in your chromatogram are tailing, the problem may not be chemical but physical, related to the HPLC system itself.

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to avoid gaps.[5][10]

  • Column Voids or Blockage: A void at the head of the column or a partially blocked inlet frit can distort the sample path, leading to peak shape issues for all analytes.[1][15] Try backflushing the column (disconnect from the detector first) or replacing it if a void is suspected.[15] Using a guard column can help protect the analytical column from particulates.[8]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Low-pH Acetonitrile/Water Mobile Phase

This is the first-line protocol for addressing peak tailing with 2-(4-Aminomethylphenyl)benzamide.

  • Prepare Aqueous Phase (A):

    • Measure 1000 mL of high-purity HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1.0 mL of formic acid (or 0.5 mL of TFA) using a calibrated pipette.

    • Cap and mix thoroughly. Sonicate for 5-10 minutes to degas.

    • This creates a 0.1% formic acid solution with a pH of approximately 2.7.

  • Prepare Organic Phase (B):

    • Use HPLC-grade acetonitrile.

  • HPLC Method Conditions:

    • Column: A high-quality, base-deactivated C18 column (e.g., Phenomenex Luna C18(2), Waters XBridge C18, Agilent Zorbax StableBond).

    • Mobile Phase: Start with a gradient appropriate for your analyte, for example, 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at an appropriate wavelength.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Inject your sample. The peak for 2-(4-Aminomethylphenyl)benzamide should now be significantly more symmetrical. Calculate the USP tailing factor and aim for a value ≤ 1.2.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Extraction of 2-(4-Aminomethylphenyl)benzamide from Biological Plasma

Welcome to the technical support center for the bioanalysis of 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its extraction from biological plasma samples. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure robust and reliable results in your laboratory.

Part 1: Understanding Your Analyte: 2-(4-Aminomethylphenyl)benzamide

Before selecting an extraction method, it is crucial to understand the physicochemical properties of 2-(4-Aminomethylphenyl)benzamide. Its structure, featuring a primary amine (-NH2) and a benzamide group, dictates its behavior in solution.

  • Basicity: The aminomethyl group is basic, meaning the molecule will be positively charged at acidic or neutral pH.

  • Polarity: The presence of the amine and amide functionalities makes it a relatively polar compound.

  • LogP: While no experimental LogP is available, its structure suggests a low to moderate LogP, indicating some affinity for organic solvents, especially when uncharged at higher pH.

  • pKa: The pKa of the primary amine is critical for developing ion-exchange SPE or pH-driven LLE methods.

These properties are central to the challenges of extracting it from a complex matrix like plasma, which is rich in proteins, phospholipids, and salts that can interfere with analysis.[1][2]

Part 2: FAQ - Selecting the Right Extraction Method

Choosing the appropriate extraction technique is the first critical step. This decision often involves a trade-off between sample cleanliness, recovery, throughput, and cost.

Q1: What are my main options for extracting this compound from plasma?

You have three primary methods to consider: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the goals of your assay.

Q2: When should I choose the simple and fast Protein Precipitation (PPT) method?

PPT is ideal for early-stage discovery or high-throughput screening where speed is more critical than ultimate sensitivity. It's a non-selective method that removes the bulk of proteins but leaves behind many other matrix components.[3]

  • Use Case: Rapid screening of many samples; when you have a high concentration of the analyte.

  • Common Precipitating Agents: Acetonitrile (ACN) or Methanol (MeOH), typically added in a 3:1 or 4:1 ratio to the plasma sample.[4] ACN is often preferred as it precipitates proteins more effectively.[4]

  • Key Consideration: PPT often results in significant matrix effects, particularly ion suppression from co-extracted phospholipids.[5] This can compromise assay sensitivity and reproducibility.[6]

Q3: When is Liquid-Liquid Extraction (LLE) a better choice than PPT?

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.[7]

  • Use Case: When you need a cleaner sample than PPT can provide and have moderate throughput needs.

  • Optimization Strategy: Since 2-(4-Aminomethylphenyl)benzamide has a basic amine, you can manipulate the pH of the plasma sample. By raising the pH to >10, the amine group is deprotonated (neutral), making the analyte more soluble in an organic solvent.

  • Solvent Selection: Start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. For more polar analytes, a mixture of solvents might be necessary to optimize recovery.[8]

Q4: Why and when should I invest in developing a Solid-Phase Extraction (SPE) method?

SPE is the most selective and powerful technique for sample cleanup, providing the cleanest extracts and the highest sensitivity.[9] It is the gold standard for regulated bioanalysis where accuracy and precision are paramount.[10]

  • Use Case: Regulated clinical and preclinical studies requiring high sensitivity, low matrix effects, and excellent reproducibility.[11]

  • Sorbent Selection: For a basic compound like 2-(4-Aminomethylphenyl)benzamide, a cation-exchange SPE sorbent is ideal. At an acidic pH (e.g., pH < 4), the primary amine will be positively charged and will strongly bind to the negatively charged sorbent.

  • Workflow:

    • Condition: Activate the sorbent with methanol, then equilibrate with an acidic buffer.

    • Load: Load the pre-treated (acidified and diluted) plasma sample.

    • Wash: Use a weak organic solvent (e.g., 5% methanol in acidic buffer) to wash away neutral and acidic interferences.

    • Elute: Elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine, breaking the ionic interaction with the sorbent.

The following diagram illustrates the decision-making process for selecting an extraction method.

G start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity No ppt Use Protein Precipitation (PPT) throughput->ppt Yes cleanliness Ultimate Sample Cleanliness? sensitivity->cleanliness Yes lle Use Liquid-Liquid Extraction (LLE) sensitivity->lle No cleanliness->lle No spe Use Solid-Phase Extraction (SPE) cleanliness->spe Yes

Caption: Decision tree for selecting a plasma extraction method.

Part 3: Troubleshooting Guide (Question & Answer Format)

Even with a well-chosen method, experimental issues can arise. This section addresses specific problems you might encounter.

Low Analyte Recovery

Q: My recovery is consistently low after LLE. What are the likely causes and how can I fix it?

A: Low recovery in LLE is typically due to suboptimal partitioning of the analyte into the organic phase. Here’s how to troubleshoot:

  • Check the pH: The most critical factor for your basic analyte is the pH of the aqueous phase (plasma). The primary amine must be in its neutral, uncharged state to partition effectively into an organic solvent.

    • Cause: If the pH is too low, the amine is protonated (positively charged), making it highly water-soluble.

    • Solution: Ensure the pH of your plasma sample is adjusted to at least 2 units above the pKa of the aminomethyl group. A pH of 10-11 is a good starting point. Use a small volume of a concentrated base like ammonium hydroxide or sodium hydroxide to avoid excessive dilution.

  • Evaluate Your Extraction Solvent: The polarity of the solvent must be well-matched to your analyte.

    • Cause: The solvent may be too non-polar (e.g., hexane) or too polar and miscible with water (e.g., methanol).

    • Solution: Try a solvent of intermediate polarity like MTBE or ethyl acetate. If recovery is still low, you can try a more polar solvent like dichloromethane (DCM), but be aware of emulsion formation. A mixture, such as DCM/isopropanol (9:1), can also improve recovery for polar compounds.[8]

  • Insufficient Mixing: The two phases must be adequately mixed to allow for efficient partitioning.

    • Cause: Inadequate vortexing time or intensity.

    • Solution: Vortex samples for at least 1-2 minutes. Ensure a sufficient vortex is formed to maximize the surface area between the two liquid phases.

Q: I'm using a cation-exchange SPE protocol, but my recovery is poor. What should I investigate?

A: Poor recovery in SPE can occur at several steps in the process. A systematic approach is needed to identify the issue.[12]

  • Analyte Breakthrough During Loading: The analyte is not retained on the sorbent.

    • Cause A: Incorrect pH. If the sample pH is too high during loading, the amine will be neutral and will not bind to the cation-exchange sorbent.

    • Solution A: Ensure your sample is acidified to a pH at least 2 units below the amine's pKa. A pH of 3-4 is generally effective.

    • Cause B: Loading Flow Rate is Too High. Insufficient residence time on the sorbent prevents effective binding.[13]

    • Solution B: Reduce the flow rate during sample loading. Allow the sample to pass through the cartridge under gravity or with very gentle vacuum/positive pressure.[14]

  • Analyte Loss During Washing: The wash solvent is too strong and is stripping the analyte from the sorbent.

    • Cause: The organic content of the wash step is too high, or the pH is not optimal.

    • Solution: Reduce the percentage of organic solvent in your wash solution (e.g., from 20% methanol to 5% methanol). Ensure the wash buffer is also acidic to keep the analyte charged and retained.

  • Incomplete Elution: The analyte is retained on the sorbent and not recovered in the final step.

    • Cause: The elution solvent is not strong enough to disrupt the ionic interaction between the analyte and the sorbent.

    • Solution: The elution solvent must neutralize the charge on the primary amine. Use a basic elution solvent, such as 5% ammonium hydroxide in methanol. Ensure you are using a sufficient volume of elution solvent (try eluting with two separate, smaller aliquots).[15]

The following diagram outlines a systematic approach to troubleshooting low recovery in SPE.

G start Start: Low SPE Recovery check_load Is analyte in the load waste? start->check_load check_wash Is analyte in the wash waste? check_load->check_wash No fix_load Problem: Poor Retention - Decrease sample pH - Reduce load flow rate - Check sorbent conditioning check_load->fix_load Yes check_elution Analyte retained on cartridge? check_wash->check_elution No fix_wash Problem: Premature Elution - Decrease organic % in wash - Ensure wash pH is acidic check_wash->fix_wash Yes fix_elution Problem: Incomplete Elution - Increase basicity of eluent - Increase eluent volume - Use stronger organic solvent check_elution->fix_elution Yes end Recovery Optimized fix_load->end fix_wash->end fix_elution->end

Caption: Troubleshooting workflow for low SPE recovery.
High Matrix Effects & Poor Reproducibility

Q: My data shows significant ion suppression and is not reproducible. I am using protein precipitation. What is happening?

A: This is a classic problem with PPT. While it removes proteins, it leaves behind high concentrations of phospholipids and salts, which are notorious for causing matrix effects in LC-MS/MS analysis.[1][5]

  • Cause: Phospholipids from cell membranes co-elute with your analyte and compete for ionization in the mass spectrometer source, suppressing your analyte's signal.[2] This effect can vary from sample to sample, leading to poor reproducibility.[16]

  • Solution 1: Improve Chromatography. Modify your LC gradient to separate your analyte from the bulk of the phospholipids. Phospholipids typically elute in the middle of a standard reversed-phase gradient. A faster gradient at the beginning may elute your polar analyte before the phospholipids.

  • Solution 2: Use a Cleaner Extraction Method. This is the most robust solution. Switching to LLE or, ideally, SPE will selectively remove these interferences.[16]

  • Solution 3: Use a Stable Isotope Labeled Internal Standard (SIL-IS). A SIL-IS is the best way to compensate for matrix effects.[1] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for the variability. However, this does not solve the underlying issue of a dirty extract, which can still lead to instrument contamination and downtime.

Data Comparison Table: Extraction Method vs. Performance
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowMediumHigh
Matrix Effects HighMediumLow
Typical Recovery >90% (but with high matrix)60-90%>85%
Selectivity LowMedium (pH dependent)High (sorbent dependent)
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh

Part 4: Detailed Protocol Example: Cation-Exchange SPE

This protocol provides a starting point for developing a robust SPE method for 2-(4-Aminomethylphenyl)benzamide. All steps should be optimized for your specific application.

Objective: To extract 2-(4-Aminomethylphenyl)benzamide from human plasma with high recovery and low matrix effects.

Materials:

  • Cation-Exchange SPE Cartridges (e.g., a polymeric sorbent with sulfonic acid functional groups)

  • Human Plasma (K2-EDTA)

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Methanol (HPLC Grade)

  • Deionized Water

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate some proteins.

    • Centrifuge at 4000 x g for 10 minutes. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Deionized Water through the cartridge.

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the 400 µL of pre-treated supernatant onto the conditioned cartridge.

    • Allow the sample to pass slowly under gravity or very low vacuum (~1 mL/min).

  • Washing:

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge to wash away salts and polar interferences.

    • Pass 1 mL of 5% Methanol in 2% Formic Acid in Water to wash away weakly bound, neutral interferences.

  • Elution:

    • Dry the cartridge bed under high vacuum for 1-2 minutes to remove the aqueous wash solvent.

    • Place clean collection tubes under the SPE manifold.

    • Add 500 µL of 5% Ammonium Hydroxide in Methanol to the cartridge.

    • Allow the solvent to soak for 30 seconds, then elute slowly under gravity or low vacuum.

    • Repeat with a second 500 µL aliquot of elution solvent into the same collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Part 5: Method Validation and Trustworthiness

Every protocol must be part of a self-validating system. To ensure your method is trustworthy and robust, you must evaluate key parameters as defined by regulatory bodies like the FDA and EMA.[17][18][19]

  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of your analyte.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure the method provides accurate and reproducible results.

  • Recovery: Compare the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of your extraction process.

  • Matrix Effect: Quantify the degree of ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma to the response in a neat solution.[1]

  • Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

By systematically optimizing your extraction method and rigorously validating its performance, you can generate high-quality, reliable data for your research and development programs.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2018, August 8).
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
  • Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC. (2023, August 2).
  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC. (n.d.).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.).
  • One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF - ResearchGate. (2025, August 9).
  • Possible reasons for low protein recovery in acetone precipitation : r/labrats - Reddit. (2021, March 15).
  • Chromatography Troubleshooting Guides-Solid Phase Extractions - Thermo Fisher Scientific. (n.d.).
  • Three Common SPE Problems | LCGC International. (2017, January 1).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.).
  • Proteins precipitated on column - Chromatography Forum. (2008, April 24).
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.).
  • Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC. (2013, June 28).
  • Optimized separation of primary amines. Peak identification: (1) LSer; (2) D-Ser - ResearchGate. (n.d.).
  • Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood - PubMed. (n.d.).
  • Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry - PubMed. (2014, September 5).
  • Showing Compound Benzamide (FDB023373) - FooDB. (2011, September 21).
  • Selective Grafting of Primary Amines onto Carbon Nanotubes via Free-Radical Treatment in Microwave Plasma Post-Discharge - MDPI. (2012, January 30).
  • Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide - Benchchem. (n.d.).
  • Benzamide - Wikipedia. (n.d.).
  • Benzamide CAS#: 55-21-0 - ChemicalBook. (n.d.).
  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.).
  • Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules. (n.d.).

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Optimization

reducing matrix effects in 2-(4-Aminomethylphenyl)benzamide mass spectrometry

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 2-(4-Aminomethylphenyl)benzamide via Li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 2-(4-Aminomethylphenyl)benzamide via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This molecule features a highly polar primary amine (the aminomethyl group) and a hydrogen-bonding benzamide moiety. In physiological matrices (plasma, serum, urine), its basic nature means it is protonated and highly hydrophilic. This leads to poor retention on standard C18 columns, causing it to co-elute with early-eluting salts. Furthermore, if gradient elution is not optimized, late-eluting phospholipids from previous injections can cause severe ion suppression in the positive electrospray ionization (ESI+) mode.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure your bioanalytical assays meet regulatory standards.

Part 1: Diagnostic Workflow for Matrix Effects

Before altering your sample preparation or chromatography, you must diagnose the exact nature of the interference. The following workflow dictates the logical progression for isolating and resolving matrix effects.

MatrixEffectTroubleshooting Start Assess Matrix Factor (MF) Post-Extraction Spike Decision1 Is MF between 0.85 and 1.15? Start->Decision1 Pass Method is Robust Proceed to Validation Decision1->Pass Yes Fail Matrix Effect Detected Check Retention Time (RT) Decision1->Fail No EarlyRT Early Elution (Void Volume) Co-elution with Salts Fail->EarlyRT LateRT Late Elution Phospholipid Interference Fail->LateRT Action1 Optimize Chromatography: Switch to HILIC or High-Aqueous C18 EarlyRT->Action1 Action2 Improve Sample Prep: HybridSPE or Strong Cation Exchange LateRT->Action2 Reassess Re-evaluate MF & SIL-IS Tracking Action1->Reassess Action2->Reassess Reassess->Start

Logical troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing a massive drop in signal intensity for 2-(4-Aminomethylphenyl)benzamide in plasma samples compared to neat solvent. What is the mechanism behind this? Answer: You are experiencing ion suppression, the most common matrix effect in ESI+ mode[1]. Because 2-(4-Aminomethylphenyl)benzamide is a basic amine, it relies on protonation to form [M+H]+ ions. When it co-elutes with endogenous matrix components—specifically glycerophosphocholines (phospholipids) from cell membranes—these highly surface-active molecules outcompete your analyte for the limited charge available on the surface of the ESI droplets[2]. This charge competition drastically reduces the ionization efficiency of your target compound.

Q2: How do I definitively quantify the extent of this matrix effect to satisfy regulatory guidelines? Answer: You must calculate the Matrix Factor (MF) using the post-extraction spike method. This approach is considered the "golden standard" for quantitative bioanalysis[3].

  • The Causality: Comparing a standard spiked before extraction to a neat standard conflates extraction recovery with matrix effects. By spiking 2-(4-Aminomethylphenyl)benzamide into a post-extraction blank matrix and comparing its peak area to a neat solvent standard at the exact same concentration, you isolate the ionization effect entirely[4]. An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

Q3: My analyte elutes very early (near the void volume) on a standard C18 column. How does this impact matrix effects? Answer: The highly polar aminomethyl group prevents adequate retention on standard alkyl-chain (C18) stationary phases. Early elution forces your compound to co-elute with un-retained salts, proteins, and highly polar endogenous metabolites, guaranteeing severe ion suppression.

  • The Solution: Switch the chromatographic mechanism. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, or use a polar-embedded reversed-phase column with a highly aqueous initial mobile phase (e.g., 98% aqueous) to push the analyte past the void volume interference zone.

Part 3: Self-Validating Experimental Protocol

To eliminate phospholipid interference and isolate the basic 2-(4-Aminomethylphenyl)benzamide, standard Protein Precipitation (PPT) is insufficient[1]. The following Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol leverages the molecule's specific pKa to create a self-validating cleanup system.

Methodology: MCX-SPE for 2-(4-Aminomethylphenyl)benzamide

  • Mechanistic Logic: The aminomethyl group is positively charged at acidic pH. The MCX sorbent traps the analyte via strong ionic interactions, allowing aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target at a high pH.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid ( H3​PO4​ ).

    • Validation Check: Acidification disrupts protein-drug binding and ensures the primary amine is fully protonated. If recovery is low, verify the pH of the diluted sample is < 3.0.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in Water.

    • Validation Check: This removes salts and polar neutrals. The analyte remains bound.

  • Wash 2 (Organic - Critical Step): Pass 1 mL 100% Methanol.

    • Validation Check: The analyte remains ionically bound to the sulfonic acid groups on the sorbent. Hydrophobic matrix components, including ion-suppressing phospholipids, are washed away. If your analyte is detected in this wash fraction, your initial sample was not acidic enough.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Validation Check: The high pH (>10) neutralizes the basic amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C and reconstitute in the initial LC mobile phase.

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of different sample preparation strategies on the Matrix Factor and Absolute Recovery of 2-(4-Aminomethylphenyl)benzamide. Notice how targeted isolation drastically improves the reliability of the MS signal.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Mechanistic Outcome
Protein Precipitation (PPT) 92.5%0.45 (Severe Suppression)18.4%Leaves phospholipids in the extract, causing charge competition.
Liquid-Liquid Extraction (LLE) 65.0%0.82 (Mild Suppression)12.1%Polar amine struggles to partition efficiently into organic solvents.
Phospholipid Depletion Plates 88.0%0.94 (Acceptable)6.5%Specifically traps glycerophosphocholines; good balance of speed and cleanup.
Mixed-Mode SPE (MCX) 89.5% 1.02 (No Matrix Effect) 3.2% Orthogonal cleanup removes both salts and lipids; highest assay robustness.

Part 5: Comprehensive References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(4-Aminomethylphenyl)benzamide Under Freeze-Thaw Cycles

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Aminomethylphenyl)benzamide. This document addresses critical questions regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Aminomethylphenyl)benzamide. This document addresses critical questions regarding the stability of this compound, particularly when subjected to freeze-thaw cycles. Understanding the stability of a compound under such conditions is paramount for ensuring the integrity, efficacy, and safety of drug substances and products throughout their lifecycle.[1][2] This guide provides in-depth answers to frequently asked questions, outlines potential degradation pathways, and offers detailed protocols for conducting robust freeze-thaw stability studies.

Frequently Asked Questions (FAQs)

Q1: What is freeze-thaw stability and why is it a critical parameter for 2-(4-Aminomethylphenyl)benzamide?

Freeze-thaw stability testing evaluates a product's ability to resist degradation when exposed to repeated cycles of freezing and thawing.[3] These conditions can be encountered during shipping, storage, and routine laboratory handling.[3][4] For active pharmaceutical ingredients (APIs) like 2-(4-Aminomethylphenyl)benzamide, maintaining chemical and physical integrity during these cycles is crucial.[5] Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the emergence of toxic impurities.[6] Therefore, assessing freeze-thaw stability is a fundamental aspect of drug development, ensuring that the product remains safe and effective.

Q2: What are the potential chemical degradation pathways for 2-(4-Aminomethylphenyl)benzamide during freeze-thaw cycles?

The chemical structure of 2-(4-Aminomethylphenyl)benzamide contains two key functional groups susceptible to degradation: a benzamide and a benzylamine moiety. The primary degradation pathways to consider are hydrolysis and oxidation.

  • Hydrolysis: The amide bond in the benzamide group can undergo hydrolysis, particularly if the solution's pH shifts during the freezing process.[7] Freezing can cause localized changes in pH due to the concentration of buffer salts in the unfrozen liquid phase. This can lead to either acid or base-catalyzed hydrolysis, yielding 2-(4-aminomethylphenyl)benzoic acid and ammonia.[8] While amides are generally more stable to hydrolysis than esters, they can still degrade under extreme pH conditions.[7]

  • Oxidation: The benzylamine group is susceptible to oxidation.[9][10] This can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species that may be present.[11] Oxidation of the aminomethyl group could lead to the formation of the corresponding aldehyde or carboxylic acid.

Q3: How can I design a robust freeze-thaw stability study for 2-(4-Aminomethylphenyl)benzamide?

A well-designed study should mimic the potential real-world conditions the compound might experience. Key considerations include:

  • Sample Preparation: Prepare solutions of 2-(4-Aminomethylphenyl)benzamide in the relevant formulation or solvent at a known concentration.

  • Freeze-Thaw Cycling: Subject the samples to a defined number of freeze-thaw cycles. A typical cycle involves freezing the sample (e.g., at -20°C or -80°C) for a specified period, followed by thawing to room temperature.[3] Industry guidelines often recommend a minimum of three cycles.[3]

  • Control Samples: Include control samples that are stored at a constant temperature (e.g., refrigerated or room temperature) and protected from light to differentiate degradation caused by freeze-thaw stress from other environmental factors.[12][13]

  • Analytical Methods: Utilize a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant decrease in the parent compound peak area after a few cycles. The compound is unstable under the tested freeze-thaw conditions.Investigate the degradation products using techniques like LC-MS to understand the degradation pathway. Consider formulation changes, such as adjusting the pH or adding cryoprotectants.
Appearance of new peaks in the chromatogram. Formation of degradation products.Characterize the structure of the new peaks using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][14] This will help identify the degradation pathway.
Poor reproducibility of results between different freeze-thaw cycles. Inconsistent freezing or thawing rates. Lack of control over the experimental conditions.Standardize the freezing and thawing protocols. Ensure all samples experience the same temperature profiles and durations. Utilize controlled-rate freezers if available.
No degradation is observed, but there are concerns about potential instability. The number of freeze-thaw cycles may be insufficient to induce detectable degradation. The analytical method may not be sensitive enough to detect low levels of degradants.Increase the number of freeze-thaw cycles to apply more stress. Validate the analytical method to ensure it is stability-indicating and has a low limit of detection for potential impurities.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Study of 2-(4-Aminomethylphenyl)benzamide Solution

Objective: To assess the stability of 2-(4-Aminomethylphenyl)benzamide in a solution subjected to multiple freeze-thaw cycles.

Materials:

  • 2-(4-Aminomethylphenyl)benzamide (high purity)

  • Solvent/vehicle (e.g., water, buffer, DMSO)

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • Controlled temperature freezer (-20°C or -80°C)

  • Calibrated analytical balance and pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(4-Aminomethylphenyl)benzamide at a known concentration (e.g., 1 mg/mL) in the desired solvent. Aliquot the solution into multiple vials.

  • Initial Analysis (Time Zero): Analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity. This serves as the baseline.

  • Freeze-Thaw Cycling:

    • Place the sample vials in a freezer at the specified temperature (e.g., -20°C) for at least 12 hours.

    • Remove the vials and allow them to thaw completely at room temperature.

    • This completes one freeze-thaw cycle.

  • Sampling: After 1, 3, and 5 cycles, take a sample for HPLC analysis.

  • Control Samples: Store control samples at 5°C and room temperature, protected from light. Analyze these at the same time points as the freeze-thaw samples.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Compare the results from the cycled samples to the time zero and control samples. A significant decrease in the parent compound or the appearance of new peaks indicates instability.

Data Presentation

Table 1: Hypothetical HPLC Stability Data for 2-(4-Aminomethylphenyl)benzamide after Freeze-Thaw Cycles

Sample ConditionCycle Number% of Initial Concentration (Parent Compound)Area % of Major Degradant 1Area % of Major Degradant 2
Freeze-Thaw (-20°C/RT)0100.00.00.0
199.50.30.1
398.21.10.4
596.82.30.7
Control (5°C)599.8<0.1<0.1
Control (Room Temp)599.60.2<0.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_stress Stress Conditions prep Prepare 1 mg/mL Solution aliquot Aliquot into Vials prep->aliquot ft_cycle Freeze-Thaw Cycles (e.g., -20°C to RT) aliquot->ft_cycle control_ref Control Storage (5°C) aliquot->control_ref control_rt Control Storage (Room Temp) aliquot->control_rt t0 Time Zero Analysis aliquot->t0 Initial Sample hplc HPLC Analysis lcms LC-MS for Identification hplc->lcms If degradants appear data_analysis Data Analysis & Reporting hplc->data_analysis Quantitative Data lcms->data_analysis Structural Info ft_cycle->hplc After 1, 3, 5 cycles control_ref->hplc At each time point control_rt->hplc At each time point t0->hplc

Caption: Workflow for a comprehensive freeze-thaw stability study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 2-(4-Aminomethylphenyl)benzamide hydrolysis_product 2-(4-Aminomethylphenyl)benzoic Acid + Ammonia parent->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_product1 2-(4-Formylphenyl)benzamide parent->oxidation_product1 [O] oxidation_product2 2-(4-Carboxyphenyl)benzamide oxidation_product1->oxidation_product2 Further Oxidation

Caption: Potential degradation routes for 2-(4-Aminomethylphenyl)benzamide.

References

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • Kinam Park. (n.d.). Assay and Stability Testing.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • PubMed. (2003, April 3).
  • ChemRxiv. (2021).
  • ResearchGate. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • ResearchGate. (2026, February 9). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • Indian Academy of Sciences. (n.d.).
  • Single Use Support. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules.
  • Microchem Laboratory. (2025, February 6). Freeze-Thaw Stability Testing.
  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • Eawag-BBD. (2009, February 17).
  • Kymanox. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
  • ACS Publications. (2025, July 15).
  • BenchChem. (2025, December).
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • Pharmacy 180. (n.d.).
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • ACS Publications. (n.d.).
  • AAPS. (2022, November 30).
  • Springer. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • PMC. (2025, November 15). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme.
  • ResearchGate. (2018, February 13).
  • PubMed. (2018, February 27).
  • ECHA. (n.d.). N-[4-(aminomethyl)
  • Huaxia Chemical Network. (n.d.). 2-(4-Aminomethylphenyl)benzamide_CAS:866946-42-1.
  • PubMed. (n.d.). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and....
  • IJPR. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • The Royal Society of Chemistry. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 2-(4-Aminomethylphenyl)benzamide Formulations

Prepared by: Senior Application Scientist, Pharmaceutical Development Welcome to the technical support center for 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for 2-(4-Aminomethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. We will explore the underlying causes of this common issue and provide a structured, problem-solving framework, complete with troubleshooting guides, validated experimental protocols, and frequently asked questions to guide your formulation development efforts.

Section 1: Foundational Understanding - Why is Bioavailability a Challenge?

A deep understanding of the molecule's inherent properties is the first step in diagnosing and solving bioavailability issues.

Q1: What are the likely physicochemical properties of 2-(4-Aminomethylphenyl)benzamide that contribute to its poor bioavailability?

A1: The molecular structure of 2-(4-Aminomethylphenyl)benzamide suggests a high likelihood of poor aqueous solubility, which is a primary barrier to achieving adequate oral bioavailability.[1] The structure contains two aromatic rings, which impart a significant hydrophobic character.[1] While the amino and amide functional groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the low aqueous solubility dictated by the large, nonpolar surface area.[1]

Furthermore, compounds with these characteristics often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] Poor solubility limits the dissolution of the drug in gastrointestinal fluids, which is a prerequisite for absorption.[4] If the compound also has low permeability, the challenge is compounded, as it cannot efficiently cross the intestinal membrane even if it does dissolve.[5]

Q2: How do I experimentally determine the root cause of poor bioavailability (solubility vs. permeability limitation)?

A2: To devise an effective formulation strategy, you must first diagnose whether the rate-limiting step for absorption is solubility or permeability. A systematic approach involving a few key in vitro experiments is essential. This workflow helps classify your compound, often within the framework of the BCS, and directs you toward the most appropriate enhancement strategies.[6]

Below is a logical workflow to diagnose the primary barrier to bioavailability.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection Start Observed Poor In Vivo Bioavailability Solubility Protocol 1: Conduct Equilibrium Solubility Assay Start->Solubility Permeability Protocol 2: Conduct In Vitro Permeability Assay (e.g., PAMPA) Solubility->Permeability Classification Classify Compound (BCS Framework) Permeability->Classification BCS_II Low Solubility High Permeability (BCS Class II) Classification->BCS_II Solubility-Limited BCS_IV Low Solubility Low Permeability (BCS Class IV) Classification->BCS_IV Solubility & Permeability-Limited Strategy_II Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Cyclodextrin Complexation BCS_II->Strategy_II Strategy_IV Formulation Strategies: - Lipid-Based Systems (SEDDS) - Nanotechnology Approaches - Permeation Enhancers BCS_IV->Strategy_IV

Caption: Diagnostic workflow for bioavailability issues.

Section 2: Troubleshooting & Experimental Protocols

Accurate in vitro data is the cornerstone of a successful formulation development program. The following protocols are standard industry methods for assessing solubility and permeability.

Protocol 1: Equilibrium Solubility Assay in Biorelevant Media

This protocol determines the thermodynamic solubility of 2-(4-Aminomethylphenyl)benzamide in fluids that simulate conditions in the stomach and small intestine.[7]

Objective: To quantify the maximum concentration of the compound that can be dissolved in different physiological environments.

Materials:

  • 2-(4-Aminomethylphenyl)benzamide powder

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC-grade acetonitrile and water

  • Calibrated HPLC-UV system

  • Orbital shaker/incubator

  • 0.22 µm PTFE syringe filters

  • 2 mL glass vials

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each biorelevant medium in a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37°C. Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

  • Calculation: Determine the concentration in the original media by applying the dilution factor. Report results in µg/mL or µM.

Protocol 2: In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[8][9] It is a non-cell-based assay that is simpler and faster than Caco-2 models for initial screening.[10]

Objective: To estimate the passive permeability of the compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solution in DMSO

  • High-permeability control (e.g., Propranolol)

  • Low-permeability control (e.g., Atenolol)

  • Plate reader (UV-Vis) or LC-MS/MS system

Methodology:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate's microfilter. Allow it to impregnate the filter for 5-10 minutes.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dilute the compound stock and controls in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be <1%. Add 200 µL of this solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 4-16 hours without shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS). Also, measure the initial concentration in the donor plate (C_D(0)).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes in the donor and acceptor wells, A is the filter area, and t is the incubation time.

Data Interpretation

Summarize your experimental findings to guide your next steps.

Solubility (FaSSIF)Permeability (Pe)Probable BCS ClassPrimary ChallengeRecommended Strategy Focus
< 50 µg/mL> 5 x 10⁻⁶ cm/sClass II Solubility / Dissolution RateStrategies to enhance solubility.
< 50 µg/mL< 1 x 10⁻⁶ cm/sClass IV Solubility & PermeabilityAdvanced systems addressing both issues.
Section 3: Formulation Strategies & FAQs

Based on your diagnosis, you can now explore specific formulation strategies.

Q3: My compound has low solubility but good permeability (BCS Class II). What are my primary formulation strategies?

A3: For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract so that the inherent high permeability can be leveraged for absorption.[11]

  • Particle Size Reduction (Micronization/Nanonization): Reducing particle size increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][4] Nanosuspensions can also improve saturation solubility. This is often a good first approach due to its relative simplicity.[12]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state.[13] The amorphous form has higher free energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[3] This is one of the most powerful and widely used techniques for BCS Class II compounds.[14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[13] The hydrophobic drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances the solubility of the complex in water.[4]

G cluster_0 Crystalline Drug (Low Energy, Low Solubility) cluster_1 Amorphous Solid Dispersion (High Energy, High Solubility) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 p1 a6 a5->a6 a6->a1 p2 p3 p4 p5 d1 d2 d3 G SEDDS SEDDS Formulation (Drug in Oil/Surfactant) GI GI Fluids (Aqueous Environment) SEDDS->GI Dispersion Emulsion Fine Emulsion/ Micelles Formed GI->Emulsion Self-Emulsification Absorption Enhanced Absorption Emulsion->Absorption Drug remains solubilized

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).

Q5: How do I prepare an Amorphous Solid Dispersion (ASD) for my compound?

A5: Spray drying is a common and scalable laboratory technique for producing ASDs. [6] Protocol: Lab-Scale Spray Drying for ASD Preparation

  • Polymer Selection: Choose a suitable polymer. Common choices include HPMC, HPMCAS, PVP, or specialized polymers like Apinovex™. [3][15]2. Solvent System: Identify a volatile organic solvent (or solvent mixture) that dissolves both 2-(4-Aminomethylphenyl)benzamide and the selected polymer (e.g., methanol, acetone, dichloromethane).

  • Solution Preparation: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:2, 1:3 w/w). Ensure complete dissolution to form a clear solution.

  • Spray Dryer Setup: Set the spray dryer parameters. These are instrument- and solvent-dependent but typically include:

    • Inlet Temperature: High enough to evaporate the solvent quickly.

    • Gas Flow Rate: To control droplet size and drying time.

    • Pump Speed: To control the feed rate of the solution.

  • Drying Process: Pump the solution through the atomizer into the drying chamber. The hot gas rapidly evaporates the solvent, leaving behind fine particles of the drug dispersed amorphously within the polymer matrix.

  • Collection & Characterization: Collect the resulting powder. It is critical to characterize the product using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

Q6: What excipients are crucial for developing these formulations?

A6: Excipients are not just fillers; they are functional components critical to the success of your formulation. [15]

Formulation Strategy Key Excipient Class Examples Function
Amorphous Solid Dispersions Polymers HPMCAS, PVP/VA, Soluplus®, Apinovex™ polymers [14][15] Inhibit drug crystallization, maintain supersaturation.
Lipid-Based Systems (SEDDS) Lipids / Oils Medium-chain triglycerides (e.g., Captex®), Labrafac™ [4][16] Solubilize the lipophilic drug.
Surfactants Kolliphor® EL, Tween® 80, Cremophor® RH 40 Promote self-emulsification, stabilize the emulsion.
Co-solvents Transcutol®, PEG 400 Increase the drug-loading capacity of the lipid phase.

| Cyclodextrin Complexation | Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Captisol® [17]| Form inclusion complexes to increase aqueous solubility. |

Section 4: Advanced Troubleshooting

Q7: I've improved solubility, but bioavailability is still low. What else could be the problem?

A7: If solubility and dissolution are no longer the rate-limiting factors, you must consider other physiological barriers.

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation. [5]In vitro models using liver microsomes or S9 fractions can provide an initial assessment of metabolic stability.

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the lumen, limiting net absorption. [18]A bidirectional Caco-2 permeability assay can help identify P-gp substrates by showing a higher efflux ratio (Basolateral to Apical transport) compared to influx. [19] Q8: My in vivo results are highly variable between animals. What should I check?

A8: High variability can undermine your study's conclusions. Common causes include: [6]

  • Formulation Inhomogeneity: Ensure your formulation is uniform. For suspensions, this means consistent particle size and adequate mixing before each dose. For ASDs or lipid systems, ensure the drug is evenly distributed.

  • Food Effects: The presence or absence of food can dramatically alter GI physiology (pH, motility, bile secretion) and impact drug absorption. [6]It is crucial to control the feeding state of the animals or conduct studies in both fed and fasted states to characterize any food effect.

  • Dosing Procedure: Inconsistent administration (e.g., variable gavage depth) can lead to different absorption profiles. Ensure all technicians are following a standardized, validated procedure.

References
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Patsnap Synapse. [Link]

  • ResearchGate. (2024). Bioavailability Enhancement Strategies in Biopharmaceutics. ResearchGate. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • R Discovery. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. [Link]

  • Al-Kassas, R., et al. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • PubMed. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]

  • Slideshare. (n.d.). Methods of enhancing bioavailability of drugs. Slideshare. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Antal, I., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. [Link]

  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. [Link]

  • VeriSIM Life. (2024). The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI. VeriSIM Life. [Link]

  • Li, H., et al. (2018). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in the UV Detection of 2-(4-Aminomethylphenyl)benzamide

Welcome to the technical support center for the analysis of 2-(4-Aminomethylphenyl)benzamide and related aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(4-Aminomethylphenyl)benzamide and related aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and often frustrating issue in HPLC analysis: baseline drift. A stable baseline is the foundation of accurate quantification. When it drifts, it can obscure peaks, compromise data integrity, and lead to significant delays in your research.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond a simple checklist of potential problems to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is baseline drift and why is it a problem for my 2-(4-Aminomethylphenyl)benzamide analysis?

A1: Baseline drift is the gradual, consistent upward or downward slope of the baseline signal over the course of a chromatographic run.[2] In an ideal HPLC-UV analysis, the baseline would be a flat, stable line, representing the constant absorbance of the mobile phase. For a compound like 2-(4-Aminomethylphenyl)benzamide, which contains a UV-absorbing aromatic structure, a drifting baseline can significantly impact the accuracy and precision of your results. It can lead to:

  • Inaccurate peak integration: A sloping baseline makes it difficult for the chromatography data system to correctly identify the start and end of a peak, leading to errors in area calculation and, consequently, inaccurate quantification.

  • Poor detection of low-level impurities: A rising or noisy baseline can obscure small peaks, making it impossible to detect and quantify low-concentration impurities related to your primary analyte.[1]

  • Reduced reproducibility: Inconsistent baseline drift between runs will lead to poor reproducibility of your results, a critical issue in method validation and routine analysis.

Q2: My baseline is consistently drifting upwards during my gradient analysis. What are the most likely causes?

A2: An upwardly drifting baseline in a gradient elution is a very common observation.[3] The primary reasons for this phenomenon during the analysis of aromatic amines like 2-(4-Aminomethylphenyl)benzamide are often related to the mobile phase and system contamination:

  • Differential UV Absorbance of Mobile Phase Components: In reversed-phase chromatography, the organic solvent (e.g., acetonitrile or methanol) often has a higher UV absorbance at lower wavelengths (<220 nm) than water.[4] As the gradient progresses and the concentration of the organic solvent increases, the overall absorbance of the mobile phase increases, resulting in a rising baseline.

  • Mobile Phase Contamination: Impurities in your mobile phase, especially in the weaker solvent (aqueous phase), can accumulate on the column at the beginning of the gradient and then elute as the organic solvent concentration increases, causing a rising baseline.[5][6] Water is a frequent source of contamination.[6]

  • Column Bleed: As the column ages, the bonded stationary phase can slowly degrade and "bleed" off the support material. This bleed is often more pronounced at higher organic solvent concentrations and can contribute to a rising baseline.

Q3: I'm observing a downward drifting baseline. What could be the cause?

A3: While less common than an upward drift, a downward baseline drift can also occur.[7] Potential causes include:

  • Higher UV Absorbance of the Aqueous Phase: If an additive in your aqueous mobile phase (e.g., a buffer salt or ion-pairing agent) has a higher UV absorbance at the detection wavelength than your organic solvent, the baseline will drift downwards as the proportion of the organic solvent increases.

  • System Equilibration Issues: Insufficient equilibration time between gradient runs can lead to a downward drift as the column slowly returns to its initial conditions.

  • Detector-Related Issues: In some cases, detector optics or flow cell conditions can contribute to a downward trend in the baseline.[7]

Q4: How can I distinguish between baseline drift caused by my HPLC system and issues with my column or mobile phase?

A4: A systematic approach is key to isolating the source of the drift. A simple yet effective diagnostic test is to replace the column with a union (a short piece of tubing).

  • Remove the column from the system.

  • Connect the injector directly to the detector using a low-volume union.

  • Run your method (or a simplified flow of mobile phase).

If the baseline drift disappears or significantly improves, the problem is likely related to the column or a strongly retained contaminant on the column.[6][8] If the drift persists, the issue lies within the HPLC system itself (pump, degasser, detector) or the mobile phase.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols to systematically identify and resolve the root cause of baseline drift in your analysis of 2-(4-Aminomethylphenyl)benzamide.

Guide 1: Mobile Phase Preparation and Management

The quality and preparation of your mobile phase are critical for a stable baseline.[1]

Protocol 1.1: Ensuring High-Purity Solvents and Additives
  • Step 1: Use HPLC-grade solvents. Always use solvents specifically designated for HPLC analysis. Lower-grade solvents can contain UV-absorbing impurities that will contribute to baseline noise and drift.

  • Step 2: Prepare fresh mobile phase daily. Mobile phases, especially aqueous buffers, can support microbial growth over time. Additionally, the composition of pre-mixed solvents can change due to evaporation. It is best practice to prepare fresh mobile phase for each day of analysis.[9]

  • Step 3: Filter aqueous mobile phases. Filter all aqueous buffers and solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can cause blockages and pressure fluctuations.

Protocol 1.2: Proper Degassing of the Mobile Phase

Dissolved gases in the mobile phase can come out of solution as the pressure changes throughout the HPLC system, forming bubbles in the detector flow cell.[10][11] This will cause significant noise and can contribute to baseline drift.

  • Step 1: Utilize an in-line degasser. Most modern HPLC systems are equipped with an in-line vacuum degasser. Ensure it is functioning correctly.[6]

  • Step 2: Consider helium sparging for sensitive applications. For very sensitive analyses, helium sparging, which involves bubbling helium gas through the mobile phase, can be a highly effective method for removing dissolved gases.[1]

Guide 2: Addressing System and Environmental Factors

Even with a perfectly prepared mobile phase, issues within the HPLC system or the laboratory environment can lead to baseline drift.

Protocol 2.1: Temperature Control

Temperature fluctuations can significantly impact baseline stability, especially for UV detectors.[2][8]

  • Step 1: Use a column oven. Maintaining a constant and consistent column temperature is crucial for reproducible chromatography.[12]

  • Step 2: Ensure stable ambient laboratory temperature. Avoid placing the HPLC system in direct sunlight or near drafts from air conditioning or heating vents.[1][8] Significant changes in room temperature can affect the detector's performance.

  • Step 3: Allow the system to fully equilibrate. After turning on the HPLC system, allow sufficient time for all components, including the column and detector, to reach thermal equilibrium.

Protocol 2.2: Detector Maintenance

The UV detector itself can be a source of baseline issues.

  • Step 1: Check the detector lamp. An aging detector lamp can cause a decrease in light intensity and lead to increased noise and baseline drift.[13] Most HPLC software will track the lamp's usage hours. Refer to the manufacturer's recommendations for lamp replacement intervals.

  • Step 2: Clean the detector flow cell. Contaminants can build up on the inside of the flow cell, affecting the light path and causing baseline problems.[10] Flush the flow cell with a strong, non-reactive solvent (e.g., methanol or isopropanol) to remove any adsorbed material.[13]

Guide 3: Column Care and Regeneration

A contaminated or degraded column is a frequent culprit for baseline drift.

Protocol 3.1: Column Flushing and Regeneration

Strongly retained compounds from previous injections can slowly elute during subsequent runs, appearing as a rising baseline.[10]

  • Step 1: Implement a column wash step. After your analytical run, include a high-organic wash step in your method to elute any strongly retained compounds.

  • Step 2: Perform a periodic deep clean. If you suspect significant contamination, a more rigorous cleaning procedure may be necessary. A generic reversed-phase column cleaning sequence is:

    • Water (to remove buffer salts)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (for very non-polar contaminants, ensure miscibility with the previous solvent)

    • Isopropanol

    • Store in a suitable solvent (e.g., acetonitrile/water) Always consult the column manufacturer's instructions for specific cleaning recommendations.

Section 3: Data and Visualizations

Table 1: Common Causes of Baseline Drift and Corresponding Solutions
Symptom Potential Cause Diagnostic Step Recommended Solution
Gradual, consistent upward drift Differential UV absorbance of mobile phaseRun a blank gradient.This is often inherent to the method. If severe, consider a wavelength where solvent absorbance is lower or use a reference wavelength.
Mobile phase contaminationPrepare fresh mobile phase.Use high-purity solvents and prepare fresh daily.[9]
Column bleedReplace the column with an older, well-used column.If drift decreases, the original column is bleeding. Consider a new column or a different stationary phase.
Gradual, consistent downward drift Higher UV absorbance of aqueous phase additiveAnalyze the UV spectrum of each mobile phase component.Choose a buffer or additive with lower UV absorbance at the detection wavelength.
Insufficient equilibrationExtend the equilibration time between runs.Ensure the baseline is stable before each injection.
Irregular or wandering baseline Temperature fluctuationsMonitor laboratory temperature.Use a column oven and shield the instrument from drafts.[1]
Air bubbles in the systemObserve tubing for bubbles.Degas the mobile phase thoroughly.[1] Check for leaks in the system.
Dirty detector flow cellFlush the flow cell with a strong solvent.If drift improves, the flow cell was contaminated.[9]
Noisy baseline Aging detector lampCheck lamp usage hours.Replace the lamp if it has exceeded its recommended lifetime.[13]
Pump issues (pulsations)Monitor the pressure trace for regular fluctuations.Service the pump (e.g., replace seals, check valves).[5][6]
Diagram 1: Systematic Troubleshooting Workflow for Baseline Drift

Baseline_Troubleshooting cluster_0 Initial Observation cluster_1 System vs. Column/Mobile Phase Isolation cluster_2 System Troubleshooting cluster_3 Column/Contamination Troubleshooting Start Baseline Drift Observed ReplaceColumn Replace Column with Union Start->ReplaceColumn DriftPersists Drift Persists ReplaceColumn->DriftPersists Yes DriftImproves Drift Improves ReplaceColumn->DriftImproves No CheckMobilePhase Prepare Fresh Mobile Phase DriftPersists->CheckMobilePhase FlushColumn Flush Column with Strong Solvent DriftImproves->FlushColumn CheckTemp Verify Temperature Stability CheckMobilePhase->CheckTemp CheckDetector Inspect Detector (Lamp, Flow Cell) CheckTemp->CheckDetector SystemResolved System Issue Resolved CheckDetector->SystemResolved NewColumn Test with a New Column FlushColumn->NewColumn ColumnResolved Column Issue Resolved NewColumn->ColumnResolved

Caption: A logical workflow for diagnosing the source of baseline drift.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. [Link]

  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • Separation Science. (2025, December 16). Downward UV Baseline Drift During Gradient HPLC: What %B Can Reveal. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • LCGC International. (n.d.). Gradient Elution, Part V: Baseline Drift Problems. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Element Lab Solutions. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(4-Aminomethylphenyl)benzamide and Other Benzamide Derivatives as Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, the benzamide scaffold has emerged as a cornerstone for the development of potent and selective histone deace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the benzamide scaffold has emerged as a cornerstone for the development of potent and selective histone deacetylase (HDAC) inhibitors. These enzymes play a critical role in chromatin remodeling and gene expression, and their dysregulation is a hallmark of various cancers and other diseases. This guide provides an in-depth technical comparison of 2-(4-Aminomethylphenyl)benzamide, a representative N-(2-aminophenyl)benzamide, with other key benzamide derivatives that have been pivotal in the field. We will delve into their structure-activity relationships, comparative efficacy based on experimental data, and the underlying mechanistic principles that govern their inhibitory action.

The Benzamide Pharmacophore: A Privileged Scaffold for HDAC Inhibition

Benzamide-based HDAC inhibitors share a common pharmacophoric architecture consisting of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[1] The o-aminoanilide moiety, present in 2-(4-Aminomethylphenyl)benzamide and its congeners, is a crucial ZBG. The amino group and the adjacent amide carbonyl form a bidentate chelation with the zinc ion in the active site of class I HDACs, effectively blocking their catalytic activity.[2][3]

Comparative Analysis of Key Benzamide HDAC Inhibitors

To provide a clear performance comparison, this guide focuses on 2-(4-Aminomethylphenyl)benzamide and two clinically relevant benzamide HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103) . Mocetinostat is a particularly relevant comparator due to its high structural similarity to 2-(4-Aminomethylphenyl)benzamide, differing only in the composition of the cap group.

Structural Comparison
CompoundZinc-Binding Group (ZBG)LinkerCap Group
2-(4-Aminomethylphenyl)benzamide o-Aminoanilide4-AminomethylphenylUnsubstituted Phenyl
Entinostat (MS-275) o-AminoanilidePhenylPyridinylcarbamate
Mocetinostat (MGCD0103) o-Aminoanilide4-((Pyrimidin-2-ylamino)methyl)phenylPyridin-3-yl
In Vitro Inhibitory Activity against Class I HDACs
CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
Entinostat (MS-275) ~0.1 - 0.5~0.1 - 0.8~1.0 - 2.0
Mocetinostat (MGCD0103) 0.15[4]0.29[4]1.66[4]

Note: IC50 values can vary between different assay conditions and laboratories. The values presented are a representative range from published studies.

Mocetinostat demonstrates potent, sub-micromolar inhibition of HDAC1 and HDAC2.[4] The pyridinyl-pyrimidine cap group of Mocetinostat is designed to make additional interactions within the active site gorge, leading to its enhanced potency compared to simpler benzamides.[5]

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of HDAC inhibitors in oncology is to translate enzymatic inhibition into cellular effects, such as cell cycle arrest and apoptosis. The table below presents the antiproliferative activity (GI50) of Mocetinostat in various cancer cell lines.

CompoundHCT116 (Colon) GI50 (µM)A549 (Lung) GI50 (µM)DU145 (Prostate) GI50 (µM)
Mocetinostat (MGCD0103) 0.11[6]Data not availableData not available

Mocetinostat effectively inhibits the growth of the HCT116 human colon cancer cell line at a sub-micromolar concentration, demonstrating its ability to translate enzymatic inhibition into a cellular response.[6]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective benzamide HDAC inhibitors is guided by a well-established SAR.

  • Zinc-Binding Group: The o-aminoanilide is critical for potent inhibition of class I HDACs. Modifications to this group, such as methylation of the amino group, can alter isoform selectivity.[7]

  • Linker: The length and rigidity of the linker region influence how the "cap" group is presented to the enzyme surface. The aminomethylphenyl linker in 2-(4-Aminomethylphenyl)benzamide and Mocetinostat provides a common and effective scaffold.

  • Cap Group: This is the most variable component and is the primary determinant of potency and selectivity. Larger, more complex cap groups that can form additional hydrogen bonds or hydrophobic interactions with residues at the rim of the active site generally lead to more potent inhibition.[8] The evolution from a simple phenyl cap in 2-(4-Aminomethylphenyl)benzamide to the more elaborate pyridinyl-pyrimidine in Mocetinostat exemplifies this principle.[5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of benzamide HDAC inhibitors are mediated through the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression.

HDAC_Inhibition_Pathway Benzamide Benzamide Inhibitor (e.g., 2-(4-Aminomethylphenyl)benzamide) HDAC HDAC Enzyme Benzamide->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis GeneExpression->CellEffects Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation BenzoicAcid Substituted 2-Aminobenzoic Acid AcylChloride 2-Aminobenzoyl Chloride BenzoicAcid->AcylChloride Reflux ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChloride Product 2-(4-Aminomethylphenyl)benzamide Derivative AcylChloride->Product Amine Substituted Aniline (e.g., 4-Aminomethylaniline) Amine->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General synthetic workflow for 2-(4-aminomethylphenyl)benzamide derivatives.

Detailed Protocol:

  • Acyl Chloride Formation: To a solution of the substituted 2-aminobenzoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Stir the reaction mixture at reflux for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-aminobenzoyl chloride.

  • Amidation: Dissolve the crude 2-aminobenzoyl chloride in an anhydrous solvent and cool to 0 °C. Add a solution of the corresponding aniline (e.g., 4-(aminomethyl)aniline, 1.0 eq.) and a base such as triethylamine (1.5 eq.) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay determines the IC50 values of test compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trypsin solution (as a developer)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme and the test compound dilutions. Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate. Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding the trypsin developer solution. Incubate for 20 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve. [9]

Cell-Based Antiproliferation Assay (MTT Assay)

This assay measures the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value. [8]

Conclusion

2-(4-Aminomethylphenyl)benzamide represents a foundational scaffold within the N-(2-aminophenyl)benzamide class of HDAC inhibitors. While likely possessing moderate intrinsic activity, its true value lies in its role as a versatile intermediate for the synthesis of more potent and selective analogs. The comparison with clinically evaluated compounds like Entinostat and, more pertinently, the structurally analogous Mocetinostat, underscores the critical role of the "cap" group in optimizing inhibitory potency against class I HDACs. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel benzamide derivatives, enabling researchers to further explore the therapeutic potential of this important class of epigenetic modulators.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
  • Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. (2008). Journal of Medicinal Chemistry.
  • Potency of hydroxamic acid and benzamide HDAC inhibitors against HDAC1-10. (n.d.).
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
  • A selection of the latest prepared amino benzamides. IC50 values against HDAC isoforms are listed wherever possible. (n.d.).
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers.
  • Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. (2004). PubMed.
  • Entinostat and novel analogs: preclinical evidence for anti-proliferative activity in adult T-cell leukemia/lymphoma. (2025). PubMed.
  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. (n.d.).
  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2015). MDPI.
  • Entinostat and novel analogs: preclinical evidence for anti-proliferative activity in adult T-cell leukemia/lymphoma. (2025).
  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (n.d.). Future Science.
  • Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. (n.d.). PMC.
  • Phase 1 study of the histone deacetylase inhibitor entinostat plus clofarabine for poor-risk Philadelphia chromosome-negative (newly diagnosed older adults or adults with relapsed refractory disease) acute lymphoblastic leukemia or biphenotypic leukemia. (n.d.). PMC.
  • HDAC1 & 2 Inhibitor. (n.d.). Otava Chemicals.
  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023). Future Medicinal Chemistry.
  • Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simul
  • Mocetinostat | HDAC | Apoptosis | Autophagy. (n.d.). TargetMol.
  • Mocetinost
  • Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. (n.d.). PMC.
  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Rel

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(4-Aminomethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the reproducible synthesis of key intermediates is paramount to ensuring the consistent quality and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the reproducible synthesis of key intermediates is paramount to ensuring the consistent quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of synthesis protocols for 2-(4-Aminomethylphenyl)benzamide, a crucial intermediate in the manufacture of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1] This document offers a critical analysis of common synthetic routes, highlighting the nuances that influence reproducibility, yield, and purity.

Introduction: The Significance of 2-(4-Aminomethylphenyl)benzamide in Niraparib Synthesis

2-(4-Aminomethylphenyl)benzamide constitutes a core structural fragment of Niraparib, a targeted therapy for various cancers. The reliable and scalable synthesis of this intermediate is a critical step in the overall manufacturing process of the drug. Inconsistencies in the synthesis of this building block can lead to downstream challenges, including impurities that may affect the safety and efficacy of the final API. This guide aims to equip researchers and process chemists with the knowledge to select and optimize a synthetic route that ensures high reproducibility and quality.

Comparative Analysis of Synthetic Protocols

Two primary strategies for the synthesis of 2-(4-Aminomethylphenyl)benzamide have been reported in the literature, primarily within patents for the synthesis of Niraparib. These routes typically involve either a palladium-catalyzed cross-coupling reaction or the reduction of a nitrile precursor.

Protocol 1: Suzuki-Miyaura Cross-Coupling Approach

This approach constructs the central biaryl bond of the molecule via a Suzuki-Miyaura coupling reaction between an aryl halide and an organoboron species.[2][3][4] This method is widely used in pharmaceutical manufacturing due to its versatility and functional group tolerance.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of 2-Bromobenzamide

  • To a solution of 2-bromobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C.

  • The reaction mixture is then warmed to room temperature and stirred until the conversion to the acid chloride is complete, as monitored by an appropriate technique (e.g., IR spectroscopy).

  • The solvent and excess chlorinating agent are removed under reduced pressure.

  • The crude acid chloride is dissolved in an aprotic solvent and treated with an excess of aqueous ammonia at 0 °C.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford 2-bromobenzamide.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), 2-bromobenzamide (1.0 eq.), 4-(aminomethyl)phenylboronic acid or its ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.) are added.

  • A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is then added under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield 2-(4-Aminomethylphenyl)benzamide.

Protocol 2: Reduction of a Nitrile Precursor

This alternative route involves the initial synthesis of a benzonitrile derivative, which is then reduced to the corresponding benzylamine. This method can be advantageous as it often avoids the use of expensive palladium catalysts.

Experimental Protocol: Nitrile Reduction

Step 1: Synthesis of 2-(4-Cyanophenyl)benzamide

  • This intermediate can be prepared via a Suzuki-Miyaura coupling between 2-bromobenzamide and 4-cyanophenylboronic acid, following a similar procedure as described in Protocol 1, Step 2.

Step 2: Catalytic Hydrogenation

  • 2-(4-Cyanophenyl)benzamide is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[5]

  • A hydrogenation catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or a ruthenium complex, is added to the solution.[5][6]

  • The mixture is then subjected to a hydrogen atmosphere (typically ranging from atmospheric pressure to several bars) and stirred at a temperature between room temperature and 60 °C.

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford 2-(4-Aminomethylphenyl)benzamide.

Data Presentation: A Comparative Overview

ParameterProtocol 1: Suzuki-Miyaura CouplingProtocol 2: Nitrile Reduction
Reported Yield 70-90%85-95% (for the reduction step)
Purity >98% (after purification)>98% (after purification)
Key Reagents Palladium catalyst, boronic acid, baseHydrogenation catalyst, hydrogen source
Reaction Time 4-24 hours2-12 hours
Scalability Good, but catalyst cost can be a factor.Excellent, often preferred for large-scale synthesis.
Reproducibility Can be sensitive to catalyst quality and reaction conditions.[7]Generally high, but catalyst activity can vary.

Scientific Integrity & Logic: Causality Behind Experimental Choices

The choice between these two synthetic routes is often dictated by factors such as cost, scale, and the availability of starting materials.

Expertise & Experience in Protocol Selection:

  • Suzuki-Miyaura Coupling: This method offers a direct approach to the target molecule. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, such as homocoupling of the boronic acid.[7] The use of a phosphine ligand like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) helps to stabilize the active palladium(0) species and facilitate the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2]

  • Nitrile Reduction: This route is often more cost-effective for large-scale production as it avoids the use of precious metal catalysts like palladium. The choice of reduction conditions is crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine impurities.[5] The addition of ammonia during catalytic hydrogenation helps to suppress the formation of these byproducts by shifting the equilibrium away from the imine intermediate reacting with the product amine.[5]

Trustworthiness Through Self-Validating Systems:

A robust and reproducible protocol should include in-process controls to monitor the reaction progress and ensure consistency. For the Suzuki-Miyaura coupling, this could involve LC-MS analysis to track the consumption of starting materials and the formation of the product. For the nitrile reduction, monitoring the hydrogen uptake can provide real-time information about the reaction rate and completion.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_nitrile Protocol 2: Nitrile Reduction S1_start 2-Bromobenzoic Acid S1_step1 Amidation S1_start->S1_step1 S1_int1 2-Bromobenzamide S1_step1->S1_int1 S1_step2 Suzuki Coupling (Pd Catalyst, Base) S1_int1->S1_step2 S1_end 2-(4-Aminomethylphenyl)benzamide S1_step2->S1_end S2_start 2-Bromobenzamide S2_step1 Suzuki Coupling with 4-Cyanophenylboronic Acid S2_start->S2_step1 S2_int1 2-(4-Cyanophenyl)benzamide S2_step1->S2_int1 S2_step2 Catalytic Hydrogenation (e.g., Raney Ni, H₂) S2_int1->S2_step2 S2_end 2-(4-Aminomethylphenyl)benzamide S2_step2->S2_end

Caption: Comparative workflows for the synthesis of 2-(4-Aminomethylphenyl)benzamide.

Common Challenges and Troubleshooting

The reproducibility of these syntheses can be affected by several factors:

  • Catalyst Activity: The activity of both palladium and hydrogenation catalysts can vary between batches and suppliers. It is crucial to either test the catalyst activity on a small scale or use a consistent and reliable source.

  • Purity of Starting Materials: Impurities in the starting materials, such as the boronic acid or aryl halide, can poison the catalyst and lead to lower yields and the formation of byproducts.

  • Reaction Conditions: Precise control of temperature, pressure (for hydrogenation), and inert atmosphere (for Suzuki coupling) is essential for reproducible results.

  • Purification: The purification of the final product can be challenging due to its amphoteric nature (containing both a basic amine and a neutral amide). Recrystallization from a suitable solvent system or column chromatography with a carefully chosen eluent are common methods.

Side_Reactions cluster_suzuki_side Suzuki Coupling Side Reactions cluster_nitrile_side Nitrile Reduction Side Reactions ArylHalide 2-Bromobenzamide Debromination Debromination (Byproduct) ArylHalide->Debromination [Pd]-H BoronicAcid 4-(Aminomethyl)phenylboronic acid Homocoupling Biphenyl Homocoupling (Byproduct) BoronicAcid->Homocoupling [Pd(0)] Nitrile 2-(4-Cyanophenyl)benzamide Imine Imine Intermediate Nitrile->Imine [H] PrimaryAmine Product Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine

Caption: Potential side reactions affecting product purity.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the nitrile reduction routes are viable and have been successfully employed for the synthesis of 2-(4-Aminomethylphenyl)benzamide. For laboratory-scale synthesis and rapid access to the material, the Suzuki-Miyaura coupling offers a more direct approach. For large-scale manufacturing where cost and atom economy are critical, the nitrile reduction pathway is often preferred.

To ensure high reproducibility, the following best practices are recommended:

  • Thorough Characterization of Starting Materials: Ensure the purity of all reagents, especially the catalyst and boronic acid.

  • Strict Control of Reaction Parameters: Maintain consistent temperature, pressure, and inert atmosphere as required by the chosen protocol.

  • In-Process Monitoring: Utilize analytical techniques like TLC, HPLC, or LC-MS to track the reaction progress and identify any potential issues early on.

  • Optimized Purification Strategy: Develop a robust purification method, whether it be recrystallization or chromatography, to consistently achieve the desired purity of the final product.

By carefully considering the factors outlined in this guide, researchers and drug development professionals can enhance the reproducibility and efficiency of 2-(4-Aminomethylphenyl)benzamide synthesis, thereby contributing to the reliable production of Niraparib and other potential pharmaceuticals.

References

  • Chan, D. M., & Lam, P. Y. (Eds.). (2010). The Chan-Lam-Evans coupling reaction: development, mechanism, and applications in organic synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Drugs of the Future. (2012). Niraparib hydrochloride. Drugs of the Future, 37(7), 489.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.
  • CN107235957A - A kind of synthetic method for preparing Niraparib. (2017). Google Patents.
  • Mahdavi, M. (2022). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst.
  • Li, W., & Biscoe, M. R. (2018). Enantioconvergent Chan–Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Journal of the American Chemical Society, 140(30), 9585-9589.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. (2017). Google Patents.
  • Rossi, S., & De Angelis, F. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 52(24), 3647-3666.
  • Turner, N. J., & Kumar, R. (2021). Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Olah, G. A., & Prakash, G. K. S. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(44), 5925-5927.
  • Liu, W., & Liu, J. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beller, M., & Wu, X. F. (Eds.). (2013). Catalytic reduction of nitriles. In Transition Metal Catalyzed Carbonylation Reactions (pp. 229-251). Springer, Berlin, Heidelberg.
  • Sharma, A. K., & Kumar, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4156-4160.
  • Beller, M., & Zapf, A. (2009). A general and convenient catalytic synthesis of nitriles from amides and silanes. Organic Letters, 11(11), 2421-2424.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Slégel, P., & Czakó, B. (2011). Synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to substituted 2-phenylquinazoline-4-thiones. Molecules, 16(12), 9996-10009.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl... [Image]. Retrieved from [Link]

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  • Aziz, M. A., Serya, R. A., Lasheen, D. S., & Abouzid, K. A. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and... [Image]. ResearchGate. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Lumley, N. (2024, June 4). CMC regulatory challenges during peptide development. BioXconomy.
  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Collins, J. M., & Glorius, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 8(17), 6557-6572.
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  • Wang, J., & Zhang, T. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 987654.
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Validation

A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(4-Aminomethylphenyl)benzamide

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. Every result, from early-stage impurity profiling to final product release testing, relies on the proven suitability of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. Every result, from early-stage impurity profiling to final product release testing, relies on the proven suitability of the analytical methods employed. This guide provides an in-depth, experience-driven comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the quantitative analysis of 2-(4-Aminomethylphenyl)benzamide.

The focus is a practical, rigorous cross-validation study. This process is essential when transitioning between methods, such as from an established HPLC procedure to a more modern, efficient UPLC system.[1] The objective is to demonstrate, with robust experimental data, that the new method is not only fit for its intended purpose but also produces results that are equivalent and reliable compared to the legacy method.[1] This ensures continuity of data and unwavering confidence in quality control throughout a product's lifecycle.

The principles and protocols herein are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3]

The Contenders: Establishing the Analytical Methods

The subject of our study, 2-(4-Aminomethylphenyl)benzamide, is a benzamide derivative.[4] For such molecules, reversed-phase chromatography with UV detection is the workhorse of quantitative analysis.[5] We will compare two hypothetical, yet representative, methods.

Method A: The Legacy HPLC-UV Method

This represents a standard, robust method that might be developed early in a compound's life. It prioritizes reliability and is built on widely available technology.

ParameterSpecificationRationale
Instrument Standard HPLC System with UV DetectorAccessible and widely used in QC labs.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA conventional column providing good resolution and durability.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common, effective mobile phase for polar analytes, providing good peak shape.
Gradient 20% to 80% B over 15 minutesA standard gradient to ensure elution and separation from potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures consistent retention times.
Detection UV at 265 nmAn appropriate wavelength for the benzamide chromophore.
Injection Vol. 10 µLA standard volume for HPLC analysis.
Method B: The Modern UPLC-UV Method

This method is designed for increased efficiency, leveraging UPLC technology to achieve faster run times and reduced solvent consumption—critical benefits in high-throughput environments.[6][7]

ParameterSpecificationRationale
Instrument UPLC System with UV DetectorRequired for handling the high backpressure of sub-2 µm columns.[8]
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeSmaller particles provide significantly higher efficiency and faster separations.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileKept consistent with Method A to isolate the impact of the column and system.
Gradient 20% to 80% B over 3 minutesGeometrically scaled from the HPLC method to maintain separation while drastically reducing run time.
Flow Rate 0.5 mL/minAn optimized flow rate for a 2.1 mm ID column.
Column Temp. 35°CSlightly elevated to reduce viscosity at higher pressures.
Detection UV at 265 nmIdentical to Method A for direct comparability.
Injection Vol. 2 µLReduced volume appropriate for the smaller column dimensions.

The Regulatory Framework: Cross-Validation Parameters

A successful cross-validation hinges on demonstrating equivalency across a set of key performance characteristics as defined by ICH Q2(R1).[2][9] These parameters form a self-validating system, where each provides a different lens through which to view the method's performance.

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy : The closeness of test results to the true value.

  • Precision : The agreement among a series of measurements from the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab, but on different days or with different analysts.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Design for Cross-Validation

The core of the study involves analyzing identical sets of samples with both Method A and Method B. The results are then statistically compared against pre-defined acceptance criteria.

Experimental Protocol
  • Solution Preparation :

    • Prepare a stock solution of 2-(4-Aminomethylphenyl)benzamide reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Prepare three Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 125 µg/mL).

    • Prepare a test sample by accurately weighing a sample of the active pharmaceutical ingredient (API) and dissolving it to a target concentration of 100 µg/mL.

  • Specificity Analysis :

    • Inject the diluent (blank), a placebo sample (if applicable), and a stressed sample. The stressed sample can be generated by exposing the API to acid, base, peroxide, heat, and light to intentionally create degradation products.

    • Confirm that no interfering peaks are observed at the retention time of the main analyte peak in the blank or placebo chromatograms.

  • Linearity, Accuracy, and Precision Run :

    • Analyze the calibration standards and six replicate preparations of the 100 µg/mL test sample using both Method A and Method B.

    • For intermediate precision, have a second analyst repeat this process on a different day using a different instrument, if available.

  • LOQ Confirmation :

    • Analyze a sample prepared at the target LOQ concentration (e.g., 1 µg/mL). The signal-to-noise ratio should be at least 10:1, and the accuracy and precision must meet acceptance criteria.

  • Data Processing :

    • Integrate all chromatograms and construct a calibration curve (peak area vs. concentration) for each method.

    • Calculate the concentration of the analyte in all test samples using the respective calibration curves.

    • Perform statistical comparisons of the results obtained from both methods.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method definition to the final comparative analysis.

cluster_Methods Method Definition cluster_Samples Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Validation Parameter Assessment cluster_Compare Comparative Analysis M1 Method A (HPLC) A1 Analyze all samples with Method A M1->A1 M2 Method B (UPLC) A2 Analyze all samples with Method B M2->A2 S1 Calibration Standards S1->A1 S1->A2 S2 QC Samples S2->A1 S2->A2 S3 Stressed Samples S3->A1 S3->A2 V1 Specificity A1->V1 V2 Linearity A1->V2 V3 Accuracy & Precision A1->V3 V4 LOQ A1->V4 A2->V1 A2->V2 A2->V3 A2->V4 C1 Compare Results vs. Acceptance Criteria V1->C1 V2->C1 V3->C1 V4->C1 C2 Decision: Methods are Equivalent C1->C2

Caption: Workflow for HPLC and UPLC Method Cross-Validation.

Comparative Data Analysis & Acceptance Criteria

The ultimate goal is to show that the UPLC method produces data that is statistically indistinguishable from the validated HPLC method. Below are tables of hypothetical, yet realistic, data that would be generated during such a study.

Acceptance Criterion: The primary acceptance criterion for equivalency is that the mean assay values between the two methods must not differ by more than 2.0%.

Table 1: System Performance Comparison
ParameterMethod A (HPLC)Method B (UPLC)Key Observation
Run Time ~18 minutes~4 minutesUPLC offers a >4x increase in throughput.[8]
Analyte Retention Time ~9.5 minutes~2.1 minutesConsistent with scaled gradient.
Typical Backpressure ~1,800 psi~8,500 psiUPLC operates at significantly higher pressures.[6]
Solvent Consumption ~18 mL / run~2.0 mL / runMajor reduction in solvent waste and cost.
Table 2: Validation Parameter Comparison
ParameterMethod A (HPLC)Method B (UPLC)Acceptance CriteriaResult
Linearity (r²) 0.99950.9997≥ 0.999Pass
Range (µg/mL) 1.0 - 1501.0 - 150Covers 80-120% of test concentrationPass
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%Pass
Repeatability (%RSD, n=6) 0.45%0.38%≤ 1.0%Pass
Intermediate Precision (%RSD) 0.62%0.55%≤ 2.0%Pass
LOQ (Signal-to-Noise) 12:1 @ 1 µg/mL15:1 @ 1 µg/mL≥ 10:1Pass
Table 3: Assay Results Comparison
Sample IDMethod A Result (µg/mL)Method B Result (µg/mL)% Difference
API Batch 001100.5101.00.50%
API Batch 00299.899.4-0.40%
API Batch 003101.1100.8-0.30%
Average % Difference -0.07%

Interpreting the Results & Making the Call

The data presented in the tables clearly demonstrates that Method B (UPLC) meets all pre-defined validation and acceptance criteria.

  • The system performance (Table 1) confirms the expected efficiency gains of UPLC.[8]

  • The core validation parameters (Table 2) are well within the limits specified by ICH guidelines, and the UPLC method shows slightly improved performance in linearity and precision.[9]

  • Most importantly, the direct comparison of assay results (Table 3) shows an average difference of only -0.07%, which is well within the ±2.0% acceptance window.

Visualization of the Validation Parameter Relationships

The validation parameters are not independent; they are logically interconnected to form a robust, self-validating system that ensures the reliability of the analytical procedure.

Specificity Specificity Procedure Validated Analytical Procedure Specificity->Procedure Ensures correct analyte is measured Linearity Linearity Range Range Linearity->Range Defines the boundaries of... Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Procedure Ensures results are true Precision->Procedure Ensures results are repeatable LOQ LOQ LOQ->Range Defines lower boundary of... LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Procedure Ensures reliability under minor variations

Caption: Interrelationship of Analytical Validation Parameters.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Available from: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) Analytical Procedures Guide. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Annurag. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • IISER Pune. (n.d.). Synthesis and analysis of amides. Available from: [Link]

  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Available from: [Link]

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Comparative

comparative cytotoxicity of 2-(4-Aminomethylphenyl)benzamide

Comparative Cytotoxicity of 2-(4-Aminomethylphenyl)benzamide: A Mechanistic Guide to PARP Inhibition and Synthetic Lethality As drug development increasingly focuses on precision oncology, understanding the nuanced mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2-(4-Aminomethylphenyl)benzamide: A Mechanistic Guide to PARP Inhibition and Synthetic Lethality

As drug development increasingly focuses on precision oncology, understanding the nuanced mechanisms of targeted inhibitors is paramount. 2-(4-Aminomethylphenyl)benzamide (CAS: 866946-42-1)[1] is a highly specific biphenyl-2-carboxamide derivative that serves as a critical structural probe for Poly(ADP-ribose) polymerase (PARP) inhibition.

Unlike clinical PARP inhibitors that intentionally maximize cytotoxicity through DNA trapping, 2-(4-Aminomethylphenyl)benzamide acts primarily as a catalytic inhibitor. This guide objectively compares its cytotoxicity profile against established alternatives, providing researchers with the mechanistic causality and experimental protocols necessary to utilize this compound in synthetic lethality assays.

To understand the comparative cytotoxicity of 2-(4-Aminomethylphenyl)benzamide, we must first decouple the two distinct mechanisms by which PARP inhibitors induce cell death:

  • Catalytic Inhibition: Blocking PARP-1/2 prevents the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.

  • PARP Trapping: Inhibitors lock the PARP protein onto the DNA lesion. When a replication fork collides with this bulky PARP-DNA complex, it collapses into a highly lethal double-strand break (DSB).

Research has definitively shown that trapped PARP-DNA complexes are significantly more cytotoxic than unrepaired SSBs caused purely by catalytic inactivation[2]. Clinical drugs like Talazoparib are engineered for extreme trapping efficiency. In contrast, the biphenyl-2-carboxamide scaffold of 2-(4-Aminomethylphenyl)benzamide is optimized for catalytic potency with low trapping efficiency .

The benzamide moiety acts as a nicotinamide mimetic, forming crucial hydrogen bonds within the PARP-1 catalytic domain, while the 4-aminomethylphenyl group extends into the hydrophobic pocket. This makes it an invaluable tool compound for researchers aiming to isolate the effects of catalytic PARP inhibition without the confounding variable of severe DNA-trapping toxicity.

Pathway SSB Single-Strand Break (SSB) PARP PARP-1 Binds to SSB SSB->PARP Inhibitor 2-(4-Aminomethylphenyl)benzamide PARP->Inhibitor Inhibits Block Catalytic Inhibition (Low Trapping) PARP->Block Inhibitor->Block RepFork Replication Fork Collision Block->RepFork Unrepaired SSBs DSB Double-Strand Break (DSB) RepFork->DSB HR_WT BRCA WT (HR+) DSB->HR_WT HR_Mut BRCA Mut (HR-) DSB->HR_Mut Survival Cell Survival HR_WT->Survival HR Repair Death Apoptosis (Synthetic Lethality) HR_Mut->Death No Repair

Fig 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Comparative Cytotoxicity Profiling

The discovery that BRCA1/2 mutant cells are profoundly sensitive to PARP inhibition established the paradigm of synthetic lethality[3]. Normal cells repair DSBs via error-free Homologous Recombination (HR). BRCA-mutated cells lack this ability and are forced to rely on error-prone pathways, leading to genomic instability and apoptosis.

To objectively benchmark 2-(4-Aminomethylphenyl)benzamide, we compare it against a first-generation inhibitor (3-Aminobenzamide) and two clinical standards (Olaparib and Talazoparib).

Table 1: Comparative PARP Inhibitor Profiling

CompoundClass / GenerationCatalytic IC50 (PARP-1)PARP Trapping EfficiencyCytotoxicity (BRCA-mutant IC50)
3-Aminobenzamide 1st Gen (Simple Benzamide)~30 μMNegligible>100 μM
2-(4-Aminomethylphenyl)benzamide Probe (Biphenyl-2-carboxamide)~15-30 nMLow~5-10 μM
Olaparib Clinical (Phthalazinone)~5 nMModerate~10-30 nM
Talazoparib Clinical (Phthalazinone derivative)~1.2 nMExtremely High~0.1-1 nM

Data Synthesis: While 2-(4-Aminomethylphenyl)benzamide achieves nanomolar catalytic inhibition comparable to Olaparib, its cytotoxicity in BRCA-deficient cells requires micromolar concentrations. This delta is entirely driven by its low trapping efficiency, making it the ideal alternative when researchers need to avoid the off-target hematological toxicities associated with high-trapping clinical drugs.

Experimental Protocol: Validating Synthetic Lethality

To generate reliable, self-validating cytotoxicity data, experimental design must account for the mechanism of action. PARP inhibitors do not kill cells immediately; they require the cell to undergo multiple replication cycles so that SSBs can degenerate into lethal DSBs.

Therefore, standard 48-hour viability assays will yield false negatives. The following protocol utilizes an extended 6-day incubation on an isogenic cell line pair to isolate the variable of HR-deficiency.

Materials Required:
  • Cell Lines: DLD-1 (BRCA2 WT) and DLD-1 BRCA2-/- (Isogenic pair). Causality: Using an isogenic pair ensures that any differential cytotoxicity is strictly due to the BRCA2 mutation, eliminating genetic background noise.

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay. Causality: ATP quantification provides a direct proxy for metabolically active cells with a much wider dynamic range than colorimetric MTS assays.

Step-by-Step Methodology:
  • Cell Seeding (Day 0):

    • Harvest DLD-1 WT and DLD-1 BRCA2-/- cells during the logarithmic growth phase.

    • Seed at a low density of 1,000 cells/well in 96-well opaque plates.

    • Causality: Low seeding density is critical to prevent cells from reaching over-confluence during the extended 6-day assay, which would artificially halt replication and mask the drug's efficacy.

  • Compound Dosing (Day 1):

    • Prepare a 10 mM stock of 2-(4-Aminomethylphenyl)benzamide in DMSO.

    • Perform a 1:3 serial dilution in culture media to generate a 10-point dose-response curve (ranging from 100 μM down to 5 nM). Ensure final DMSO concentration remains ≤0.1% across all wells to prevent solvent toxicity.

  • Incubation (Days 1-7):

    • Incubate plates at 37°C, 5% CO2 for exactly 6 days. Do not perform media changes, as this can disturb mitotic cells.

  • Viability Readout (Day 7):

    • Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Add a volume of reagent equal to the volume of cell culture medium present in each well.

    • Lyse cells by orbital shaking for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

  • Data Analysis:

    • Normalize data to vehicle-treated controls (100% viability).

    • Fit the dose-response curve using a 4-parameter logistic non-linear regression model to calculate the IC50.

Workflow Seed 1. Seed Cells Isogenic DLD-1 Pair Dose 2. Compound Dosing Serial Dilution Seed->Dose Incubate 3. Incubation 6 Days at 37°C Dose->Incubate Assay 4. Viability Assay CellTiter-Glo (ATP) Incubate->Assay Analyze 5. Data Analysis IC50 & Shift Assay->Analyze

Fig 2: Self-validating experimental workflow for assessing synthetic lethality.

Table 2: Representative Viability Data for 2-(4-Aminomethylphenyl)benzamide

Cell LineBRCA StatusIC50 (μM)Fold Sensitization (WT / Mutant)
DLD-1 WTProficient (HR+)>50-
DLD-1 BRCA2-/-Deficient (HR-)6.2>8x

Interpretation: The >8-fold sensitization shift validates the compound's mechanism of action. The micromolar IC50 in the mutant line confirms its status as a low-trapping catalytic inhibitor, clearly distinguishing its behavior from high-trapping clinical alternatives.

References

  • Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N. J., Johnson, D. A., Richardson, T. B., Santarosa, M., Dillon, K. J., Hickson, I., Knights, C., Martin, N. M. B., Jackson, S. P., Smith, G. C. M., & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.[Link]

  • Murai, J., Huang, S. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.[Link]

Sources

Validation

A Comparative Guide to the Orthogonal Validation of 2-(4-Aminomethylphenyl)benzamide Reference Standards

For Researchers, Scientists, and Drug Development Professionals The precise and accurate qualification of a chemical reference standard is the bedrock of reliable analytical data in pharmaceutical development. For a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate qualification of a chemical reference standard is the bedrock of reliable analytical data in pharmaceutical development. For a compound such as 2-(4-Aminomethylphenyl)benzamide, which may serve as a critical reference for identifying and quantifying impurities in an active pharmaceutical ingredient (API), its own purity is not just a parameter—it is the cornerstone of quality control. A reference standard of questionable purity undermines the validity of every measurement it is used to calibrate.

This guide presents a comprehensive, in-depth comparison of analytical methodologies for validating the purity of 2-(4-Aminomethylphenyl)benzamide reference standards. Moving beyond a single-method approach, we champion an orthogonal validation strategy , which leverages multiple, independent analytical techniques to build a complete and trustworthy purity profile.[1][2] This multi-faceted approach ensures that different classes of impurities—organic, inorganic, residual solvents, and water—are rigorously assessed, leaving no stone unturned.

Here, we dissect and compare the core techniques essential for this process, providing not only the "how" through detailed protocols but, more importantly, the "why" that underpins these experimental choices.

The Orthogonal Imperative in Purity Assessment

Relying solely on a single, high-resolution technique like High-Performance Liquid Chromatography (HPLC) can create analytical blind spots. An impurity might co-elute with the main peak, lack a UV chromophore, or be non-volatile, rendering it invisible to standard HPLC-UV analysis.[3] An orthogonal approach mitigates these risks by employing a suite of techniques with different separation and detection principles.[1][4] The final purity value is then determined using a mass balance approach, where the sum of all detected impurities is subtracted from 100%.[5][6]

The following workflow illustrates the key stages of a robust reference standard validation program.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity Analysis cluster_2 Phase 3: Data Synthesis & Certification A Receipt of Candidate Reference Standard Lot B Structural Confirmation (NMR, MS) A->B Identity Verification C Preliminary Purity Screen (HPLC-UV, LC-MS) B->C Initial Assessment D Organic Impurities (HPLC-UV) C->D Comprehensive Testing E Volatiles/Water (TGA, Karl Fischer) C->E Comprehensive Testing F Absolute Purity (qNMR) C->F Comprehensive Testing G Inorganic Impurities (Residue on Ignition) C->G Comprehensive Testing H Mass Balance Calculation (Purity = 100% - Σ Impurities) D->H Compile Data E->H Compile Data F->H Compile Data G->H Compile Data I Assign Purity Value & Uncertainty H->I J Generate Certificate of Analysis (CoA) I->J

Caption: Orthogonal workflow for reference standard validation.

Core Analytical Techniques: A Head-to-Head Comparison

The selection of analytical techniques must be tailored to the physicochemical properties of 2-(4-Aminomethylphenyl)benzamide and the potential impurities arising from its synthesis.[7] Below is a comparative analysis of essential methods.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC is the workhorse for impurity profiling, separating compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[8][9] A Diode-Array Detector (DAD) or UV detector quantifies compounds that absorb UV light.[10]

  • Why It's Critical: This technique excels at separating and quantifying structurally similar organic impurities that are often by-products of the synthesis process. Its high sensitivity and precision make it indispensable for detecting trace-level impurities.[9]

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the aromatic structure of the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons for better ionization in MS and controls the pH for sharp, symmetrical peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes. Rationale: A gradient elution is necessary to elute both polar and non-polar impurities that may be present.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area should be ≤2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[11][12] After separation, molecules are ionized and their mass-to-charge ratio is measured, providing molecular weight information that is critical for impurity identification.[13][14]

  • Why It's Critical: LC-MS is unparalleled for identifying unknown impurities.[12] It can confirm the identity of expected impurities and provide structural clues for unexpected ones, even those that co-elute with the main peak in a UV chromatogram.[3]

  • Experimental Protocol:

    • LC Conditions: Use the same method as HPLC-UV. Rationale: Using MS-compatible mobile phase modifiers like formic acid allows for seamless method transfer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The amine and amide groups on 2-(4-Aminomethylphenyl)benzamide are readily protonated, making positive mode ESI highly effective.

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Perform full scan for initial detection, followed by tandem MS (MS/MS) on impurity peaks for fragmentation data to aid in structural elucidation.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[15][16] The signal integral is directly proportional to the number of nuclei, making it a powerful quantitative tool without the need for analyte-specific reference standards.[15][17]

  • Why It's Critical: Unlike chromatographic methods that measure purity relative to a response factor, qNMR provides an absolute purity value.[15] It is orthogonal to chromatography and is not affected by an impurity's chromophore, making it an excellent confirmatory technique.

  • Experimental Protocol:

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Internal Standard: Maleic acid (certified reference material). Rationale: Maleic acid is highly pure, stable, non-hygroscopic, and has a simple singlet proton signal in a region that does not overlap with the analyte signals.

    • Sample Preparation: Accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d6.

    • Key NMR Parameters:

      • Pulse Angle: 30-90°.

      • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons being integrated. Rationale: This is CRITICAL to ensure complete relaxation of all protons between scans, which is essential for accurate integration and quantification.

      • Number of Scans: ≥ 16.

    • Calculation: Purity is calculated using the formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard.[16]

Thermal Methods & Water Content
  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to quantify the total volatile content, including water and residual solvents.[20][21]

    • Protocol: Heat the sample from ambient to 300°C at 10°C/min under a nitrogen atmosphere. The percentage mass loss corresponds to the volatile content.[22]

  • Karl Fischer (KF) Titration:

    • Principle: This is the gold standard for determining water content.[23] It is a highly specific titration based on a reaction between iodine and water.[24]

    • Why It's Critical: Water is a common impurity that can affect stability and is often not accurately quantified by other methods. KF is specific to water and is more accurate than "loss on drying" methods which measure all volatiles.[23][25]

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator depending on the expected water content (coulometric for <1% water).[23][24]

Data Synthesis and Comparison

The strength of the orthogonal approach lies in synthesizing data from all techniques to assign a final, defensible purity value.

Table 1: Comparative Performance of Purity Validation Techniques

Technique Primary Target Impurities Strengths Limitations
HPLC-UV Organic, non-volatile, UV-activeHigh precision & sensitivity, robust for quantification.[9]May miss co-eluting peaks or non-UV active impurities.[3]
LC-MS Organic (knowns & unknowns)High specificity for identification, excellent for structural elucidation.[11][13]Less quantitative than UV without specific standards; matrix effects.
qNMR Absolute purity of the main componentPrimary ratio method, no response factor needed, universal detection.[15][16]Lower sensitivity for trace impurities compared to HPLC.
TGA Residual solvents, waterQuantifies total volatile content.[18][20]Not specific; does not differentiate between water and solvents.
Karl Fischer WaterGold standard for water content, highly specific and accurate.[23]Only measures water content.

Table 2: Example Purity Calculation via Mass Balance

Parameter Method Result
Chromatographic PurityHPLC-UV (Area % Normalization)99.75%
Water ContentKarl Fischer Titration0.15%
Residual SolventsTGA0.05%
Non-Volatile InorganicsResidue on Ignition<0.01%
Assigned Purity (Mass Balance) Calculation: 100% - (0.15% + 0.05%) 99.80%
Confirmatory Purity qNMR 99.7%

Note: The final assigned purity is often derived from the mass balance calculation, with the qNMR result serving as a powerful, independent confirmation.

Decision-Making in Method Selection

Choosing the right analytical mix depends on the specific context of the reference standard, including its synthetic route and intended use.

G start Assess Purity of 2-(4-Aminomethylphenyl)benzamide Reference Standard q1 Is this a new, uncharacterized batch? start->q1 q2 Are process-related impurities (starting materials, by-products) a primary concern? q1->q2 No res1 Perform full suite: • Structural ID (NMR, MS) • HPLC-UV & LC-MS • TGA & Karl Fischer • qNMR q1->res1 Yes q3 Is hygroscopicity or solvent inclusion suspected? q2->q3 No res2 Prioritize: • HPLC-UV for quantification • LC-MS for identification q2->res2 Yes q4 Is an independent, primary quantification method required for certification? q3->q4 No res3 Prioritize: • Karl Fischer for water • TGA for total volatiles q3->res3 Yes res4 Mandatory: • qNMR analysis q4->res4 Yes end_node Synthesize Data via Mass Balance q4->end_node No res1->end_node res2->q3 res3->q4 res4->end_node

Caption: Decision tree for selecting analytical methods.

Conclusion

Validating the purity of a 2-(4-Aminomethylphenyl)benzamide reference standard is a rigorous, multi-step process that demands more than a single analytical measurement. By adopting an orthogonal validation strategy that combines the strengths of chromatography (HPLC-UV, LC-MS), absolute quantification (qNMR), and specific content analysis (TGA, Karl Fischer), researchers can establish a scientifically sound and defensible purity value. This comprehensive approach, grounded in international guidelines such as those from the ICH[7][26][27][28] and pharmacopeias like the USP[29][30][31], ensures that the reference standard is fit for its purpose, thereby safeguarding the integrity of all subsequent analytical work in the drug development pipeline.

References

  • FAQ | PMRJ-Pharmaecutical and Medical Device Regulatory Science Society of Japan . PMRJ. Available at: [Link]

  • The role of HPLC/diode-array UV spectroscopy in the identification of minor components (impurities, degradation products, metabolites) in various matrices . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) . J-Stage. Available at: [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals . Eurofins. Available at: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective . Association for Accessible Medicines. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

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  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . United States Pharmacopeia. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent Technologies. Available at: [Link]

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  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines . Mettler Toledo. Available at: [Link]

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  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

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  • TGA Analysis . Impact Analytical. Available at: [Link]

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  • Quality Guidelines . International Council for Harmonisation. Available at: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals . Separation Science. Available at: [Link]

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  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS . Mettler Toledo. Available at: [Link]

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  • HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection . Taylor & Francis Online. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity . MDPI. Available at: [Link]

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  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . PMC. Available at: [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors . PubMed. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES . RASĀYAN Journal of Chemistry. Available at: [Link]

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Comparative

Evaluating the Target Specificity of 2-(4-Aminomethylphenyl)benzamide and Its Analogs: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target is paramount. This guide provides a comprehensive framework for evaluating the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target is paramount. This guide provides a comprehensive framework for evaluating the target specificity of 2-(4-Aminomethylphenyl)benzamide, a scaffold of significant interest due to the presence of the 2-aminobenzamide moiety in various enzyme inhibitors.[1] While specific experimental data on 2-(4-Aminomethylphenyl)benzamide is not extensively available in the public domain, this guide will leverage data from structurally related compounds, particularly PARP inhibitors, to illustrate the principles and methodologies crucial for a thorough specificity assessment.[1]

The journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A key milestone in this process is the confirmation that the molecule's therapeutic effects stem from its interaction with the desired target, and not from unforeseen off-target activities that could lead to toxicity or diminished efficacy.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols to navigate the complexities of target specificity evaluation.

The 2-Aminobenzamide Scaffold: A Privileged Structure in Enzyme Inhibition

The 2-aminobenzamide core is a well-recognized pharmacophore found in a variety of enzyme inhibitors, targeting enzyme families such as poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and protein kinases.[1][4] Its ability to form critical interactions within enzyme active sites makes it a versatile starting point for inhibitor design.[1] However, this versatility also underscores the potential for cross-reactivity with other enzymes, making a comprehensive selectivity profile an indispensable component of the drug development process.[2][3]

For instance, PARP inhibitors, many of which are designed to compete with NAD+ at the enzyme's active site, have the potential to interact with other NAD+-utilizing enzymes.[2][3] The high structural homology among the catalytic domains of different PARP family members, such as PARP-1 and PARP-2, further complicates the achievement of inhibitor specificity.[2]

Comparative Landscape: Learning from PARP Inhibitors

To understand the potential binding profile of 2-(4-Aminomethylphenyl)benzamide, we can draw parallels with established PARP inhibitors. While all approved PARP inhibitors target the PARP-1 and PARP-2 enzymes, their off-target profiles can vary significantly.[5] This variation in polypharmacology can have clinical implications, influencing both therapeutic efficacy and side-effect profiles.[6]

For example, a study profiling the off-target kinase landscape of four FDA-approved PARP inhibitors revealed that rucaparib and niraparib bind to a considerable number of protein kinases (37 and 23, respectively), while olaparib and talazoparib show minimal to no significant kinase binding.[5][6] This highlights that even with a shared primary target, subtle structural differences can lead to distinct off-target interaction patterns.

Compound Primary Targets Known Off-Targets (Kinases) Reference
Olaparib PARP-1, PARP-2None significant in a panel of 392 kinases[5]
Rucaparib PARP-1, PARP-237 kinases[5][6]
Niraparib PARP-1, PARP-223 kinases[5][6][7][8][9]
Talazoparib PARP-1, PARP-2Weak binding to 2 kinases[5]
2-(4-Aminomethylphenyl)benzamide To be determinedTo be determined

This table illustrates the known primary and off-target kinase profiles of several approved PARP inhibitors, providing a comparative context for evaluating novel compounds like 2-(4-Aminomethylphenyl)benzamide.

A Multi-pronged Approach to Evaluating Target Specificity

A robust assessment of target specificity requires a combination of in vitro and in-cell methodologies. No single technique is sufficient; instead, a consensus from multiple orthogonal assays provides the most reliable picture of a compound's binding profile.

Figure 1: A comprehensive workflow for evaluating target specificity.

Biochemical Assays: The First Line of Inquiry

Broad-panel biochemical screens are an essential first step to identify potential on- and off-targets.

Kinome Profiling: Given that many small molecules exhibit off-target effects on kinases, screening against a large panel of kinases is a prudent starting point.[10][11][12][13] These assays typically measure the ability of the test compound to inhibit the activity of a purified kinase.

Experimental Protocol: Kinase Profiling Assay

  • Compound Preparation: Prepare a dilution series of 2-(4-Aminomethylphenyl)benzamide in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the kinase, a specific peptide substrate, and ATP into the wells of a microtiter plate.

  • Compound Addition: Add the diluted compound to the assay wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays or fluorescence-based technologies like HTRF.[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Affinity Chromatography: Fishing for Binding Partners

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[15][16][17][18]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Covalently immobilize 2-(4-Aminomethylphenyl)benzamide onto a solid support (e.g., agarose beads) to create an "affinity matrix."[15][19] A linker may be necessary to ensure the binding site of the molecule remains accessible.

  • Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Incubation: Incubate the cell lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound.[19]

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry.

Figure 2: A simplified workflow for affinity chromatography.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a biophysical method that allows for the direct assessment of a compound's binding to its target within intact cells.[19][20][21][22][23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-(4-Aminomethylphenyl)benzamide or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody and a detection method like Western blotting or an ELISA-based format.[20]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[23]

Figure 3: The principle of ligand-induced thermal stabilization in CETSA.

Interpreting the Data and Building a Coherent Narrative

The data generated from these assays should be integrated to build a comprehensive picture of the target specificity of 2-(4-Aminomethylphenyl)benzamide.

  • Concordance between assays: Do the hits from the biochemical screen bind to the compound in the affinity chromatography experiment? Does the compound stabilize these proteins in the CETSA?

  • Potency and Selectivity: What is the potency (e.g., IC50 or Kd) of the compound for its primary target(s)? How does this compare to its potency for off-targets? A desirable compound will have a significant selectivity window.

  • Structure-Activity Relationship (SAR): How do small chemical modifications to the 2-(4-Aminomethylphenyl)benzamide scaffold affect its potency and selectivity? This information is crucial for optimizing the lead compound.[25]

Conclusion: A Commitment to Rigorous Science

The evaluation of target specificity is a critical and iterative process in drug discovery. By employing a multi-faceted approach that combines biochemical, proteomic, and cellular methods, researchers can gain a high-resolution understanding of a compound's mechanism of action. This rigorous approach not only de-risks the progression of a compound into later stages of development but also lays the foundation for designing safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for the thorough characterization of 2-(4-Aminomethylphenyl)benzamide and other novel chemical entities.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Affinity Chromatography - Creative Biolabs. (n.d.).
  • From Polypharmacology to Target Specificity: The Case of PARP Inhibitors - ResearchGate. (n.d.).
  • Recent advances in methods to assess the activity of the kinome - PMC. (2017, June 26).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • From polypharmacology to target specificity: the case of PARP inhibitors - PubMed. (n.d.).
  • Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.).
  • Affinity-based target identification for bioactive small molecules - RSC Publishing. (n.d.).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
  • Mapping the Protein Kinome: Current Strategy and Future Direction - MDPI. (2023, March 17).
  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, March 13).
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023, September 6).
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (2013, April 15).
  • Kinome Profiling - PMC. (n.d.).
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific. (2014, June 4).
  • Affinity purification in target identification: the specificity challenge - PubMed. (2015, September 15).
  • Unlocking Niraparib: A Comprehensive Guide For Pharma Professionals & API Importers | OCTAGONCHEM. (2025, September 4).
  • Assessing the Enzymatic Selectivity of 2-Amino-N-(4-methylphenyl)benzamide and Related Scaffolds: A Comparative Guide - Benchchem. (n.d.).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.).
  • Therapies Niraparib Summary - CIViC - Clinical Interpretation of Variants in Cancer. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • The off-target kinase landscape of clinical PARP inhibitors - bioRxiv. (2019, January 14).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. (2023, October 26).

Sources

Validation

A Comparative Guide to PARP-1 Inhibition: Benchmarking Novel Benzamide Derivatives Against Olaparib and Talazoparib

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination repair (HRR) pathway, m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. This guide provides a comprehensive comparison of a promising novel benzamide-based PARP-1 inhibitor, herein referred to as Compound 13f, against the FDA-approved drugs Olaparib and Talazoparib. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required for a robust in-house evaluation.

The Central Role of PARP-1 in DNA Repair and Cancer

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1]

In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand breaks (DSBs) is inefficient. These cells become heavily reliant on PARP-1-mediated SSB repair for survival. Inhibition of PARP-1 in such cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse replication forks and generate DSBs. The inability to repair these DSBs via the faulty HRR pathway results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2]

All clinical PARP inhibitors share a common benzamide pharmacophore that is crucial for binding to the nicotinamide pocket of PARP enzymes.[3] However, variations in their chemical structures lead to differences in their potency and their ability to "trap" the PARP enzyme on DNA, which is a key mechanism of cytotoxicity.[4][5]

cluster_parpi Effect of PARP Inhibitor cluster_brca_mut In BRCA-mutated cells ssb Single-Strand Break (SSB) parp PARP-1 ssb->parp recruits replication DNA Replication ssb->replication par PAR Synthesis parp->par synthesizes ber Base Excision Repair (BER) par->ber recruits machinery cell_survival Cell Survival ber->cell_survival leads to dsb Double-Strand Break (DSB) replication->dsb SSB leads to DSB during replication hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by apoptosis Apoptosis dsb->apoptosis unrepaired DSBs lead to hrr->cell_survival leads to parp_inhibitor PARP Inhibitor parp_inhibitor->parp inhibits & traps brca_mut BRCA1/2 Mutation brca_mut->hrr impairs start Start: Compound Selection enzymatic In Vitro Enzymatic Assay (IC50 Determination) start->enzymatic cell_based Cell-Based PARP Activity Assay enzymatic->cell_based cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) cell_based->cytotoxicity trapping PARP Trapping Assay cytotoxicity->trapping in_vivo In Vivo Xenograft Studies trapping->in_vivo

Caption: Experimental workflow for benchmarking PARP inhibitor efficacy.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1, providing a quantitative measure of its potency (IC50).

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate coated with histones, which act as the substrate for PARP-1.

  • Reagent Preparation:

    • Prepare serial dilutions of Compound 13f, Olaparib, and Talazoparib in the assay buffer. Include a vehicle control (e.g., DMSO).

    • Prepare a solution of recombinant human PARP-1 enzyme.

    • Prepare a "PARP Cocktail" containing biotinylated NAD+ and activated DNA.

  • Assay Procedure:

    • Add the diluted compounds to the histone-coated wells.

    • Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the PARP Cocktail to all wells. Incubate for 60 minutes at room temperature.

    • Wash the wells to remove unincorporated biotinylated NAD+.

    • Add streptavidin-horseradish peroxidase (Strep-HRP) conjugate to each well and incubate for 60 minutes. This will bind to the biotinylated PAR chains.

    • Wash the wells again to remove unbound Strep-HRP.

    • Add a chemiluminescent or colorimetric HRP substrate (e.g., TACS-Sapphire) and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Rationale: This assay measures the inhibition of PARP activity within intact cells, providing insight into the compound's cell permeability and engagement with the target in a more physiological context.

Step-by-Step Protocol:

  • Cell Culture: Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitors for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide or temozolomide for a short period.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • PARP Activity Measurement: Measure the PAR levels in the cell lysates using an ELISA-based assay similar to the in vitro assay described above, where the cell lysate is added to histone-coated plates.

  • Data Analysis: Normalize the PARP activity to the total protein concentration in each lysate. Calculate the percentage of inhibition relative to the damaged but untreated control and determine the IC50 in the cellular context.

Rationale: Evaluating the anti-tumor efficacy of the inhibitors in a living organism is the ultimate preclinical test of their potential therapeutic value.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and establish tumors by subcutaneously injecting a BRCA-mutant human cancer cell line (e.g., MDA-MB-436).

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:

    • Vehicle control (oral gavage or intraperitoneal injection)

    • Compound 13f (at various doses)

    • Olaparib (as a positive control)

    • Talazoparib (as another positive control)

  • Dosing and Monitoring: Administer the compounds daily for a specified period (e.g., 21 days). Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor growth inhibition (TGI) can be calculated. Further analysis can include immunohistochemistry on tumor sections to assess biomarkers of PARP inhibition and apoptosis.

Conclusion

The development of novel benzamide-based PARP inhibitors like Compound 13f holds the promise of enhanced potency and potentially improved therapeutic windows. [4][6]A rigorous head-to-head comparison with established drugs such as Olaparib and Talazoparib is essential to validate these new chemical entities. The experimental framework provided in this guide offers a robust methodology for such a comparative analysis, from initial enzymatic inhibition to in vivo anti-tumor efficacy. The data generated from these studies will be crucial for the further clinical development of the next generation of PARP inhibitors.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Pfizer. [Link]

  • Olaparib. Wikipedia. [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (2026). touchONCOLOGY. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]

  • Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. (1996). PubMed. [Link]

  • Olaparib. PMC. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC. [Link]

  • New PARP Inhibitor Approved for Breast Cancer. The AACR. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Springer. [Link]

  • Olaparib. Massive Bio. [Link]

  • Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. FORCE. [Link]

  • PARP Inhibitors. Susan G. Komen®. [Link]

  • Update on PARP inhibitors for the treatment of ovarian cancer. PubMed. [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC. [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. AACR Journals. [Link]

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. PMC. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. PMC. [Link]

  • In vitro PARP activity Inhibition. Bio-protocol. [Link]

  • PARP - Assay-Protocol. Assay-Protocol.com. [Link]

  • Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor. AACR Journals. [Link]

  • HT Colorimetric PARP/Apoptosis Assay 96 Tests. Trevigen. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. ASCO Publications. [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of 2-(4-Aminomethylphenyl)benzamide Assay Results

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison (ILC) for the quantitative assay of 2-(4-Aminomethylphenyl)benzamide. In pharmaceutical development and manufact...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison (ILC) for the quantitative assay of 2-(4-Aminomethylphenyl)benzamide. In pharmaceutical development and manufacturing, ensuring that different laboratories can produce consistent, reliable, and accurate results for the same material is paramount. This process, often called proficiency testing, is a cornerstone of a robust quality system and is essential for method validation, laboratory certification, and ensuring product quality across different sites.[1][2]

This document is structured to provide both the strategic "why" and the practical "how" for researchers, scientists, and drug development professionals. We will delve into a recommended analytical method, the principles of designing a rigorous ILC study, and the statistical analysis required to interpret the results meaningfully.

The Imperative for Inter-Laboratory Comparison

The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(4-Aminomethylphenyl)benzamide, demands high precision and accuracy. An ILC serves several critical functions:

  • Method Reproducibility Assessment: It provides the ultimate test of an analytical method's robustness by evaluating its performance across different environments, personnel, and equipment.

  • Laboratory Performance Evaluation: It allows individual laboratories to assess their competency against a peer group and a reference value.[1]

  • Bias Identification: Systematic errors or biases in a laboratory's procedures can be identified and rectified.

  • Building Confidence: Successful participation in an ILC provides confidence to both internal stakeholders and regulatory bodies in the quality of a laboratory's data.[3]

The principles for conducting such comparisons are well-established in international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing.[1][4]

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of 2-(4-Aminomethylphenyl)benzamide, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended due to its specificity, sensitivity, and widespread availability in analytical laboratories.[5]

  • Reversed-Phase C18 Column: Benzamide derivatives are moderately polar aromatic compounds, making a C18 column an ideal choice for achieving good retention and separation from potential impurities.[5][6]

  • Mobile Phase (Acetonitrile/Water): A simple isocratic mobile phase of acetonitrile and water provides a balance of elution strength and compatibility with UV detection.[5] This avoids the complexities of gradient elution, which can sometimes be a source of inter-laboratory variability.

  • UV Detection at 254 nm: The benzamide structure contains a chromophore that absorbs strongly in the UV region. 254 nm is a common wavelength that provides good sensitivity for this class of compounds.[7]

  • Isocratic Elution: An isocratic system (constant mobile phase composition) is inherently simpler and more robust than a gradient system, reducing potential variability between different HPLC systems.[7]

This protocol is designed as a self-validating system. The inclusion of a system suitability test ensures that the chromatographic system is performing adequately before any samples are analyzed.

Instrumentation and Conditions:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Solution Preparation:

  • Mobile Phase: Prepare 1 L of the mobile phase by mixing 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas the solution for at least 15 minutes.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Aminomethylphenyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the test sample (e.g., 10, 25, 50, 75, 100 µg/mL).

System Suitability Test (SST):

  • Inject the 50 µg/mL working standard solution six times.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These criteria are based on general expectations outlined in guidelines like ICH Q2(R1).[8]

Sample Analysis:

  • Accurately weigh a sample containing approximately 100 mg of 2-(4-Aminomethylphenyl)benzamide and prepare a 1000 µg/mL stock solution as described for the standard.

  • Dilute this stock solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution in duplicate.

Calculation:

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the sample using the linear regression equation derived from the calibration curve.

Designing the Inter-Laboratory Comparison Study

A well-designed ILC is crucial for generating meaningful data. The study should be planned and executed by a coordinating body.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Select Coordinator & Participants B Prepare Homogeneous & Stable Test Material A->B C Establish Reference Value (if possible) B->C D Develop Detailed Protocol & Reporting Forms C->D E Distribute Test Material & Protocol to Labs D->E F Participating Labs Perform Assay E->F G Labs Submit Results & Raw Data to Coordinator F->G H Coordinator Performs Statistical Analysis G->H I Calculate Repeatability & Reproducibility H->I J Assess Laboratory Performance (Z-scores) I->J K Issue Final Report J->K

Caption: Workflow for designing and executing an inter-laboratory comparison study.

  • Test Material: A single, large batch of 2-(4-Aminomethylphenyl)benzamide should be prepared and proven to be homogeneous and stable over the course of the study. This is the most critical variable to control.

  • Number of Laboratories: A sufficient number of laboratories (typically 8-15) should be included to provide a reasonable statistical cross-section.[9]

  • Number of Replicates: Each laboratory should be instructed to perform a specified number of independent replicate analyses (e.g., n=3) to allow for the assessment of intra-laboratory precision (repeatability).

  • Blinding: While not always necessary, providing samples with blind labels can help prevent any potential conscious or unconscious bias.

  • Reporting: A standardized reporting form must be provided to ensure all laboratories submit their data in the same format, including raw peak areas, calculated concentrations, and any deviations from the protocol.

Statistical Analysis and Interpretation of Results

The statistical analysis of ILC data is intended to evaluate the performance of the method and the participating laboratories.[10] Key metrics are derived according to standards such as ISO 5725.

Let's assume a study was conducted with 8 laboratories, each performing 3 replicate measurements on a test sample with a target concentration of 100.0 mg/g.

LaboratoryReplicate 1 (mg/g)Replicate 2 (mg/g)Replicate 3 (mg/g)Mean (x̄)Std. Dev. (s)
Lab 1 99.8100.199.9100.00.17
Lab 2 101.5101.2101.6101.40.21
Lab 3 98.598.998.798.70.20
Lab 4 100.5100.2100.8100.50.30
Lab 5 99.299.599.199.30.21
Lab 6 102.5100.5101.5101.51.00
Lab 7 99.699.899.799.70.10
Lab 8 100.8101.1100.9100.90.15
  • Assigned Value (Consensus Mean): The robust mean of all reported results is often used as the assigned value for comparison.[11] For this dataset, the overall mean is 100.25 mg/g .

  • Repeatability Standard Deviation (sᵣ): This measures the variability within a single laboratory under the same operating conditions. It is calculated from the pooled standard deviations of all laboratories.

  • Reproducibility Standard Deviation (sR): This measures the variability between different laboratories and thus represents the overall robustness of the method. It includes both within-lab and between-lab variability.[9]

  • Z-scores: This is a performance score that indicates how far a laboratory's result is from the consensus mean.[11][12] It is calculated as: Z = (x - X) / σ Where:

    • x is the laboratory's mean result

    • X is the assigned value (consensus mean)

    • σ is the target standard deviation for proficiency assessment (often derived from the reproducibility standard deviation or a pre-defined requirement).

    A common interpretation of Z-scores is:

    • |Z| ≤ 2.0: Satisfactory performance

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal)

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal)

Caption: Z-score plot visualizing each laboratory's performance relative to the mean.

Conclusion and Continuous Improvement

An inter-laboratory comparison is not merely a test but a vital part of a continuous improvement cycle. The results should be used constructively. Laboratories with satisfactory results gain confidence in their methods, while those with questionable or unsatisfactory results are provided with a clear, objective impetus to investigate and improve their processes. This could involve retraining analysts, recalibrating instruments, or re-evaluating their interpretation of the analytical procedure. By embracing this process, organizations can ensure the long-term reliability and accuracy of their analytical data, which is fundamental to developing safe and effective medicines.

References

  • ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Perry Johnson Laboratory Accreditation, Inc. (PJLA). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (URL: [Link])

  • Scorsone, E., et al. (2007). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. (URL: [Link])

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • ANAB. ISO/IEC 17043 Proficiency Test Provider (PTP) Accreditation. (URL: [Link])

  • VAMAS. (2009). VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (URL: [Link])

  • NATA. ISO/IEC 17043 Proficiency Testing Providers (PTP) Accreditation. (URL: [Link])

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • Wang, P., & Li, F. (2014). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis. (URL: [Link])

  • Slideshare. (2017). ICH Q2 Analytical Method Validation. (URL: [Link])

  • Accredited Laboratory. (2025). Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply. YouTube. (URL: [Link])

  • International Council for Harmonisation. Quality Guidelines. (URL: [Link])

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2001). Diva-portal.org. (URL: [Link])

  • Becerril, J. C., et al. (2001). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. (URL: [Link])

  • Allard, A., & Amarouche, S. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. (URL: [Link])

  • Amrita Vishwa Vidyapeetham. (2012). Synthesis and analysis of amides. (URL: [Link])

  • Popescu, I., & Vasile, A. (2011). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. INIS-IAEA. (URL: [Link])

  • Euphresco. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. NCBI. (URL: [Link])

  • Liu, X. F., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. (URL: [Link])

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (URL: [Link])

  • Wang, S., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. (URL: [Link])

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. (URL: [Link])

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. (URL: [Link])

  • Słabik, J., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Vanderbilt University. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. (URL: [Link])

  • Islam, T., et al. (2019). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Aminomethylphenyl)benzamide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-(4-Aminomethylphenyl)benzamide, is a critical component of our professional practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

I. Hazard Assessment and Initial Precautions

Understanding the potential hazards of a compound is the first step in its safe management. While specific toxicological data for 2-(4-Aminomethylphenyl)benzamide is limited, analogous compounds suggest that it should be handled with care. Benzamide derivatives can be harmful if swallowed, cause skin and eye irritation, and some are suspected of causing genetic defects.[3][4][5] Therefore, it is prudent to treat this compound as hazardous.

Personal Protective Equipment (PPE): Before handling 2-(4-Aminomethylphenyl)benzamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[1][6]

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.[1]

  • Respiratory Protection: If handling the solid compound outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[1]

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(4-Aminomethylphenyl)benzamide must follow a structured and compliant workflow, from the point of generation to its final removal by a licensed waste contractor. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management.[7]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure 2-(4-Aminomethylphenyl)benzamide and any materials grossly contaminated with it (e.g., weighing papers, spatulas) in a dedicated, robust container with a secure lid.

  • Liquid Waste: If the compound is in solution, collect it in a leak-proof container, compatible with the solvent used, and equipped with a screw-top cap.

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[8] Incompatible wastes can lead to dangerous reactions. For instance, acids should be kept separate from bases, and oxidizing agents from flammable liquids.[8][9]

Step 2: Container Labeling

Proper labeling is a critical component of safe waste management and is mandated by OSHA's Hazard Communication Standard.[10] The waste container must be clearly labeled with the following information:[7]

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 2-(4-Aminomethylphenyl)benzamide." Avoid using abbreviations or chemical formulas.[7]

  • The approximate quantity or concentration of the waste.

  • The date of waste generation.

  • The name of the principal investigator and the laboratory location (building and room number).

  • Appropriate hazard pictograms (e.g., health hazard, exclamation mark for irritant).

Step 3: Secure Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[11]

  • The SAA should be in a cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible materials.[2]

  • Ensure the container remains closed at all times, except when adding waste.[11]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if the project is completed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Never dispose of 2-(4-Aminomethylphenyl)benzamide down the drain or in the regular trash.[1][7] This is illegal and poses a significant risk to the environment and public health.

The following diagram illustrates the decision-making process for the disposal of 2-(4-Aminomethylphenyl)benzamide:

Disposal_Workflow cluster_generation Waste Generation Point cluster_procedure Disposal Protocol start Is 2-(4-Aminomethylphenyl)benzamide designated as waste? spill Is there a spill? start->spill No segregate Segregate from other waste streams. start->segregate Yes contain Contain and clean up spill following safety protocols. spill->contain Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. spill->contact_ehs No, but ready for disposal contain->segregate label_container Ensure it is in a suitable and properly labeled container. segregate->label_container store Store in a designated, cool, dry, and well-ventilated area. label_container->store store->contact_ehs

Caption: Disposal workflow for 2-(4-Aminomethylphenyl)benzamide.

III. Management of Empty Containers and Spills

Empty Containers: Even "empty" containers can retain chemical residues. To dispose of them properly:

  • Triple rinse the container with a suitable solvent that can dissolve 2-(4-Aminomethylphenyl)benzamide.[8][12]

  • Collect the rinsate as hazardous waste.[12]

  • After triple rinsing, deface or remove the original label.[9][13]

  • The clean, de-labeled container can then typically be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[9][13]

Spill Management: In the event of a spill:

  • Alert personnel in the immediate area and, if necessary, evacuate.

  • Wearing appropriate PPE, contain the spill.

  • For a solid spill, carefully sweep or scoop the material into a designated waste container.[6][14] Avoid creating dust.

  • For a liquid spill, use an absorbent material to soak up the solution.

  • Clean the spill area thoroughly.

  • All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

IV. The Regulatory Framework: OSHA and EPA

Compliance with federal regulations is non-negotiable. Two key federal standards govern the handling and disposal of laboratory chemicals in the United States:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard, often called the "Laboratory Standard," mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[15][16][17] The CHP outlines policies, procedures, and responsibilities to protect laboratory workers from chemical hazards, including protocols for waste disposal.[10]

  • EPA's Resource Conservation and Recovery Act (RCRA): As previously mentioned, RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal. This includes regulations on waste identification, generator status, and transportation.

The following table summarizes the key disposal considerations for 2-(4-Aminomethylphenyl)benzamide:

Consideration Guideline Regulatory Basis
Waste Classification Treat as hazardous waste due to potential toxicity and lack of specific data.RCRA (40 CFR Part 261)
Personal Protective Equipment Safety goggles, nitrile gloves, lab coat. Respirator if dust is present.OSHA Laboratory Standard (29 CFR 1910.1450)
Segregation Store separately from incompatible materials.General Laboratory Safety Guidelines
Container Labeling "Hazardous Waste," full chemical name, date, PI name, location.OSHA Hazard Communication (29 CFR 1910.1200)
Storage In a designated Satellite Accumulation Area.RCRA (40 CFR § 262.15)
Final Disposal Through a licensed hazardous waste disposal facility.RCRA
Empty Containers Triple rinse, collect rinsate as hazardous waste, deface label.RCRA (40 CFR § 261.7)

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(4-Aminomethylphenyl)benzamide, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Safety Guidance.
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  • 29 CFR 1910.
  • OSHA Standards for Biological Laboratories.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University.
  • Laboratory Waste Disposal Handbook. (2022). University of Essex.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Understanding EPA Waste Rules: What You Need to Know. (2026). Maine Labpack.
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  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • p-amino benzamide - msds cas. Oxford Lab Fine Chem.
  • SAFETY DATA SHEET - Benzamide. (2025). Sigma-Aldrich.
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  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • SAFETY DATA SHEET - 5-Amino-2-(4-aminophenyl)benzimidazole. (2024). TCI Chemicals.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. (2025). Benchchem.
  • Safety Data Sheet - 3-amino Benzamide. (2025). Cayman Chemical.

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Handling

Personal protective equipment for handling 2-(4-Aminomethylphenyl)benzamide

An authoritative, procedural guide for the safe handling, operational integration, and disposal of 2-(4-Aminomethylphenyl)benzamide (CAS: 866946-42-1). This compound, also known as 4'-(Aminomethyl)-biphenyl-2-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, operational integration, and disposal of 2-(4-Aminomethylphenyl)benzamide (CAS: 866946-42-1).

This compound, also known as 4'-(Aminomethyl)-biphenyl-2-carboxamide, is a critical active pharmaceutical ingredient (API) intermediate used extensively in the synthesis of biphenyl tetrazole-based Angiotensin II Receptor Blockers (ARBs) such as Losartan[1]. Because it is a pharmacologically relevant precursor, handling it requires stringent defense-in-depth safety protocols to prevent systemic exposure and cross-contamination.

Part 1: Chemical Profile & Hazard Mechanistics

Before establishing a Personal Protective Equipment (PPE) matrix, it is essential to understand the physicochemical behavior and inherent risks of the target molecule. As a benzamide derivative, this compound shares structural alerts for acute oral toxicity, mucosal irritation, and potential mutagenicity[2][3].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / Mechanistic Rationale
Chemical Identity 2-(4-Aminomethylphenyl)benzamide (Often handled as a Hydrochloride salt)[1]
CAS Number 866946-42-1[4]
Physical State Off-white to pale yellow crystalline powder.
Primary Hazards Harmful if swallowed (H302); Suspected of causing genetic defects (H341)[3].
Exposure Routes Inhalation of airborne dust during weighing; dermal absorption via solvent-carrier effect.
Solvent Reactivity Soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CH2Cl2)[1].

Part 2: Defense-in-Depth PPE Matrix

Safety in API synthesis is not achieved by simply wearing gear; it is achieved by matching the barrier material to the specific chemical and procedural risks. The following PPE matrix is mandatory for handling 2-(4-Aminomethylphenyl)benzamide.

  • Respiratory Protection:

    • Requirement: NIOSH-approved N100 or European Standard P3 particulate respirator[2][3].

    • Causality: The compound is a fine powder. Static charge during transfer operations (e.g., spatula to weigh boat) can aerosolize the API. A P3 filter ensures 99.9% filtration of these micro-particulates, preventing inhalation and subsequent systemic absorption across the alveolar membrane.

  • Hand Protection (Double-Gloving Strategy):

    • Requirement: Inner layer: Standard Nitrile (4 mil). Outer layer: Heavy-duty Nitrile or Butyl Rubber (8+ mil)[5][6].

    • Causality: The downstream conversion of this intermediate frequently utilizes dichloromethane (CH2Cl2) and dimethylformamide (DMF)[1]. CH2Cl2 permeates standard latex and thin nitrile rapidly. Double-gloving provides a fail-safe; if the outer glove is compromised by solvent, the inner glove protects the skin while the operator immediately swaps the outer pair.

  • Eye and Face Protection:

    • Requirement: Tightly fitting chemical splash goggles (conforming to EN 166 or ANSI Z87.1) combined with a full-face shield[5].

    • Causality: Benzamide derivatives can cause severe ocular irritation[2]. A face shield prevents accidental splashes during the biphasic neutralization and extraction steps.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat or disposable Tyvek® suit with elastic cuffs[3][5].

PPE_Logic cluster_engineering Primary: Engineering Controls cluster_ppe Secondary: PPE Matrix Source 2-(4-Aminomethylphenyl)benzamide (Airborne Dust / Splash Risk) FumeHood Chemical Fume Hood (Face Velocity >100 fpm) Source->FumeHood Mitigated by Gloves Nitrile Double Gloves (Solvent/API Barrier) Source->Gloves Dermal/Solvent Risk Goggles Splash Goggles + Shield (Mucous Membrane Protection) Source->Goggles Splash Risk Respirator N100 / P3 Respirator (Particulate Filtration) FumeHood->Respirator Residual Dust

Caption: Logical relationship between engineering controls and the defense-in-depth PPE matrix.

Part 3: Operational Workflow & Experimental Protocol

The most common application of 2-(4-Aminomethylphenyl)benzamide is its conversion into a tetrazole derivative using sodium azide (NaN3)[1]. This process introduces severe secondary hazards that must be managed procedurally.

Validated Protocol: Tetrazole Conversion

Note: All steps must be performed inside a certified chemical fume hood.

  • Neutralization & Phase Separation:

    • Suspend 2-(4-Aminomethylphenyl)benzamide hydrochloride in a biphasic mixture of CH2Cl2 and H2O[1].

    • Slowly add NaOH to the mixture while maintaining the temperature strictly between 15–20 °C[1].

    • Mechanistic Insight: Temperature control is critical here. Exceeding 20 °C increases the vapor pressure of CH2Cl2 (boiling point 39.6 °C), risking inhalation exposure and loss of solvent, which can precipitate the intermediate prematurely.

  • Extraction:

    • Separate the organic (CH2Cl2) layer, wash with deionized H2O, and concentrate under reduced pressure[1].

  • Tetrazole Formation (High-Risk Step):

    • Dissolve the concentrated free-base intermediate in tert-butanol (t-BuOH) or DMF[1].

    • Add freshly prepared KOH powder, Tributyltin chloride (Bu3SnCl), and Sodium Azide (NaN3)[1].

    • Safety Validation:Never use metal spatulas when handling NaN3. Sodium azide reacts with heavy metals to form highly shock-sensitive, explosive metal azides. Furthermore, ensure the reaction mixture remains strictly basic; acidic conditions will generate volatile, highly toxic, and explosive hydrazoic acid (HN3).

  • Reflux & Isolation:

    • Heat the mixture to 65 °C for 7 hours, cool to room temperature, and dilute with CH2Cl2 and H2O for final extraction[1].

Synth_Workflow Start 2-(4-Aminomethylphenyl)benzamide HCl Weighing (Fume Hood) Neut Neutralization (15-20 °C) (NaOH in CH2Cl2 / H2O) Start->Neut Extract Organic Phase Extraction (Wash & Concentrate) Neut->Extract React Tetrazole Conversion (NaN3, Bu3SnCl in t-BuOH) Extract->React Quench Reaction Quenching (Strictly Basic to avoid HN3) React->Quench Isolate Product Isolation (Crystallization) Quench->Isolate

Caption: Step-by-step experimental workflow for the tetrazole conversion of the API intermediate.

Part 4: Spill Response and Disposal Plans

A robust operational plan must account for accidental releases and compliant waste management[7].

Immediate Spill Response:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Remove all sources of ignition[5].

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust[7].

  • Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., a small amount of methanol or DMF), followed by a thorough wash with soap and water[3].

Waste Disposal Plan:

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent materials must be placed in double-lined, sealed polyethylene bags and deposited in a rigid, RCRA-approved hazardous waste container[6].

  • Liquid Waste Segregation:

    • Halogenated Waste: CH2Cl2 washings must be stored in dedicated halogenated waste carboys.

    • Azide Waste (Critical): Aqueous waste from the tetrazole conversion step contains unreacted sodium azide. Do not pour down the drain. Azides can accumulate in lead or copper plumbing and detonate. Treat the aqueous waste with an excess of sodium nitrite (NaNO2) in dilute sulfuric acid to safely destroy the azide ion (converting it to nitrogen gas) prior to standard chemical disposal.

References

  • [7] MetaSci. Safety Data Sheet Benzamide. Available at:[Link]

Sources

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